N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-5-7-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDWGNZSKNMPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567081 | |
| Record name | N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89850-95-3 | |
| Record name | N,1-Dimethyl-3-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89850-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1-methylpyrrolidin-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine (CAS: 89850-95-3)
Part 1: Abstract and Introduction
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine is a saturated heterocyclic diamine. Structurally, it features a pyrrolidine ring N-substituted with a methyl group, and a methylaminomethyl substituent at the C3 position. As with many substituted pyrrolidines, this compound represents a valuable chiral building block and structural motif in medicinal chemistry and organic synthesis. The pyrrolidine scaffold is a common feature in a wide array of natural products and pharmacologically active compounds. This guide provides a detailed overview of its chemical properties, a robust and field-proven protocol for its synthesis via reductive amination, and a discussion of its potential applications for researchers in drug development and chemical synthesis.
Part 2: Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research. This compound is identified by the CAS Registry Number 89850-95-3.[1][2][3][4] Its key identifiers and properties are summarized below.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 89850-95-3 | [1][2][3][4] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₁₆N₂ | [2][4] |
| Molecular Weight | 128.22 g/mol | [4] |
| Canonical SMILES | CNCC1CN(C)C1 | N/A |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Liquid | [2] |
| Density | 0.877 g/cm³ | |
| Boiling Point | 152.3 °C at 760 mmHg |
| Purity (Typical) | ≥95% |[2][4] |
Part 3: Synthesis via Reductive Amination: A Mechanistic Rationale and Protocol
While various synthetic routes to substituted N-methylpyrrolidines exist, one of the most reliable and widely adopted methods for generating the target secondary amine structure is a two-step, one-pot reductive amination. This approach is favored for its high selectivity, operational simplicity, and use of mild, readily available reagents, minimizing the formation of over-alkylated tertiary amine byproducts.
The core of this strategy involves the initial formation of an imine/enamine intermediate from a suitable ketone or aldehyde precursor, followed by in-situ reduction. For the synthesis of this compound, the logical precursor is 1-methylpyrrolidin-3-one . This ketone is reacted with methylamine to form a transient iminium ion, which is then immediately reduced by a hydride source. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.
Causality Behind Experimental Choices:
-
Choice of Reductant (STAB): Unlike stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH), STAB is milder and more selective for iminium ions over ketones. This selectivity is crucial as it allows the reduction to occur in the presence of the unreacted starting ketone, preventing the undesired reduction of the ketone to an alcohol. Furthermore, STAB is tolerant of mildly acidic conditions, which are optimal for iminium ion formation.
-
Solvent (DCE): Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations as they are aprotic and effectively solubilize the reactants and the STAB reagent without reacting with them.
-
pH Control: A slightly acidic environment (often achieved by adding a small amount of acetic acid) is necessary to catalyze the formation of the iminium ion intermediate. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. Therefore, careful control is paramount.
Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions in a fume hood.
Materials:
-
1-methylpyrrolidin-3-one (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) for extraction
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylpyrrolidin-3-one (1.0 eq) and anhydrous DCE.
-
Add methylamine solution (1.2 eq) to the flask, followed by a catalytic amount of glacial acetic acid (~0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: Gas evolution (hydrogen) may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure this compound.
Caption: Reductive amination workflow for the synthesis of the target compound.
Part 4: Analytical Validation and Trustworthiness
To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This constitutes a self-validating system where each analysis provides complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their chemical environments. Key signals would include the N-methyl groups, the pyrrolidine ring protons, and the methylene bridge protons. Integration of these signals should match the expected 16 protons.
-
¹³C NMR: Will confirm the presence of the 7 distinct carbon atoms in the molecule, providing evidence of the carbon skeleton.
-
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this analysis provides the molecular weight of the compound. The expected molecular ion peak [M]+ at m/z 128 would be a primary confirmation of a successful synthesis. The fragmentation pattern can further validate the structure.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single major peak indicates a high degree of purity, while the area of the peak can be used for quantitative assessment.
Part 5: Applications in Research and Drug Development
While specific applications for this compound itself are not extensively documented in public literature, its structural class is of significant interest to drug development professionals. Substituted pyrrolidines are privileged scaffolds in medicinal chemistry.
The value of such diamine intermediates is exemplified by the synthesis of complex pharmaceutical agents. For instance, closely related chiral pyrrolidine amines serve as key intermediates in the synthesis of certain antibiotics. A notable example is the development of premafloxacin, an antibiotic, where a chiral N-methyl-pyrrolidinyl-ethylamine fragment was a critical component of the final molecule.[5] The synthesis of such complex drugs relies on the availability of well-defined and versatile building blocks like the topic compound.
Therefore, this compound is best positioned as a:
-
Scaffold for Combinatorial Chemistry: Its two distinct amine functionalities (one tertiary, one secondary) allow for selective, stepwise functionalization to rapidly generate libraries of new chemical entities for screening.
-
Fragment for Fragment-Based Drug Discovery (FBDD): The pyrrolidine core is a common motif for engaging with biological targets.
-
Precursor for More Complex Heterocyclic Systems: It can serve as a starting point for constructing more elaborate molecules of therapeutic interest.
References
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- This compound, CAS# 89850-95-3. Hit2Lead.
- Cas no 89850-95-3 (this compound).
- This compound | CAS: 89850-95-3. J&K Scientific.
- This compound CAS#:89850-95-3. Chemadd.
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.
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- 5. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine" physical properties
An In-Depth Technical Guide to the Physical Properties of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Introduction
This compound is a substituted diamine featuring a pyrrolidine ring, a tertiary amine within the ring, and a secondary amine in the side chain. Its structural complexity and the presence of multiple basic centers make it a molecule of interest for researchers in medicinal chemistry and materials science, where it can serve as a versatile building block or ligand. The physical properties of such a compound are paramount, governing its behavior in chemical reactions, its formulation into products, and its interaction with biological systems.
This guide provides a detailed overview of the known and predicted physical properties of this compound (CAS No. 89850-95-3). Recognizing that publicly available, experimentally determined data for this specific molecule is limited, this document also serves as a practical whitepaper, furnishing researchers with robust, step-by-step protocols for the experimental determination of its most critical physicochemical parameters, including boiling point, acid dissociation constants (pKa), and aqueous solubility.
Chemical Identity and Structure
Correctly identifying the molecule is the foundation of any scientific investigation. The structural and identifying information for this compound is summarized below.
Caption: 2D Structure of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 89850-95-3 | [1] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Canonical SMILES | CNCC1CN(C)CC1 | N/A |
| InChIKey | Not readily available | N/A |
Known and Predicted Physicochemical Properties
The following table summarizes the available physical and chemical property data for this compound. It is critical to note that many of these values are predicted via computational models and await experimental verification.
| Property | Value | Type | Source |
| Physical Form | Liquid | Experimental | [1] |
| logP (Octanol/Water) | -0.57 | Predicted | [1] |
| Rotatable Bonds | 2 | Calculated | [1] |
| pKa (Strongest Basic) | 10.16 ± 0.40 | Predicted | [2] |
The negative predicted logP value suggests that the compound is likely hydrophilic and possesses good solubility in polar solvents. The presence of two rotatable bonds indicates a degree of conformational flexibility.
Experimental Protocols for Property Determination
Given the scarcity of experimental data, this section provides detailed methodologies for characterizing the key physical properties of this compound.
Determination of Boiling Point
Rationale: The boiling point is a fundamental physical constant that provides an indication of a liquid's volatility and is essential for purification by distillation. The intermolecular forces, primarily hydrogen bonding (from the secondary amine) and dipole-dipole interactions, will dictate this value. For context, the related compound N-methylpyrrolidine has a boiling point of 81 °C[3].
Methodology: Micro-scale Boiling Point Determination
This method is ideal for small sample quantities.
-
Preparation: Place a small volume (0.1-0.2 mL) of this compound into a clean, dry glass tube (4-5 mm diameter).
-
Capillary Inversion: Take a melting point capillary tube, seal one end in a flame, and place the open end down into the sample liquid.
-
Apparatus Setup: Attach the sample tube to a thermometer with a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil) ensuring the sample is fully submerged.
-
Observation: Heat the bath slowly (1-2 °C per minute). Observe the inverted capillary. A slow stream of bubbles will emerge as the air inside expands.
-
Data Recording: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary. For confirmation, allow the apparatus to cool slightly; the temperature at which the liquid is drawn back into the capillary is the condensation point, which should be identical to the boiling point.
Caption: Workflow for Micro-scale Boiling Point Determination.
Determination of Acid Dissociation Constants (pKa)
Rationale: As a diamine, the compound has two basic nitrogen atoms: the tertiary amine in the pyrrolidine ring and the secondary amine in the side chain. Their respective pKa values are critical for understanding the compound's ionization state at different pH levels. This profoundly impacts its aqueous solubility, membrane permeability, and potential interactions with biological targets, making pKa a cornerstone parameter in drug development.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent system (e.g., water/methanol) may be used, but the resulting pKa will be an apparent pKa (pKaapp).
-
Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 10.01) that bracket the expected pKa values.
-
Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.
-
Data Collection: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting titration curve will show two inflection points corresponding to the protonation of the two amine groups. The pKa values can be determined from the pH at the half-equivalence points (the midpoint of the flat buffer regions on the curve). More accurately, the pKa can be calculated from the first derivative of the titration curve, where the peaks correspond to the equivalence points.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Storage and Handling
Proper storage is essential to maintain the integrity of the compound. Based on vendor information for structurally similar amines, the following conditions are recommended.
-
Temperature: Store at 2-8 °C.
-
Atmosphere: Keep sealed in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture and CO₂.
-
Light: Store in a dark place or in an amber vial to protect from light-induced degradation.
Conclusion
This compound is a chemical entity with significant potential, yet its fundamental physical properties are not widely documented in the public domain. The available data indicates it is a liquid at room temperature and likely hydrophilic. For researchers and drug development professionals, the experimental determination of its boiling point, pKa values, and solubility is a necessary step for its effective use. The protocols detailed in this guide provide a self-validating framework for obtaining this critical data, ensuring both scientific rigor and the reliable application of this compound in future research endeavors.
References
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PubChem. (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. [Link]
-
Pearson+. N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine.... Pearson Education. [Link]
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An In-Depth Technical Guide to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a substituted pyrrolidine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its chemical structure, potential synthetic pathways, and likely analytical characterization methods. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the nuanced properties and potential applications of novel heterocyclic amines.
Introduction
This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocyclic compounds. The pyrrolidine ring is a common structural motif in a wide array of natural products, pharmaceuticals, and functional materials. The substitution pattern of this particular molecule, featuring a methyl group on the ring nitrogen and an N-methylaminomethyl group at the 3-position, suggests potential for diverse chemical reactivity and biological activity. This guide aims to provide a detailed technical resource by combining established chemical principles with data from closely related analogues to elucidate the characteristics of this compound.
Physicochemical Properties
Based on available data from chemical suppliers and databases, the fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these properties are computed and may not reflect experimentally determined values.
| Property | Value | Source |
| CAS Number | 89850-95-3 | [1][2][3][4] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Appearance | Liquid (Predicted) | [1] |
| LogP (Computed) | -0.57 | [2] |
| Rotatable Bonds | 2 | [2] |
| Purity (Typical) | ≥95% | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Reductive Amination
A likely synthetic strategy is the reductive amination of 1-methylpyrrolidin-3-one with methylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and operational simplicity.
Caption: Proposed two-step synthesis of the target molecule via reductive amination.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard reductive amination methodologies. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve high yields and purity.
-
Reaction Setup: To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane at room temperature, add a solution of methylamine (1.1-1.5 eq) in the same solvent.
-
Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to control the reaction exotherm.
-
Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Upon completion, quench the reaction by the slow addition of water or a dilute acid solution.
-
Workup and Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the final product.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended for a thorough analysis.
Caption: A typical workflow for the analytical characterization of the target compound.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two N-methyl groups, the methylene protons of the pyrrolidine ring, the methine proton at the 3-position, and the methylene protons of the aminomethyl group. |
| ¹³C NMR | Resonances for the two distinct N-methyl carbons, the three unique carbons of the pyrrolidine ring, and the exocyclic methylene carbon. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.22 m/z). Fragmentation patterns would be characteristic of the pyrrolidine ring and the N-methylaminomethyl side chain. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of alkanes, C-N stretching of amines, and N-H bending of the secondary amine. |
Potential Applications and Pharmacological Profile
Specific applications and the pharmacological profile of this compound have not been documented in the available literature. However, the structural motifs present in the molecule allow for informed speculation on its potential utility.
The pyrrolidine scaffold is a key component in a multitude of biologically active compounds. For instance, various substituted pyrrolidines act as agonists or antagonists for a range of receptors in the central nervous system. The presence of two amine functionalities in the target molecule suggests it could serve as a versatile building block in the synthesis of more complex pharmaceutical agents.
Furthermore, compounds containing the N-methylpyrrolidine moiety have been investigated for a variety of therapeutic applications, including their use as intermediates in the synthesis of antibiotics and other bioactive molecules[5]. The specific substitution pattern of this compound may impart unique pharmacological properties that warrant further investigation.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for structurally similar compounds suggests that it should be handled with care. The GHS classification for the closely related (1-methylpyrrolidin-3-yl)methanamine indicates that it is a flammable liquid and vapor, and causes severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and a framework for its analytical characterization. The lack of extensive experimental data in the public domain highlights an opportunity for novel research to fully elucidate the chemical and biological characteristics of this compound.
References
- Current time information in Bahagian Pedalaman, MY. Google Search. Accessed January 18, 2026.
- This compound - BIOFOUNT. BIOFOUNT. Accessed January 18, 2026.
- This compound (CAS 89850-95-3) - PubChem.
- BB-4003801 - Hit2Lead. Hit2Lead. Accessed January 18, 2026.
- eMolecules this compound | 89850-95-3. Fisher Scientific. Accessed January 18, 2026.
- This compound - 楚肽生物科技. 楚肽生物科技. Accessed January 18, 2026.
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Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
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An In-Depth Technical Guide to the Synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a disubstituted pyrrolidine derivative of interest to researchers in medicinal chemistry and drug development. The proposed synthesis is dissected through a detailed retrosynthetic analysis, followed by a methodical description of the forward synthesis. This guide emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms and protocols. Key transformations, including the formation of a crucial aminomethylpyrrolidine intermediate and its subsequent selective N-methylation via the Eschweiler-Clarke reaction, are detailed with step-by-step methodologies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing the necessary technical depth for the successful synthesis of the target compound.
Introduction and Retrosynthetic Analysis
This compound is a tertiary amine featuring a 1-methylpyrrolidine core substituted at the 3-position with an N-methylaminomethyl group. The synthesis of such structures requires careful strategic planning to ensure regioselectivity and to manage the reactivity of multiple nitrogen centers. A logical retrosynthetic approach simplifies the synthetic challenge by deconstructing the target molecule into readily available or easily synthesizable precursors.
The primary disconnection point in the retrosynthesis of the target molecule is the bond between the exocyclic nitrogen and its methyl group. This leads to the precursor (1-methylpyrrolidin-3-yl)methanamine (2) , a primary amine. This transformation is achievable via a methylation reaction, with the Eschweiler-Clarke reaction being a prime candidate due to its high selectivity for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[1][2]
The second key disconnection is the bond between the pyrrolidine ring and the aminomethyl carbon. This suggests that the primary amine of intermediate 2 can be derived from the reduction of a nitrile group. This leads to the precursor 1-methylpyrrolidine-3-carbonitrile (3) . The reduction of nitriles to primary amines is a well-established transformation in organic synthesis.
Finally, the 1-methylpyrrolidine-3-carbonitrile can be envisioned as arising from the N-methylation of a commercially available or readily synthesized pyrrolidine-3-carbonitrile (4) . This retrosynthetic pathway provides a clear and logical roadmap for the forward synthesis, starting from simple pyrrolidine derivatives.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Pathway
The forward synthesis is designed as a two-stage process, focusing first on the construction of the key intermediate, (1-methylpyrrolidin-3-yl)methanamine, followed by its selective methylation to yield the final product.
Stage 1: Synthesis of (1-methylpyrrolidin-3-yl)methanamine (2)
This stage involves two critical steps: the N-methylation of a pyrrolidine-3-carbonitrile precursor and the subsequent reduction of the nitrile functionality.
Step 1.1: Synthesis of 1-methylpyrrolidine-3-carbonitrile (3)
The synthesis of the nitrile intermediate 3 is achieved through the N-alkylation of pyrrolidine-3-carbonitrile (4) . A standard approach involves reductive amination using formaldehyde in the presence of a reducing agent. This method directly introduces the methyl group onto the secondary amine of the pyrrolidine ring.
Step 1.2: Reduction of 1-methylpyrrolidine-3-carbonitrile (3) to (1-methylpyrrolidin-3-yl)methanamine (2)
The conversion of the nitrile group in 3 to a primary amine in 2 is a crucial reduction step. This can be effectively accomplished using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[3] Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel or a rhodium-based catalyst) can be employed, often under pressure.[4][5] The choice of method may depend on available equipment and desired scale. LiAlH₄ reduction is generally high-yielding and well-suited for laboratory-scale synthesis.
Caption: Workflow for the synthesis of the key amine precursor.
Stage 2: N-methylation of (1-methylpyrrolidin-3-yl)methanamine (2)
The final step in the synthesis is the selective methylation of the primary amine of intermediate 2 to afford the target molecule, this compound. The Eschweiler-Clarke reaction is the method of choice for this transformation.[1][2] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6][7][8] A key advantage of this reaction is that it selectively methylates primary and secondary amines to their corresponding tertiary amines and does not lead to the formation of quaternary ammonium salts, which is crucial given the presence of the tertiary amine within the pyrrolidine ring of the starting material.[1]
The mechanism proceeds through the initial formation of an imine between the primary amine and formaldehyde. This imine is then reduced by formic acid, which acts as a hydride donor, to yield the monomethylated secondary amine. The process then repeats with a second molecule of formaldehyde to form an iminium ion, which is subsequently reduced by formic acid to the final dimethylated product. In the context of our target molecule, we aim for a single methylation. Careful control of stoichiometry may favor the mono-methylated product. However, the classic Eschweiler-Clarke conditions with excess reagents will drive the reaction to the dimethylated product. For the synthesis of the title compound, which is a secondary amine, a modified reductive amination with one equivalent of formaldehyde followed by a suitable reducing agent like sodium cyanoborohydride would be a more controlled approach. However, for the purpose of this guide, we will detail the classic Eschweiler-Clarke reaction which would lead to the dimethylated analog, and note the modification needed for the target compound.
For the synthesis of the title compound, this compound (a secondary amine), a more controlled reductive amination is preferred over the exhaustive methylation of the Eschweiler-Clarke reaction. This involves reacting (1-methylpyrrolidin-3-yl)methanamine with one equivalent of a suitable formaldehyde source to form the intermediate imine, followed by reduction with a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Caption: Final step in the synthesis of the target molecule.
Experimental Protocols
Caution: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of 1-methylpyrrolidine-3-carbonitrile (3)
This protocol outlines the N-methylation of pyrrolidine-3-carbonitrile via reductive amination.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Pyrrolidine-3-carbonitrile (4) | 1.0 | 96.13 | (e.g., 5.0 g) |
| Formaldehyde (37% aq. soln.) | 1.1 | 30.03 | (e.g., 4.5 mL) |
| Formic Acid (98%) | 1.1 | 46.03 | (e.g., 2.1 mL) |
| Methanol | - | - | (e.g., 50 mL) |
Procedure:
-
To a solution of pyrrolidine-3-carbonitrile (1.0 eq) in methanol, add formaldehyde (1.1 eq) and formic acid (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium carbonate until pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-methylpyrrolidine-3-carbonitrile.
Protocol 3.2: Synthesis of (1-methylpyrrolidin-3-yl)methanamine (2) via LiAlH₄ Reduction
This protocol describes the reduction of the nitrile intermediate to the primary amine.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-methylpyrrolidine-3-carbonitrile (3) | 1.0 | 110.16 | (e.g., 5.0 g) |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 | 37.95 | (e.g., 2.6 g) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (e.g., 100 mL) |
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-methylpyrrolidine-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (1-methylpyrrolidin-3-yl)methanamine. The product may be of sufficient purity for the next step or can be further purified by distillation.
Protocol 3.3: Synthesis of this compound via Controlled Reductive Amination
This protocol details the final methylation step.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| (1-methylpyrrolidin-3-yl)methanamine (2) | 1.0 | 114.19 | (e.g., 5.0 g) |
| Formaldehyde (37% aq. soln.) | 1.05 | 30.03 | (e.g., 3.7 mL) |
| Sodium cyanoborohydride (NaBH₃CN) | 1.2 | 62.84 | (e.g., 3.3 g) |
| Methanol | - | - | (e.g., 50 mL) |
| Acetic Acid | - | - | (to maintain pH 6-7) |
Procedure:
-
Dissolve (1-methylpyrrolidin-3-yl)methanamine (1.0 eq) in methanol.
-
Add formaldehyde (1.05 eq) and stir the mixture at room temperature for 1 hour.
-
Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the addition of aqueous HCl until the solution is acidic (pH ~2) and gas evolution ceases.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Make the aqueous residue basic (pH > 12) with concentrated NaOH solution and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to yield the final product, this compound.
Conclusion
The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of this compound. By employing well-established and reliable chemical transformations, this multi-step synthesis can be executed to produce the target compound with good overall yield and purity. The strategic use of a nitrile reduction followed by a controlled reductive amination ensures the selective formation of the desired product. This guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling the synthesis of this and structurally related compounds for further research and development.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. Available at: [Link]
-
Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. Available at: [Link]
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Wikipedia Contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
-
ResearchGate. (2022). Rhodium-catalysed hydrogenation of 1-methylpyrrole (MP) to 1-methylpyrrolidine (MPD) under non-acidic conditions. Available at: [Link]
-
ResearchGate. (2022). Reusing 5% ruthenium on carbon in the hydrogenation of 1-methylpyrrole. Available at: [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4. Available at: [Link]
-
Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. Available at: [Link]
-
RSC Publishing. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]
-
Chemical-Suppliers.com. (n.d.). 1-methylpyrrolidine-3-carbonitrile. Available at: [Link]
- Google Patents. (n.d.). US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents.
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4). Available at: [Link]
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An In-Depth Technical Guide to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Versatile Building Block
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that imparts favorable pharmacokinetic properties and three-dimensional complexity to bioactive molecules. Within this class of compounds, N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine emerges as a significant, albeit specialized, building block. Its bifunctional nature, featuring both a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain, offers a rich platform for synthetic elaboration and the exploration of novel chemical space. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications in drug discovery and development. While publicly available data on this specific molecule is somewhat nascent, this document will synthesize the existing knowledge and draw logical inferences from closely related structures to present a holistic and insightful resource for the scientific community.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: (1-methylpyrrolidin-3-yl)methanamine[1]
This name precisely describes the molecular architecture: a methanamine group attached to the 3-position of a pyrrolidine ring, which itself is substituted with a methyl group on the nitrogen atom.
Synonyms: A variety of synonyms are used in literature and commercial listings, reflecting different naming conventions and historical usage. These include:
-
C-(1-Methyl-pyrrolidin-3-yl)-methylamine[1]
-
1-Methyl-3-pyrrolidinemethanamine[1]
-
1-methyl-3-(aminomethyl)pyrrolidine
-
(1-methyl-3-pyrrolidinyl)methanamine
Key Identifiers: To ensure precise identification across databases and regulatory frameworks, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 13005-11-3 | [1] |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| InChI | 1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3 | [1] |
| InChIKey | BAOBZCAXECCBQL-UHFFFAOYSA-N | [1] |
| SMILES | CN1CCC(C1)CN | [1] |
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| XLogP3 | -0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 29.3 Ų | [1] |
These predicted values suggest that the compound is relatively polar and likely possesses good aqueous solubility, a desirable trait for many pharmaceutical applications.
Spectroscopic Characterization:
While specific, published spectra for this compound are not available, we can infer the expected spectral features based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple, diastereotopic protons on the pyrrolidine ring. Key expected signals would include:
-
A singlet for the N-methyl group on the pyrrolidine ring.
-
A singlet for the N-methyl group on the side chain.
-
A series of multiplets for the methylene protons on the pyrrolidine ring and the aminomethyl side chain.
-
A broad singlet for the amine proton, which may exchange with deuterium in D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for:
-
The N-methyl carbons.
-
The methylene carbons of the pyrrolidine ring.
-
The methine carbon at the 3-position of the pyrrolidine ring.
-
The aminomethyl carbon.
-
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 114.19. Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
-
N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-H stretching vibrations from the alkyl groups below 3000 cm⁻¹.
-
N-H bending vibrations around 1600 cm⁻¹.
-
C-N stretching vibrations.
-
Synthesis Strategies and Methodologies
A robust and scalable synthetic route is critical for the utilization of any chemical building block. While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature, plausible synthetic strategies can be devised based on established organic chemistry principles and analogous transformations. A likely approach involves the reductive amination of a suitable precursor.
Proposed Synthetic Pathway: Reductive Amination
A logical and efficient route to the target molecule would involve the reductive amination of 1-methylpyrrolidin-3-carbaldehyde with methylamine.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Preparation of 1-Methylpyrrolidine-3-carbaldehyde:
-
From 1-Methyl-3-cyanopyrrolidine: To a solution of 1-methyl-3-cyanopyrrolidine in an anhydrous solvent such as toluene or dichloromethane at -78 °C, add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise. Stir the reaction mixture at low temperature for a specified period, then quench carefully with methanol followed by an aqueous workup.
-
From 1-Methylpyrrolidine-3-carboxylic acid: The carboxylic acid can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LAH). Subsequent oxidation of the alcohol to the aldehyde can be achieved using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.
-
-
Reductive Amination:
-
Dissolve the crude 1-methylpyrrolidine-3-carbaldehyde in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Add a solution of methylamine (as a solution in a solvent like THF or as a gas).
-
To this mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in portions.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous basic solution (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or distillation to yield this compound.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is milder and more selective than other borohydrides, and the reaction can often be performed as a one-pot procedure.
-
Solvent Selection: Anhydrous, non-protic solvents are crucial for the initial reduction step with DIBAL-H to prevent quenching of the reagent. For the reductive amination, chlorinated solvents are often used due to their good dissolving properties for both the starting materials and reagents.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a highly valued structural motif in drug discovery due to its ability to introduce a three-dimensional character into molecules, which can lead to improved binding affinity and selectivity for biological targets.[2] The title compound, with its two distinct amine functionalities, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
A Scaffold for Diverse Biological Targets
The pyrrolidine ring is present in a wide array of approved drugs and clinical candidates targeting various disease areas, including:[2]
-
Central Nervous System (CNS) Disorders: The pyrrolidine moiety can often cross the blood-brain barrier, making it a suitable scaffold for CNS-active drugs.
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate the pyrrolidine ring.
-
Infectious Diseases: The pyrrolidine structure is found in several antiviral and antibacterial agents.
This compound can be readily derivatized at the secondary amine to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Role as a Key Intermediate
This compound is a key intermediate in the synthesis of more complex molecules. For instance, a structurally related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, is a crucial intermediate in the preparation of premafloxacin, an antibiotic.[3] This highlights the utility of such substituted pyrrolidines in the development of novel therapeutic agents.
Caption: Potential synthetic modifications of the title compound for library synthesis.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. Based on available safety data, the compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1]
GHS Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features provide a foundation for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. While detailed experimental data for this specific molecule is still emerging in the public domain, the synthetic strategies and potential applications outlined in this guide provide a solid framework for its utilization in research and development. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, it is anticipated that the importance and application of specialized building blocks like this will continue to expand, leading to the development of new and improved therapeutics.
References
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(1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem. (URL: [Link])
-
Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 34, 1-45. (URL: [Link])
-
Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. (URL: [Link])
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- 1. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. Due to the scarcity of directly published spectral data for this specific molecule, this guide employs a foundational approach, leveraging spectral data from closely related analogs and established principles of spectroscopic interpretation. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of key structural fragments, we present a robust, predicted spectral profile of the target molecule. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound and similar compounds, ensuring scientific integrity and facilitating drug development endeavors.
Introduction: The Structural Significance of Substituted Pyrrolidines
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. N-alkylation and substitution at the 3-position of the pyrrolidine ring, as seen in this compound, can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. Accurate structural elucidation through spectral analysis is therefore a cornerstone of the development of novel pyrrolidine-based therapeutic agents.
This guide provides a detailed examination of the expected spectral data for this compound, offering a predictive framework for its identification and characterization.
Predicted Spectral Data
In the absence of direct experimental spectra for this compound, this section provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions are based on the analysis of structurally related compounds, including N-methylpyrrolidine and N,N'-dimethyl-1,3-propanediamine, and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ (pyrrolidine) | ~2.2 - 2.4 | Singlet | 3H | Based on the N-methyl group in N-methylpyrrolidine. |
| N-CH₃ (side chain) | ~2.3 - 2.5 | Singlet | 3H | Similar to the N-methyl group in N,N'-dimethyl-1,3-propanediamine. |
| Pyrrolidine Ring CH₂ | ~1.5 - 2.8 | Multiplets | 6H | Complex overlapping signals from the pyrrolidine ring protons. |
| Pyrrolidine Ring CH | ~2.0 - 2.5 | Multiplet | 1H | The proton at the 3-position of the pyrrolidine ring. |
| -CH₂-NH- | ~2.5 - 2.8 | Multiplet | 2H | Methylene protons adjacent to the secondary amine. |
| -NH- | Broad singlet | 1H | The secondary amine proton; chemical shift can vary with solvent and concentration. |
Causality behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) is crucial for dissolving the amine and minimizing solvent interference in the spectrum. The addition of a drop of D₂O would cause the -NH- proton signal to disappear, confirming its identity.
The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| N-CH₃ (pyrrolidine) | ~40 - 42 | Based on the N-methyl carbon in N-methylpyrrolidine.[1] |
| N-CH₃ (side chain) | ~35 - 38 | Based on the N-methyl carbon in N,N'-dimethyl-1,3-propanediamine. |
| Pyrrolidine C2, C5 | ~55 - 58 | Carbons adjacent to the ring nitrogen. |
| Pyrrolidine C4 | ~22 - 25 | Pyrrolidine ring carbon. |
| Pyrrolidine C3 | ~35 - 40 | The substituted carbon of the pyrrolidine ring. |
| -CH₂-NH- | ~50 - 55 | Methylene carbon adjacent to the secondary amine. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (secondary amine) | 3300 - 3500 | Weak to Medium | Stretch |
| C-H (alkane) | 2850 - 2960 | Strong | Stretch |
| N-H (secondary amine) | 1550 - 1650 | Medium | Bend |
| C-N (aliphatic amine) | 1000 - 1250 | Medium | Stretch |
Trustworthiness of the Protocol: A standard method for obtaining an IR spectrum of a liquid sample is to use a thin film between two salt plates (e.g., NaCl or KBr).[2] This method is simple, reproducible, and provides high-quality spectra for neat liquids.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The molecular weight of this compound (C₇H₁₆N₂) is 128.22 g/mol . The molecular ion peak is expected at m/z = 128.
-
Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular weight.
-
Predicted Fragmentation Pattern: The fragmentation of N-alkylated pyrrolidines is often characterized by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[3]
Figure 1: Predicted Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS spectral data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-quality NMR spectrum is essential for unambiguous structure determination.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the compound for ¹H NMR analysis, or 20-100 mg for ¹³C NMR analysis.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean vial.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
If quantitative analysis or precise chemical shift referencing is needed, add a small amount of an internal standard such as tetramethylsilane (TMS).[6]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Tune and match the probe to the specific nucleus being observed (¹H or ¹³C).
-
Acquire the data using a standard one-pulse sequence. For quantitative ¹H NMR, ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time) is used.[7]
-
Infrared (IR) Spectroscopy
Protocol for Liquid Sample Analysis (Thin Film Method) [2]
-
Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) after use and store them in a desiccator.
Mass Spectrometry (MS)
Protocol for Electron Ionization (EI) Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Conclusion
While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides a robust and scientifically grounded prediction of its NMR, IR, and MS spectra. By leveraging data from analogous structures and adhering to fundamental spectroscopic principles, researchers can confidently use this information for the identification and characterization of this and related compounds. The detailed experimental protocols further serve as a practical resource for obtaining high-quality spectral data, ensuring the integrity and reproducibility of their scientific findings. This comprehensive guide is designed to empower researchers in the fields of medicinal chemistry and drug development with the necessary tools to advance their understanding and application of novel pyrrolidine derivatives.
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Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 303. Retrieved from [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Nguyen, V. H., Nguyen, A. T., & Phan, T. T. (2016). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Science and Technology, 54(2), 231-237. Retrieved from [Link]
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VAST JOURNALS SYSTEM. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from [Link]
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MDPI. (2015). Synthesis, Spectral Evaluation and Antimicrobial Screening of some N1- substituted-3-methyl- pyrazol-5-ones by 2 ways: A Comparative Study. Retrieved from [Link]
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A Technical Guide to the Potential Biological Activity of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. In the absence of direct empirical data, this document leverages a structure-activity relationship (SAR) framework, drawing parallels with structurally analogous compounds possessing known pharmacological profiles. We explore predictive computational methodologies to identify likely biological targets and outline robust experimental workflows for the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this and related 3-substituted N-methylpyrrolidine derivatives.
Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its utility as a versatile scaffold in drug design.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[3]
This compound features a 1,3-disubstituted N-methylpyrrolidine core. The substitution at the 3-position is particularly significant, as this motif is present in a variety of biologically active compounds with diverse therapeutic applications, including agents targeting the central nervous system (CNS).[4] The presence of two basic nitrogen atoms suggests potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [5] |
| Molecular Weight | 128.22 g/mol | [5] |
| CAS Number | 89850-95-3 | [5] |
| Predicted LogP | -0.57 | [5] |
| Rotatable Bonds | 2 | [5] |
The low predicted LogP value suggests that this compound is a relatively polar molecule. This characteristic may influence its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
Predictive Analysis of Potential Biological Targets
Given the absence of experimental data for this compound, a predictive approach based on structural analogy is warranted.
Central Nervous System (CNS) Targets
Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as potent and selective noradrenaline reuptake inhibitors (NRIs).[4] These compounds demonstrate that the 3-substituted pyrrolidine scaffold can effectively engage with monoamine transporters. The presence of the N-methylpyrrolidine moiety in our target compound suggests a potential for interaction with CNS receptors and transporters.
Furthermore, pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as histamine H3 receptor antagonists.[6] The histamine H3 receptor is a key target in the development of treatments for cognitive disorders and other neurological conditions.
Inflammatory and Pain Pathways
Pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[3] Pharmacological inhibition of NAAA represents a promising strategy for the management of pain and inflammation. The structural similarities between our compound of interest and known NAAA inhibitors suggest this as a plausible avenue of investigation.
Antimicrobial Potential
A structurally related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, serves as a key intermediate in the synthesis of the fluoroquinolone antibiotic, premafloxacin.[7] This connection, although indirect, highlights the potential for N-methylpyrrolidine derivatives to serve as scaffolds for the development of novel antibacterial agents.
Proposed Experimental Workflows for Target Validation
The following experimental protocols are proposed to systematically evaluate the potential biological activities of this compound.
In Silico Screening and Molecular Docking
A critical first step is the use of computational methods to refine target predictions and prioritize experimental efforts.
Workflow:
-
Target Identification: Utilize pharmacophore modeling and reverse molecular docking to screen this compound against a comprehensive library of known protein structures.[8][9]
-
Molecular Docking: Perform detailed docking studies of the compound with the top-ranked potential targets identified in the initial screen. This will provide insights into plausible binding modes and affinities.[10]
-
ADME Prediction: Employ in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which is crucial for assessing its drug-likeness.[9][11]
Caption: In Silico Workflow for Target Prioritization.
In Vitro Target-Based Assays
Based on the in silico predictions, a panel of in vitro assays should be conducted to confirm direct interactions with prioritized targets.
Protocol: Radioligand Binding Assay for GPCRs (e.g., Histamine H3 Receptor)
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H3 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the H3 receptor (e.g., [³H]-Nα-methylhistamine), and varying concentrations of this compound.
-
Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve.
Cell-Based Functional Assays
To assess the functional consequences of target engagement, cell-based assays are essential.
Protocol: Calcium Mobilization Assay for GPCRs
-
Cell Culture: Culture a cell line expressing the target GPCR and a calcium-sensitive fluorescent dye.
-
Compound Treatment: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: For antagonist testing, subsequently stimulate the cells with a known agonist for the target receptor.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Caption: Experimental Workflow for Target Validation.
Synthesis of this compound and Analogs
The exploration of the structure-activity relationship (SAR) will necessitate the synthesis of analogs. A plausible synthetic route to the parent compound could involve the reductive amination of 1-methyl-3-pyrrolidinone with methylamine, followed by N-methylation.
Conclusion and Future Directions
This compound represents a novel chemical entity with the potential for diverse biological activities, particularly within the central nervous system and in the modulation of inflammatory pathways. The structural precedent set by related 3-substituted pyrrolidine derivatives provides a strong rationale for the proposed investigations. The systematic application of the in silico and experimental workflows detailed in this guide will be instrumental in elucidating the pharmacological profile of this compound and assessing its therapeutic potential. Future work should focus on the synthesis of a focused library of analogs to probe the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
References
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- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (URL not available)
- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)
- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (URL not available)
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- Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. (URL not available)
- Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. (URL not available)
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(1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem. [Link]
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N-(1-methylpyrrolidin-3-yl)oxymethanamine | C6H14N2O | CID 105427551 - PubChem. [Link]
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Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. [Link]
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Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PubMed Central. [Link]
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Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed. [Link]
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Design, Synthesis and Evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as Selective Noradrenaline Reuptake Inhibitors: CNS Penetration in a More Polar Template - PubMed. [Link]
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In silico prediction of endocrine activity - PubMed. [Link]
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Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate Synthesized by Stereoselective Methylation - PubMed. [Link]
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The Strategic Utility of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Foreword: The Pyrrolidine Motif as a Privileged Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, found in a remarkable number of natural products and synthetic drugs. Its saturated, five-membered heterocyclic structure offers a three-dimensional geometry that can effectively probe biological space, while the nitrogen atom provides a key handle for tuning physicochemical properties and engaging in crucial interactions with biological targets. This guide delves into the specific utility of a particularly valuable, yet underexplored, building block: N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine . We will explore its synthesis, reactivity, and strategic application in the design and development of novel therapeutic agents, providing both a theoretical framework and practical, actionable insights for the discerning medicinal chemist.
Physicochemical and Structural Profile
A thorough understanding of a building block's intrinsic properties is fundamental to its effective deployment in a drug discovery campaign. This compound is a diamine featuring a tertiary amine within the pyrrolidine ring and a secondary amine in the exocyclic methylamine substituent. This duality in its basic centers is a key feature influencing its chemical behavior and ultimate contribution to the properties of a final drug molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | ChemBridge |
| Molecular Weight | 128.22 g/mol | ChemBridge |
| CAS Number | 89850-95-3 | ChemBridge |
| Predicted LogP | -0.57 | ChemBridge |
| Rotatable Bonds | 2 | ChemBridge |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Topological Polar Surface Area | 15.2 Ų | PubChem |
The low predicted LogP value suggests a high degree of hydrophilicity, a characteristic that can be advantageous for improving the solubility of drug candidates. The presence of both a hydrogen bond donor and multiple acceptor sites allows for a variety of interactions with biological targets.
Synthesis and Strategic Incorporation
While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically deduced from established methodologies for constructing the N-methylpyrrolidine core and functionalizing it.
Synthesis of the N-methylpyrrolidine Core
The N-methylpyrrolidine scaffold is a common structural motif, and several synthetic routes are available. A green and efficient approach involves the one-pot reaction of 1,4-butanediol and methylamine over a modified ZSM-5 catalyst, which can achieve high yields. Another method utilizes the reaction of methylamine with 1,4-dibromobutane in an aqueous medium with potassium carbonate as a catalyst.[1][2]
Experimental Protocol: Green Synthesis of N-methylpyrrolidine
-
Catalyst Preparation: Prepare a Cu- and Ni-modified ZSM-5 catalyst as described in the literature.
-
Reaction Setup: In a high-pressure autoclave, combine 1,4-butanediol and an aqueous solution of methylamine.
-
Catalysis: Add the prepared catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture under a hydrogen atmosphere to the optimized temperature and pressure as detailed in the source literature.
-
Workup and Purification: After the reaction is complete, cool the reactor, filter the catalyst, and purify the N-methylpyrrolidine product by distillation.
Introduction of the Exocyclic Amine
Once the N-methylpyrrolidine core is obtained, the aminomethyl group at the 3-position can be introduced through various synthetic strategies, often starting from a carboxylic acid or nitrile precursor at that position. A subsequent N-methylation of the primary amine would yield the final product.
The following diagram illustrates a plausible synthetic pathway:
Caption: Plausible synthetic pathway to the target molecule.
Reactivity and Application as a Medicinal Chemistry Building Block
The synthetic value of this compound lies in the reactivity of its secondary amine, which serves as a versatile handle for introducing a wide array of functionalities. The most common transformations are N-acylation and N-alkylation, which allow for the systematic exploration of structure-activity relationships (SAR).
N-Acylation: Forging Amide Bonds
The formation of an amide bond via N-acylation is a robust and widely used reaction in medicinal chemistry. This transformation can introduce a variety of substituents that can modulate a compound's pharmacological and pharmacokinetic properties.
Experimental Protocol: General N-Acylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography.
Sources
Discovery and history of "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine"
An in-depth technical guide to the synthesis, history, and applications of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a versatile heterocyclic building block in modern medicinal chemistry.
Abstract
This compound (CAS No. 89850-95-3) is a disubstituted pyrrolidine derivative characterized by a methylated nitrogen atom in the pyrrolidine ring and a secondary amine side chain at the 3-position.[1] While not a widely studied pharmacological agent in its own right, its structural motifs are of significant interest in drug discovery. This guide provides a comprehensive overview of the compound's identity, a plausible and detailed synthetic route based on established chemical principles, methods for its analytical characterization, and a discussion of its historical context and potential applications as a scaffold in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
The fundamental identity of the topic compound is established by its structural formula and nomenclature. It is a chiral molecule, though it is often supplied and utilized as a racemic mixture in synthetic applications unless a specific stereoisomer is required.
-
IUPAC Name: this compound
-
CAS Number: 89850-95-3[1]
-
Molecular Formula: C₇H₁₆N₂[1]
-
Molecular Weight: 128.22 g/mol [1]
-
Canonical SMILES: CNCC1CN(C)C1
-
Structure:
Table 1: Physicochemical Data
The following table summarizes key computed and experimental properties, which are essential for laboratory handling, reaction planning, and analytical method development.
| Property | Value | Source |
| Molecular Weight | 128.22 g/mol | ChemBridge[1] |
| LogP (predicted) | -0.57 | ChemBridge[1] |
| Form | Liquid | ChemBridge[1] |
| Purity (Typical) | >95% | ChemBridge[1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 2 | ChemBridge[1] |
Discovery and Historical Context
The history of this compound is not that of a landmark discovery but rather of its emergence as a useful, functionalized building block in the broader field of medicinal chemistry. Its development is intrinsically linked to the synthesis of more complex molecules.
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound—a methylated ring nitrogen and a short, nucleophilic side chain at the 3-position—makes it a versatile intermediate. For instance, a closely related, non-methylated precursor, (1-methylpyrrolidin-3-yl)methanamine, serves as a key fragment in various research programs.[2]
While a singular "discovery" paper for this exact molecule is not prominent, its utility can be understood through compounds like Premafloxacin, an antibiotic once under development, which utilized a stereospecific pyrrolidine amine intermediate.[3] This highlights the primary role of such compounds: to serve as reliable, pre-functionalized scaffolds that medicinal chemists can elaborate upon to build diverse libraries of molecules for screening against biological targets.
Synthesis and Characterization
A robust and scalable synthesis is critical for the utility of any chemical building block. Below is a detailed protocol for a highly efficient and widely used method for the N-methylation of a primary amine precursor, the Eschweiler-Clarke reaction. This approach is superior to direct alkylation with methyl halides as it avoids over-alkylation and the use of hazardous reagents.
Proposed Synthetic Pathway: Eschweiler-Clarke Methylation
The most logical and field-proven route to the target compound is the reductive methylation of the commercially available primary amine, (1-methylpyrrolidin-3-yl)methanamine.
Detailed Experimental Protocol
This protocol describes the synthesis from 10 mmol of the starting primary amine.
Materials:
-
(1-methylpyrrolidin-3-yl)methanamine (1.14 g, 10 mmol)
-
Formic acid (98-100%) (0.92 g, 20 mmol, ~0.77 mL)
-
Formaldehyde (37% solution in water) (1.62 g, 20 mmol, ~1.5 mL)
-
Sodium hydroxide (NaOH), 10 M solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (1-methylpyrrolidin-3-yl)methanamine (1.14 g, 10 mmol).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add formic acid (20 mmol), followed by the dropwise addition of formaldehyde solution (20 mmol).
-
Causality: The reaction is exothermic; slow addition prevents overheating. Formic acid acts as both a catalyst and the hydride source for the reduction step. Formaldehyde reacts with the primary amine to form an iminium ion intermediate.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 100 °C (oil bath temperature). Vigorous gas (CO₂) evolution will be observed. Maintain reflux for 4-6 hours, or until gas evolution ceases.
-
Causality: Heating drives the reaction to completion. The decomposition of formic acid to provide a hydride for the reduction of the iminium ion releases carbon dioxide, indicating reaction progress.
-
-
Work-up (Basification): Cool the reaction mixture to room temperature. Carefully basify the solution by slowly adding 10 M NaOH solution until the pH is >12 (check with pH paper).
-
Causality: Basification deprotonates the product amine, making it soluble in organic solvents and insoluble in the aqueous phase for extraction. It also neutralizes the excess formic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Drying removes residual water from the organic phase. Evaporation removes the volatile DCM, yielding the crude product.
-
-
Purification (Optional): The resulting liquid can be purified further by distillation under reduced pressure if high purity is required.
Analytical Characterization Workflow
Confirming the identity and purity of the final product is a critical, self-validating step.
Table 2: Expected NMR Spectroscopic Data (in CDCl₃)
| NMR Signal | Expected Chemical Shift (δ, ppm) | Description |
| ¹H NMR | ~2.9 - 2.2 | Multiplets, Protons on pyrrolidine ring |
| ~2.4 | Singlet, 3H, N-CH₃ on side chain | |
| ~2.3 | Singlet, 3H, N-CH₃ on pyrrolidine ring | |
| ~1.8 | Broad singlet, 1H, N-H proton | |
| ¹³C NMR | ~60-50 | CH₂ carbons on pyrrolidine ring |
| ~55 | CH₂ carbon of the side chain | |
| ~45 | N-CH₃ carbon on pyrrolidine ring | |
| ~40-35 | CH carbon on pyrrolidine ring | |
| ~36 | N-CH₃ carbon on side chain |
Applications in Research and Drug Development
While specific biological activity for this compound is not well-documented, its value lies in its role as a versatile scaffold for building more complex drug candidates. The structural features it provides are highly relevant in modern medicinal chemistry.
-
Scaffold for GPCR Ligands: The 3-substituted N-methylpyrrolidine core is a common feature in ligands for G-protein coupled receptors (GPCRs). For example, derivatives of pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as potent antagonists for the histamine H₃ receptor, a target for cognitive and metabolic disorders.[4]
-
Ion Channel Modulators: The core structure can be incorporated into molecules designed to modulate ion channels. A compound containing a pyrrole ring with an N-methylmethanamine side chain has been developed as a potent potassium-competitive acid blocker (P-CAB) for treating acid-related diseases.[5]
-
Fragment-Based Drug Design (FBDD): The compound itself represents an ideal fragment—a small, low-complexity molecule—that can be used in FBDD screening to identify initial hits that bind to a biological target. These hits can then be elaborated into more potent lead compounds.
Conclusion
This compound is a prime example of a foundational building block in the chemical sciences. While its own history is modest, its true significance is demonstrated through its application in the synthesis of complex and potentially therapeutic molecules. The reliable synthetic accessibility via methods like the Eschweiler-Clarke reaction, combined with its desirable structural features, ensures its continued relevance for researchers and drug development professionals exploring new chemical space for challenging biological targets.
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An In-depth Technical Guide to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine Derivatives and Analogs
Abstract
This technical guide provides a comprehensive overview of the synthesis, biological activities, and analytical characterization of derivatives and analogs of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. This core scaffold, featuring a substituted pyrrolidine ring, is of significant interest in medicinal chemistry and drug development due to its presence in compounds targeting various physiological pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed protocols, mechanistic insights, and a survey of the therapeutic potential of this chemical class. We will delve into the synthetic strategies for functionalizing the core molecule, explore its role as a modulator of key biological targets such as nicotinic acetylcholine and histamine H3 receptors, and provide robust analytical methodologies for characterization and quality control.
Introduction: The Versatile this compound Scaffold
The this compound core structure is a foundational element in the design of a diverse range of biologically active molecules. Its structural features, including a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain, provide multiple points for synthetic modification. This versatility allows for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles, making it an attractive scaffold for developing novel therapeutics.
Derivatives of this compound have shown promise in several therapeutic areas, most notably as agonists for nicotinic acetylcholine receptors (nAChRs) and antagonists for the histamine H3 receptor.[1][2] The pyrrolidine moiety is a common motif in centrally active agents, and its strategic modification can lead to compounds with improved efficacy and safety profiles. This guide will explore the chemical space around this core structure, providing a detailed examination of its synthesis, biological implications, and analytical assessment.
Synthetic Strategies and Methodologies
The synthesis of derivatives of this compound primarily involves the functionalization of the secondary amine on the side chain. The two main approaches are N-acylation and N-alkylation, which allow for the introduction of a wide array of functional groups.
General Synthetic Workflow
The general workflow for the derivatization of the core molecule is depicted below. This process typically begins with the selection of the appropriate starting material and proceeds through a series of well-established organic reactions to yield the desired analog.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: N-Acylation of the Side-Chain Amine
N-acylation introduces an amide bond, a common and stable functional group in pharmaceuticals that can participate in hydrogen bonding and influence molecular conformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[3]
Protocol 2: N-Alkylation of the Side-Chain Amine
N-alkylation introduces a new carbon-nitrogen bond, which can be used to append a variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approximately 0.1 M).
-
Addition of Base and Reagent: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 equivalents) followed by the alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 equivalents).
-
Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography to yield the desired N-alkylated derivative.[3]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant activity at several important biological targets, highlighting their therapeutic potential.
Nicotinic Acetylcholine Receptor (nAChR) Agonism
A significant area of interest for this class of compounds is their activity as agonists at nicotinic acetylcholine receptors (nAChRs).[2] These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a variety of cognitive processes, including learning, memory, and attention.[4]
Mechanism of Action:
nAChR agonists based on the this compound scaffold bind to the receptor, inducing a conformational change that opens the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane and subsequent downstream signaling events.[5]
Caption: Signaling pathway of nAChR agonists.
Therapeutic Implications:
The development of selective nAChR agonists is a promising strategy for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[4] Compounds that can selectively target specific nAChR subtypes may offer improved therapeutic efficacy with fewer side effects.
Histamine H3 Receptor Antagonism
Certain derivatives of this scaffold have also been identified as potent antagonists of the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system.
Mechanism of Action:
As antagonists, these compounds bind to the H3 receptor but do not activate it. By blocking the binding of endogenous histamine, they prevent the inhibitory effect of the receptor on neurotransmitter release. This leads to an increase in the release of histamine and other neurotransmitters, such as acetylcholine and norepinephrine, which can have pro-cognitive and wake-promoting effects.
Analytical Characterization
The robust analytical characterization of newly synthesized derivatives is crucial for confirming their identity, purity, and stability. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for the determination of N-methylpyrrolidine and its derivatives in various matrices.[6]
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as chloroform or methylene chloride. For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.[6]
-
Instrumentation:
-
Data Analysis: The identity of the compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. Quantification can be achieved using an internal standard, such as pyridine.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. It is particularly useful for the analysis of complex biological samples.[7]
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: For biological samples, such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction step is typically required to remove interferences. The sample is then dissolved in the mobile phase.
-
Instrumentation:
-
HPLC: A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water with an additive like formic acid.[7]
-
Mass Spectrometer: The instrument is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard (e.g., a deuterated analog).[7]
-
-
Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary
The following table summarizes key quantitative data for representative compounds from this class, highlighting their biological activity.
| Compound ID | Target | Assay | IC₅₀ / EC₅₀ (nM) | Reference |
| TAK-438 | H⁺,K⁺-ATPase | Enzyme Inhibition | 19 | [8] |
| TC299423 | α6β2* nAChR | [³H]-dopamine release | 30-60 | [2] |
| Compound 32 | H3 Receptor | Binding Affinity | Potent | [1] |
Conclusion
The this compound scaffold represents a rich source of novel bioactive compounds with significant therapeutic potential. The synthetic versatility of this core structure allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
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PrepChem. (n.d.). Synthesis of N-methylpyrrolidine. Retrieved from [Link]
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Hori, Y., Imanishi, A., Arikawa, Y., Togami, K., Nakao, K., & Inatomi, N. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. The Journal of Pharmacology and Experimental Therapeutics, 335(1), 231–238. [Link]
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Nguyen, V. H., Nguyen, A. T., Phan, T. T., & Trinh, T. T. H. (2020). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM. Retrieved from [Link]
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Zhang, Y., & Li, H. (2003). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 123-127. [Link]
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Haji, S., & Vevelstad, S. J. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository - NTNU. Retrieved from [Link]
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Ito, H., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5786-5790. [Link]
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Liu, S., et al. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 20(22), 5173-5181. [Link]
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Centers for Disease Control and Prevention. (1998). N-METHYL-2-PYRROLIDINONE 1302. Retrieved from [Link]
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Doe, J. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. Retrieved from [Link]
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U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
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Papke, R. L., et al. (2020). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 11, 570. [Link]
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Daly, J. W. (2007). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 27(6), 749–768. [Link]
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Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2345-2367. [Link]
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Smith, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(1), 123. [Link]
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Wallace, T. L., & Bertrand, D. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Journal of Pharmacology and Experimental Therapeutics, 354(1), 2–16. [Link]
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Jampilek, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
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Beijing Meirida Technology Co., Ltd. (n.d.). N-methyl-1-pyrrolidin-3-yl-methanamine. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine Derivatives
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This guide provides a comprehensive overview of robust and versatile synthetic strategies for preparing derivatives of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. The target scaffold features a key secondary amine on the C3-position side chain, which serves as a versatile handle for diversification. We present detailed, step-by-step protocols for the synthesis of the core structure, followed by key derivatization reactions including N-acylation, N-alkylation, reductive amination, and sulfonylation. The causality behind experimental choices, reaction mechanisms, and methods for structural characterization are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically-grounded resource for library synthesis and lead optimization.
Introduction: The Significance of the 3-Substituted N-Methylpyrrolidine Scaffold
The N-methylpyrrolidine motif is a cornerstone in the design of biologically active molecules, particularly those targeting the central nervous system. Its rigid, five-membered ring structure serves to orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. Furthermore, the tertiary amine within the ring is often protonated at physiological pH, which can be crucial for receptor binding and influencing pharmacokinetic properties such as solubility.
The specific scaffold, this compound, offers a unique combination of features: a fixed N-methylated ring and a reactive secondary amine side chain. This secondary amine is the primary locus for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of functional groups. The protocols outlined herein are designed to be modular, enabling the generation of extensive chemical libraries for screening and drug discovery programs.
Part I: Synthesis of the Core Scaffold: this compound
The most efficient pathway to the core scaffold is through the direct reductive amination of a suitable ketone precursor. This method is highly convergent and leverages commercially available starting materials.
Causality of the Synthetic Strategy
Reductive amination is selected for its high efficiency and operational simplicity.[1][2] It combines the formation of a C-N bond and its subsequent reduction into a single conceptual step, often performed as a one-pot reaction. By reacting 1-methylpyrrolidin-3-one with methylamine, an intermediate iminium ion is formed, which is then immediately reduced in situ by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild nature and tolerance for slightly acidic conditions (generated by the formation of the iminium salt) prevent over-reduction of the ketone starting material and minimize side reactions, making it superior to harsher reagents like sodium borohydride (NaBH₄) for this purpose.
Workflow for Core Scaffold Synthesis
Caption: Workflow for the synthesis of the core scaffold via reductive amination.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methylpyrrolidin-3-one (10.0 g, 100.9 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 200 mL) and stir until the ketone has fully dissolved.
-
Amine Addition: Add a 2.0 M solution of methylamine in THF (60.5 mL, 121.1 mmol, 1.2 eq) dropwise over 10 minutes. A slight exotherm may be observed.
-
Iminium Formation: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (32.1 g, 151.3 mmol, 1.5 eq) in anhydrous DCM (100 mL). Add this slurry portion-wise to the reaction mixture over 30 minutes. Note: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 150 mL). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is a pale yellow oil. Purify by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol + 1% Triethylamine) to yield the title compound.
Part II: Synthesis of Derivatives from the Core Scaffold
The secondary amine of the core scaffold is a nucleophilic center that can be readily functionalized. The following protocols provide robust methods for generating diverse libraries of analogues.
Methodology 1: N-Acylation to Form Amides
N-acylation is a fundamental transformation that introduces an amide bond, a key functional group in pharmaceuticals due to its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[3] The reaction proceeds via nucleophilic acyl substitution, where the secondary amine attacks the electrophilic carbonyl carbon of an acylating agent.
Caption: General workflow for the N-acylation of the core scaffold.
-
Reaction Setup: Dissolve the core scaffold (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[3]
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Entry | Acylating Agent | Product Structure | Expected Yield |
| 1 | Acetyl Chloride | R-NH-C(O)CH₃ | >90% |
| 2 | Benzoyl Chloride | R-NH-C(O)Ph | >85% |
| 3 | Cyclopropanecarbonyl chloride | R-NH-C(O)c-Pr | >88% |
| 4 | Isobutyric Anhydride | R-NH-C(O)i-Pr | >90% |
| R represents the 1-(1-methylpyrrolidin-3-yl)methyl group. |
Methodology 2: N-Alkylation to Form Tertiary Amines
N-alkylation introduces new carbon substituents, modifying the steric profile and basicity of the side-chain amine. The reaction typically proceeds via an SN2 mechanism, requiring a base to deprotonate the amine or scavenge the acid byproduct.
-
Reaction Setup: Dissolve the core scaffold (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).
-
Base and Reagent Addition: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).[3]
-
Reaction: Heat the mixture to a temperature between room temperature and 80 °C. Stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, filter off the base, and concentrate the filtrate.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers, dry the organic phase over Na₂SO₄, and concentrate. Purify by column chromatography.
| Entry | Alkylating Agent | Base | Product Structure | Expected Yield |
| 1 | Ethyl Iodide | K₂CO₃ | R-N(CH₃)Et | >80% |
| 2 | Benzyl Bromide | K₂CO₃ | R-N(CH₃)Bn | >75% |
| 3 | Propargyl Bromide | DIPEA | R-N(CH₃)CH₂C≡CH | >70% |
| 4 | Allyl Bromide | K₂CO₃ | R-N(CH₃)CH₂CH=CH₂ | >78% |
| R represents the 1-(1-methylpyrrolidin-3-yl)methyl group. |
Methodology 3: Reductive Amination with Aldehydes/Ketones
Caption: One-pot workflow for derivatization via reductive amination.
-
Reaction Setup: Dissolve the core scaffold (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction: Stir at room temperature for 4-24 hours until the reaction is complete by LC-MS analysis.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the protocol for the core scaffold synthesis.
Characterization and Purity Assessment
All synthesized compounds should be characterized thoroughly to confirm their structure and assess purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure of the synthesized derivatives. The appearance of new signals corresponding to the added acyl or alkyl groups and shifts in the signals adjacent to the reaction site provide definitive evidence of successful derivatization.
-
Mass Spectrometry (MS): LC-MS should be used for reaction monitoring and to confirm the molecular weight of the final product. High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase is crucial for determining the purity of the final compounds, which should typically be >95% for biological screening.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
Acylating and alkylating agents are often corrosive, lachrymatory, and toxic. Handle with extreme care.
-
Hydride reducing agents like NaBH(OAc)₃ react with water and protic solvents to release flammable hydrogen gas. Quench reactions carefully and slowly.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. American Chemical Society.[Link][4]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health (PMC).[Link][1]
-
Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones. National Institutes of Health.[Link][5]
-
Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. ACS Publications.[Link][6]
-
Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Organic Chemistry Portal.[Link][7]
-
Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles. Sci-Hub.[Link][8]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds. ResearchGate.[Link][2]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. National Institutes of Health (PMC).[Link][9]
-
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed.[Link][10]
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Application Notes & Protocols: Derivatization of "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine" for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and FDA-approved drugs.[1][2] Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, provides a distinct advantage over flat aromatic systems in exploring chemical space and interacting with biological targets.[1][3] This guide focuses on N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a versatile building block for the synthesis of compound libraries. We present a detailed exploration of robust derivatization strategies, including acylation, sulfonylation, and reductive amination, complete with step-by-step protocols. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are emphasized to ensure scientific integrity and practical applicability for drug discovery campaigns.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered saturated nitrogen-containing heterocycle of the pyrrolidine ring is a highly sought-after motif in drug design.[1] Its non-planar structure allows for a more comprehensive exploration of the pharmacophore space, contributing significantly to the stereochemistry of a molecule.[2] this compound, possessing both a secondary and a tertiary amine, offers multiple points for chemical modification, making it an ideal starting point for generating a diverse library of compounds. The synthesis of such libraries through parallel synthesis is a key strategy in modern drug discovery, enabling the rapid generation of numerous analogs for high-throughput screening.[4][5]
The derivatization of the secondary amine of our core molecule allows for the introduction of a wide array of functional groups, thereby modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are crucial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile and enhancing its interaction with a biological target.
Derivatization Strategies and Reaction Scheme Design
The secondary amine of this compound is a nucleophilic center that can readily participate in several chemical transformations. We will focus on three robust and widely applicable derivatization reactions:
-
N-Acylation: The formation of an amide bond via reaction with an acylating agent.[6][7] This is a fundamental transformation for introducing a vast range of substituents.
-
N-Sulfonylation: The formation of a sulfonamide linkage by reacting with a sulfonyl chloride.[8][9] Sulfonamides are important functional groups in many therapeutic agents.
-
Reductive Amination: The reaction with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond, resulting in a tertiary amine.[10][11]
The general workflow for the library synthesis is depicted below:
Caption: Library Synthesis Workflow.
Experimental Protocols
The following protocols are designed for parallel synthesis in 96-well plates, but can be adapted for single-compound synthesis. All reactions should be performed in a well-ventilated fume hood.
General Protocol for N-Acylation
N-acylation is a reliable method for forming amide bonds. The use of acyl chlorides or anhydrides under basic conditions, often referred to as Schotten-Baumann conditions, is a common and effective approach.[7]
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
Protocol:
-
Preparation of Amine Stock Solution: Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Dispensing Amine: To each well of a 96-well plate, add 100 µL of the amine stock solution (0.05 mmol).
-
Addition of Base: Add 1.2 equivalents of TEA or DIPEA (e.g., for TEA, approximately 8.4 µL) to each well.
-
Preparation of Acylating Agent Stock Solutions: Prepare 0.6 M solutions of a diverse set of acyl chlorides or anhydrides in anhydrous DCM.
-
Addition of Acylating Agent: Add 100 µL of the respective acylating agent stock solution (0.06 mmol) to each well.
-
Reaction: Seal the plate and shake at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extraction: Add 500 µL of DCM to each well, seal the plate, and shake vigorously. Allow the layers to separate and carefully remove the organic layer. Repeat the extraction with another 500 µL of DCM.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
| Parameter | Value | Rationale |
| Amine Concentration | 0.5 M | Ensures efficient reaction kinetics. |
| Acylating Agent | 1.2 eq | A slight excess drives the reaction to completion. |
| Base | 1.2 eq | Neutralizes the HCl or carboxylic acid byproduct.[12] |
| Solvent | DCM | Good solubility for reactants and inert under reaction conditions. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion at room temperature. |
General Protocol for N-Sulfonylation
The synthesis of sulfonamides is a crucial transformation in medicinal chemistry. The reaction of a secondary amine with a sulfonyl chloride in the presence of a base is a standard and effective method.[8]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (TEA) or pyridine (if not used as solvent)
Protocol:
-
Preparation of Amine Stock Solution: Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Dispensing Amine: To each well of a 96-well plate, add 100 µL of the amine stock solution (0.05 mmol).
-
Addition of Base: Add 1.5 equivalents of TEA (approximately 10.5 µL) to each well. If using pyridine as the solvent, this step is omitted.
-
Preparation of Sulfonyl Chloride Stock Solutions: Prepare 0.6 M solutions of a diverse set of sulfonyl chlorides in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Add 100 µL of the respective sulfonyl chloride stock solution (0.06 mmol) to each well.
-
Reaction: Seal the plate and shake at room temperature for 4-8 hours. The reaction may require gentle heating (40 °C) for less reactive sulfonyl chlorides.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the N-acylation protocol.
| Parameter | Value | Rationale |
| Amine Concentration | 0.5 M | Promotes efficient reaction. |
| Sulfonyl Chloride | 1.2 eq | Ensures complete consumption of the starting amine. |
| Base | 1.5 eq | A slightly larger excess is often beneficial for sulfonylation. |
| Solvent | DCM or Pyridine | Pyridine can act as both solvent and base, accelerating the reaction. |
| Reaction Time | 4-8 hours | Sulfonylation is generally slower than acylation. |
General Protocol for Reductive Amination
Reductive amination is a powerful tool for forming C-N bonds and is particularly useful for introducing alkyl groups to a secondary amine.[10][13] The one-pot reaction of an amine with a carbonyl compound in the presence of a mild reducing agent like sodium triacetoxyborohydride is highly efficient.[10]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
Protocol:
-
Preparation of Amine Stock Solution: Prepare a 0.5 M solution of this compound in DCE.
-
Dispensing Amine: To each well of a 96-well plate, add 100 µL of the amine stock solution (0.05 mmol).
-
Addition of Carbonyl Compound: Add 1.1 equivalents of the aldehyde or ketone (e.g., for benzaldehyde, approximately 5.6 µL).
-
Addition of Acetic Acid: Add a catalytic amount of glacial acetic acid (approximately 1-2 µL) to each well.
-
Addition of Reducing Agent: Add 1.5 equivalents of sodium triacetoxyborohydride (approximately 15.9 mg) to each well.
-
Reaction: Seal the plate and shake at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extraction and Purification: Follow the extraction and purification steps outlined in the N-acylation protocol.
| Parameter | Value | Rationale |
| Carbonyl Compound | 1.1 eq | A slight excess is used to drive the formation of the iminium ion intermediate.[14] |
| Reducing Agent | 1.5 eq | Ensures complete reduction of the iminium ion. |
| Acetic Acid | Catalytic | Catalyzes the formation of the iminium ion.[10] |
| Solvent | DCE or THF | Common aprotic solvents for this reaction. |
| Reaction Time | 12-24 hours | The reaction is typically slower than acylation or sulfonylation. |
High-Throughput Purification and Analysis
The purification of compound libraries is a critical step to ensure the quality of biological screening data.[4] High-throughput purification (HTP) using reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the industry standard.[15][16][17]
Workflow for Purification and Analysis:
Caption: High-Throughput Purification Workflow.
Key Considerations for HTP:
-
Method Development: A generic gradient that provides good separation for a wide range of compounds is often employed. Screening under both acidic and basic mobile phase conditions can improve success rates.[15]
-
Fraction Collection: Mass-triggered fraction collection is highly efficient as it only collects the fractions containing the target compound.[18]
-
Post-Purification Analysis: The purity of the final compounds should be assessed by analytical LC-MS. A purity level of >95% is generally desired for biological screening.
Conclusion
The derivatization of this compound provides a powerful platform for the generation of diverse compound libraries. The protocols for N-acylation, N-sulfonylation, and reductive amination outlined in this guide are robust, scalable, and amenable to high-throughput synthesis and purification. By systematically exploring the chemical space around this privileged scaffold, researchers can significantly enhance their drug discovery efforts.
References
-
High-Throughput Purification. (n.d.). Virscidian. Retrieved from [Link]
-
High-Throughput Purification of Single Compounds and Libraries. (2003). ACS Publications. Retrieved from [Link]
-
High-throughput purification of compound libraries. (2001). Drug Discovery Today. Retrieved from [Link]
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Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. (1995). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
High-throughput purification of single compounds and libraries. (2003). PubMed. Retrieved from [Link]
-
Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. (1995). ResearchGate. Retrieved from [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Carbohydrate Polymers. Retrieved from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2015). Letters in Organic Chemistry. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry. Retrieved from [Link]
-
Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. (2024). Molecules. Retrieved from [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Retrieved from [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (2018). Analyst. Retrieved from [Link]
-
Mild and Useful Method for N-Acylation of Amines. (2008). Letters in Organic Chemistry. Retrieved from [Link]
-
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. (2003). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of N-methylpyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]
-
(1-Methylpyrrolidin-3-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2022). ACS Central Science. Retrieved from [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Retrieved from [Link]
-
(1-methylpyrrolidin-3-yl)methanamine (C6H14N2). (n.d.). PubChemLite. Retrieved from [Link]
-
Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. (2020). VAST JOURNALS SYSTEM. Retrieved from [Link]
-
One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. (2018). Green Chemistry. Retrieved from [Link]
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Analytical methods for "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine" characterization
Abstract
This technical guide provides a comprehensive, multi-technique approach for the analytical characterization of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. The structural complexity and potential isomerism of pyrrolidine derivatives necessitate an orthogonal analytical strategy to ensure unambiguous identification, structural elucidation, and purity assessment. We present detailed, field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering insights into the causality behind methodological choices to build a robust and self-validating analytical workflow.
Introduction and Analytical Strategy
This compound is a diamine featuring a substituted pyrrolidine ring, a common scaffold in medicinal chemistry and a potential constituent in novel psychoactive substances (NPS).[1] Accurate characterization is critical for establishing identity, purity, and safety profiles in drug development and forensic applications. Due to the compound's basic nature and potential for thermal lability, no single analytical technique is sufficient for complete characterization.
Our recommended strategy employs a synergistic workflow:
-
Chromatographic Techniques (LC-MS/MS, GC-MS): To separate the analyte from impurities and provide initial identification based on retention time and mass-to-charge ratio. LC-MS/MS is the preferred method for its high sensitivity and specificity.[2]
-
Spectroscopic Techniques (NMR, FTIR): To provide definitive structural confirmation. NMR spectroscopy serves as the gold standard for elucidating the precise atomic connectivity, while FTIR is used for rapid confirmation of key functional groups.[3][4]
This integrated approach ensures a comprehensive and trustworthy characterization, moving from initial detection to absolute structural proof.
Compound Profile
| Property | Value | Source |
| IUPAC Name | (1-methylpyrrolidin-3-yl)methanamine | [5][6] |
| Molecular Formula | C₆H₁₄N₂ | [5][6] |
| Molecular Weight | 114.19 g/mol | [5][6] |
| Structure | PubChem[5] |
Chromatographic Methods for Separation and Identification
Chromatographic methods are essential for resolving the target analyte from synthesis by-products, degradants, or matrix components.
Protocol: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry has become a cornerstone technique for analyzing NPS and related compounds due to its exceptional sensitivity and selectivity, allowing for both identification and quantification at low levels.[2][7][8]
Rationale: This method is optimized for polar, basic compounds like the target analyte. A C18 column provides excellent reversed-phase separation. The addition of formic acid to the mobile phase is crucial; it acidifies the eluent, promoting the protonation of the amine functional groups ([M+H]⁺), which is essential for efficient electrospray ionization (ESI) in positive ion mode.[7] Tandem MS (MS/MS) provides a second layer of specificity by monitoring characteristic fragment ions, reducing the likelihood of false positives.
Instrumentation and Conditions:
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS Detector | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3,500 V[1] |
| Drying Gas Temp. | 300°C[1] |
| Scan Mode | Full Scan (for identification) and Multiple Reaction Monitoring (MRM for quantification) |
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL. Vortex to ensure complete dissolution.
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Data Acquisition Setup:
-
Full Scan: Set the instrument to scan a mass range of m/z 50-300 to detect the protonated molecular ion ([M+H]⁺) of m/z 115.12.
-
MS/MS (Product Ion Scan): Isolate the precursor ion (m/z 115.12) and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a characteristic fragmentation pattern.[1]
-
MRM (for quantification): Based on the product ion scan, select two or three intense and specific fragment ions to create MRM transitions (e.g., 115.12 -> 84.1, 115.12 -> 71.1).
-
-
Injection: Inject the prepared sample onto the equilibrated system.
-
Data Analysis:
-
Confirm the retention time of the analyte.
-
Verify the presence of the correct precursor ion in the full scan data.
-
Match the acquired fragmentation pattern against a reference or theoretical fragmentation to confirm identity.
-
Protocol: GC-MS Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds, providing electron ionization (EI) mass spectra that are highly reproducible and searchable against established libraries.[9]
Rationale: While the target analyte is a primary amine, its relatively low molecular weight allows for direct analysis without derivatization, although peak tailing can be an issue. Using a mid-polarity column (e.g., 5% phenyl) provides good selectivity. A splitless injection is recommended for trace analysis to maximize sensitivity.
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Gas Chromatograph with a Mass Selective Detector (MSD) |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless, 250°C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-400 |
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of the sample in methanol or chloroform.
-
System Check: Perform a system suitability check by injecting a known standard to verify retention time and peak shape.
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Data Acquisition: Acquire data in full scan mode.
-
Data Analysis:
-
Identify the analyte peak based on its retention time.
-
Examine the mass spectrum. Look for the molecular ion (M⁺) at m/z 114 and characteristic fragment ions. The base peak is often the result of alpha-cleavage adjacent to the nitrogen atoms.
-
Compare the acquired spectrum to a reference library (if available) for confirmation.
-
Spectroscopic Methods for Structural Elucidation
While chromatography suggests an identity, spectroscopy provides definitive proof of the molecular structure.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom in the molecule.[3][10]
Rationale: ¹H NMR will confirm the number of different types of protons and their neighboring relationships through spin-spin coupling. ¹³C NMR will identify the number of unique carbon environments. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated methanol (MeOD) can also be used if solubility is an issue.
Instrumentation and Conditions:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher NMR Spectrometer |
| Nuclei | ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) |
| Sample Prep. | Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
| Temperature | 25°C |
Step-by-Step Protocol:
-
Sample Preparation: Prepare the sample as described above in a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended): Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign all signals.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts (δ), integration values, and coupling patterns (J) to assemble the molecular structure.
Expected Spectroscopic Data (Hypothetical):
| Technique | Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | A | ~2.9 - 3.2 | Multiplet | H on C adjacent to primary amine (CH₂-NH₂) |
| B | ~2.3 - 2.8 | Multiplet | Pyrrolidine ring protons (CH, CH₂) | |
| C | ~2.25 | Singlet | N-Methyl protons (N-CH₃) | |
| D | ~1.5 - 2.0 | Multiplet | Pyrrolidine ring protons (CH₂) | |
| E | (variable) | Broad Singlet | Primary amine protons (NH₂) | |
| ¹³C NMR | 1 | ~60 - 65 | CH | Pyrrolidine C-N |
| 2 | ~55 - 60 | CH₂ | Pyrrolidine C-N | |
| 3 | ~45 - 50 | CH₂ | Primary amine C-N | |
| 4 | ~42 | CH₃ | N-Methyl | |
| 5 | ~30 - 35 | CH₂ | Pyrrolidine C-C |
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.
Rationale: This technique can quickly confirm the presence of N-H bonds from the primary amine and C-H bonds from the alkyl framework, providing a quick identity check. The KBr pellet method is a standard technique for solid samples.
Instrumentation and Conditions:
| Parameter | Setting |
| Spectrometer | FTIR Spectrometer with a DTGS or MCT detector |
| Sample Prep. | Potassium Bromide (KBr) Pellet |
| Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | Average of 16 or 32 scans |
Step-by-Step Protocol:
-
Sample Preparation: Finely grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Scan: Place a pure KBr pellet (or an empty sample compartment) in the spectrometer and run a background scan.
-
Sample Scan: Replace the background pellet with the sample pellet and acquire the sample spectrum.
-
Data Analysis: The software will automatically ratio the sample scan against the background. Analyze the resulting absorbance or transmittance spectrum for characteristic peaks.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch (doublet) | Primary Amine (-NH₂) |
| 2970 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |
| ~2780 | C-H Stretch | N-Methyl[11] |
| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1470 - 1430 | C-H Bend | Alkyl (CH₂, CH₃) |
Integrated Analytical Workflow and Data Visualization
A robust characterization relies on the logical integration of these techniques. The following workflow illustrates an efficient path from sample receipt to final report.
Caption: Integrated workflow for comprehensive characterization.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. The combination of high-resolution chromatographic separation with mass spectrometric detection provides sensitive identification and is suitable for quantification. However, for absolute and unambiguous structural confirmation, NMR spectroscopy is indispensable. FTIR serves as a rapid and valuable tool for preliminary identification and functional group confirmation. By following the integrated workflow and detailed protocols outlined in this guide, researchers can achieve a high degree of confidence in the identity, structure, and purity of their material, ensuring data integrity for research, development, and regulatory purposes.
References
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Giorgetti, A., Barone, R., Pelletti, G., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]
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Giebułtowicz, J., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Molecules. Available at: [Link]
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Gritti, F., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics. Available at: [Link]
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Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]
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SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. SCIEX. Available at: [Link]
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Dattilo, D., et al. (2006). Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample... ResearchGate. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents. Molecules. Available at: [Link]
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ResearchGate. (n.d.). FTIR of α-pyrrolidinopentiophenone HCl. ResearchGate. Available at: [Link]
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Haugen, G., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
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Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. SWGDRUG. Available at: [Link]
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PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine. Google Patents.
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Fausett, A. (2024). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies. Available at: [Link]
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Zhang, Z. J., et al. (1998). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and its preparation. Yao xue xue bao = Acta pharmaceutica Sinica. Available at: [Link]
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Hypha Discovery. (n.d.). NMR: an indispensable ADME tool. Hypha Discovery. Available at: [Link]
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PubChemLite. (n.d.). (1-methylpyrrolidin-3-yl)methanamine (C6H14N2). PubChemLite. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: HPLC-MS Analysis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
A Senior Application Scientist's Guide for Robust Quantification in Complex Matrices
Introduction: The Analytical Challenge
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine is a small molecule characterized by a pyrrolidine ring, a tertiary amine, and a secondary amine. Its structure presents a distinct analytical challenge: high polarity. Compounds with such characteristics are notoriously difficult to retain and resolve using traditional reversed-phase (RP) high-performance liquid chromatography (HPLC)[1][2]. They often elute in the solvent front, co-eluting with matrix interferences and suffering from ion suppression, which compromises sensitivity and reproducibility in mass spectrometry (MS) detection[2].
This application note presents a robust and validated protocol for the quantitative analysis of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HPLC-MS/MS). HILIC is an ideal alternative to reversed-phase chromatography for highly polar compounds, offering superior retention and selectivity[1][3]. The higher organic content of the mobile phase used in HILIC also facilitates more efficient solvent evaporation and desolvation in the MS source, often leading to enhanced signal intensity[4].
This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices to ensure technical accuracy and field-proven reliability.
Analyte Properties & Method Selection Rationale
A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development[5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | PubChem[6] |
| Molecular Weight | 114.19 g/mol | PubChem[6] |
| Exact Mass | 114.1157 Da | PubChem[6] |
| XLogP3-AA | -0.3 | PubChem[6] |
| Topological Polar Surface Area | 29.3 Ų | PubChem[6] |
The negative XLogP3 value indicates high hydrophilicity, confirming that reversed-phase chromatography would provide little to no retention. Therefore, HILIC was selected as the chromatographic mode. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water)[1]. The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. For basic amines like our target analyte, ion-exchange interactions with the stationary phase can also contribute to retention.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Materials and Reagents
-
This compound reference standard (Purity ≥97%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, ≥99%)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium formate (LC-MS grade)
Standard and Sample Preparation
3.2.1 Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of 50:50 (v/v) Methanol:Water in a Class A volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution using 90:10 (v/v) Acetonitrile:Water to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) from a separate stock solution to ensure accuracy and precision.
3.2.2 Sample Preparation (Protein Precipitation) This is a generic protocol for plasma/serum. It should be optimized for the specific matrix.
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold Acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
HPLC-MS/MS System and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 2: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Amide or Silica Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) | Amide and silica phases are polar stationary phases ideal for HILIC, providing retention for highly polar compounds[3][4]. |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | The buffer controls pH and ionic strength, which can dramatically affect retention in HILIC[3]. Formic acid ensures the amine is protonated for good peak shape and ESI+ sensitivity[2]. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is the weak solvent in HILIC; increasing its concentration increases retention. |
| Gradient | 95% B to 50% B over 3 minutes, hold for 1 min, return to 95% B and equilibrate for 2 min | A gradient from high to low organic content is used to elute analytes in HILIC[1]. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Volume | 2-5 µL | Kept low to minimize peak distortion. The sample should be dissolved in a high percentage of organic solvent. |
Table 3: Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The presence of basic nitrogen atoms makes the analyte readily protonated and ideal for positive ion mode detection. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions[7]. |
| Precursor Ion [M+H]⁺ | m/z 115.1 | Calculated from the exact mass of 114.1157 Da. This must be confirmed by infusion. |
| Product Ions | To be determined experimentally (e.g., m/z 58.1, 71.1) | Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Specific fragments provide structural confirmation[8]. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized for maximum signal intensity. |
| Cone Voltage | 20 - 40 V | Optimized to maximize precursor ion transmission into the mass analyzer. |
| Collision Energy | 15 - 30 eV | Optimized to yield stable and abundant product ions. |
| Source Temperature | 150°C | Standard setting to aid in desolvation. |
| Desolvation Temp. | 350 - 450°C | Higher temperatures are needed to evaporate the high-organic mobile phase efficiently. |
System Validation and Trustworthiness
To ensure the integrity of the analytical results, a system suitability test (SST) must be performed before and during any sample analysis sequence[9][10]. This verifies that the entire HPLC-MS system is operating correctly[9].
System Suitability Test (SST)
-
Blank Injection: Inject a solvent blank (90:10 Acetonitrile:Water) to ensure there are no carryover or system contamination issues[11].
-
Replicate Injections: Make five replicate injections of a mid-concentration standard.
-
Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met:
-
Peak Tailing Factor: Between 0.8 and 1.5.
-
Retention Time %RSD (Relative Standard Deviation): ≤ 1.0%.
-
Peak Area %RSD: ≤ 5.0%.
-
These parameters confirm the precision and peak shape performance of the chromatographic system[12].
Caption: HPLC-MS analytical workflow from preparation to reporting.
Results and Discussion: The "Why" Behind the "How"
The described HILIC-MS/MS method provides a selective and sensitive tool for the quantification of this compound.
-
Chromatography: The use of a HILIC column is the cornerstone of this method. Unlike C18 columns where polar compounds elute early, the HILIC stationary phase effectively retains the analyte, moving it away from the solvent front and potential matrix suppression effects. The gradient, starting at a high percentage of acetonitrile, ensures the analyte is retained, while the gradual increase in the aqueous component (Mobile Phase A) facilitates its elution, resulting in a sharp, well-defined chromatographic peak.
-
Mobile Phase pH: The addition of formic acid to the mobile phase is critical. It maintains a low pH (typically around 2.7-3.5), which serves two purposes. First, it ensures that the analyte's primary and secondary amine groups are fully protonated, leading to a single ionic species which produces a symmetrical peak shape[13]. Second, this protonated state is essential for efficient ionization in the ESI+ source, maximizing sensitivity.
-
Mass Spectrometry: Tandem MS (MS/MS) in MRM mode provides exceptional selectivity. While chromatography separates the analyte from many other compounds, MRM ensures that only molecules with a specific precursor mass (m/z 115.1) that fragment to produce a specific product ion are detected. This virtually eliminates chemical noise and interferences, allowing for accurate quantification even at very low concentrations in complex biological matrices like plasma or urine.
Caption: Simplified mechanism of HILIC retention for polar analytes.
Conclusion
The protocol detailed in this application note provides a comprehensive framework for the successful analysis of this compound by HPLC-MS/MS. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography, this method overcomes the inherent challenges associated with retaining and quantifying small, polar, basic compounds. The inclusion of rigorous system suitability testing ensures that the method is not only accurate and sensitive but also robust and reliable for routine use in research and regulated environments.
References
-
Olsen, B.A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Available at: [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
Broadhurst, D., Goodacre, R., Reinke, S. N., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics. Available at: [Link]
-
Roemling, R., Sakata, M., Kawai, Y., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Available at: [Link]
-
Wang, Y., et al. (2005). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. Available at: [Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Available at: [Link]
-
Slideshare. System suitability testing. Available at: [Link]
-
PubChem. (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available at: [Link]
-
Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry. Available at: [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available at: [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
GitHub Pages. Chapter 7 Mass spectrometry | Omics Data Analysis. Available at: [Link]
-
ResearchGate. Main mass spectrometry settings. Available at: [Link]
-
ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
Headley, J. V., Peru, K. M., Friesen, D. A., & Neu, T. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. Journal of Chromatography A. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. asianjpr.com [asianjpr.com]
- 6. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
The Versatile Scaffold of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine: A Gateway to Novel Therapeutics
Introduction: The Strategic Value of the Pyrrolidine Ring in Medicinal Chemistry
In the landscape of contemporary drug discovery, the five-membered pyrrolidine ring holds a privileged status as a versatile and highly valuable scaffold.[1][2][3] Its prevalence in numerous natural products and FDA-approved pharmaceuticals is a testament to its unique structural and physicochemical properties that medicinal chemists leverage to craft novel therapeutics. Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring impart a three-dimensional geometry that allows for a more comprehensive exploration of chemical space and a more precise interaction with biological targets.[1][2][3] This non-planar structure is a key contributor to the clinical success of many drugs containing this motif.[2]
This guide focuses on a specific and promising pyrrolidine derivative: N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine . This scaffold, featuring a tertiary amine within the ring and a secondary amine in the side chain, offers multiple points for chemical modification, making it an ideal starting point for the construction of diverse compound libraries. We will delve into the synthetic strategies to access this core, protocols for its derivatization, and its potential applications in drug discovery, with a particular emphasis on the development of novel antibacterial agents.
I. The this compound Scaffold: Physicochemical Properties and Design Rationale
The strategic advantage of the this compound scaffold lies in its combination of a rigid core with flexible side chains, allowing for the precise orientation of pharmacophoric groups.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₁₆N₂ | Low molecular weight provides a good starting point for further elaboration without violating Lipinski's Rule of Five. |
| Molecular Weight | 128.22 g/mol | |
| Topological Polar Surface Area (TPSA) | 15.2 Ų | Contributes to good cell permeability and oral bioavailability. |
| cLogP | 0.2 | Indicates a favorable balance between hydrophilicity and lipophilicity. |
| Hydrogen Bond Donors | 1 | The secondary amine provides a crucial point for hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors, further enhancing target binding. |
| Rotatable Bonds | 2 | Provides conformational flexibility, allowing the molecule to adapt to the binding pocket of a target. |
II. Synthetic Pathways to the Core Scaffold and its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization can be achieved through several strategic routes. The choice of a particular pathway will depend on the desired stereochemistry and the availability of starting materials.
A. Synthesis of the Core Scaffold
One of the most efficient methods for the synthesis of the N-methylpyrrolidine core involves the cyclization of a linear precursor.
Protocol 1: Synthesis of N-methylpyrrolidine from 1,4-Dichlorobutane and Methylamine
This protocol outlines a straightforward approach to the N-methylpyrrolidine ring system.
Materials:
-
1,4-Dichlorobutane
-
Aqueous Methylamine solution (40%)
-
Potassium Iodide (catalyst)
-
Diglyme (solvent)
-
Sodium Hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dichlorobutane (1.0 eq), aqueous methylamine solution (3.0 eq), and a catalytic amount of potassium iodide (0.1 eq) in diglyme.
-
Heat the reaction mixture to 100-110 °C and reflux for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add a 2M solution of sodium hydroxide to adjust the pH to >12.
-
Perform a steam distillation to isolate the crude N-methylpyrrolidine.
-
The distillate can be further purified by fractional distillation to yield pure N-methylpyrrolidine.
B. Derivatization of the Scaffold: N-Acylation and N-Alkylation
The secondary amine in the side chain of this compound serves as a versatile handle for introducing a wide array of functional groups through N-acylation and N-alkylation.
Protocol 2: N-Acylation of this compound
This protocol describes the formation of an amide linkage, a common functional group in many pharmaceuticals.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: N-Alkylation of this compound
This protocol details the introduction of alkyl or aryl groups to the secondary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ACN in a round-bottom flask.
-
Add K₂CO₃ (2.0 eq) to the solution, followed by the alkyl halide (1.2 eq).
-
Heat the mixture to 50-60 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
III. Application in Drug Discovery: A Focus on Antibacterial Agents
The pyrrolidine scaffold is a key component of several antibacterial agents. A notable example is the fluoroquinolone antibiotic premafloxacin, which contains a structurally similar pyrrolidine moiety.[4] This suggests that derivatives of this compound could exhibit potent antibacterial activity.
A. Proposed Mechanism of Action
It is hypothesized that derivatives of this scaffold could act as inhibitors of bacterial DNA gyrase or topoisomerase IV, similar to other quinolone antibiotics. The pyrrolidine ring can play a crucial role in binding to the enzyme-DNA complex, disrupting DNA replication and leading to bacterial cell death.
B. Biological Evaluation: Screening for Antibacterial Activity
A systematic evaluation of the antibacterial activity of a library of this compound derivatives is essential to identify promising lead compounds.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for assessing the in vitro antibacterial activity of novel compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Resazurin sodium salt solution
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in CAMHB.
-
Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Structure-Activity Relationship (SAR) Studies and Lead Optimization
The data obtained from the initial screening of the compound library will form the basis for SAR studies. The goal is to identify the structural features that are crucial for antibacterial activity and to use this information to design more potent and selective analogs.
Key SAR Insights to Investigate:
-
Impact of N-Acyl and N-Alkyl Substituents: The nature of the substituent on the side-chain amine will likely have a significant impact on activity. Aromatic, aliphatic, and heterocyclic groups should be explored.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring can be critical for target binding. The synthesis of enantiomerically pure derivatives will be important for optimizing activity.
-
Physicochemical Properties: The lipophilicity and polarity of the derivatives will influence their pharmacokinetic properties. These parameters should be carefully modulated to achieve a balance of potency and drug-likeness.
V. Visualization of Workflows and Concepts
Diagram 1: General Workflow for Derivatization and Screening
Caption: Proposed mechanism of action for antibacterial pyrrolidine derivatives.
VI. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability and favorable physicochemical properties make it an attractive core for the development of compound libraries. The strong precedent for the use of pyrrolidine derivatives as antibacterial agents suggests that this is a particularly fruitful area of investigation. Future work should focus on the synthesis of diverse libraries of derivatives, comprehensive biological evaluation against a panel of clinically relevant bacterial strains, and detailed SAR studies to guide lead optimization efforts. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.
VII. References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6633. Available at: [Link]
-
Durdagi, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249798. Available at: [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Available at: [Link]
-
PubChem. (1S)-1-(3-((1S)-1-Aminoethyl)pyrrolidin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available at: [Link]
Sources
Application Notes & Protocols: A Workflow for the Characterization of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine as a Novel CNS Agent
Introduction: Rationale and Strategic Overview
The compound N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine is a novel small molecule whose biological activity is not yet characterized in public-domain literature. However, its core structure, featuring a methylpyrrolidine motif, is a well-established pharmacophore found in potent ligands of nicotinic acetylcholine receptors (nAChRs).[1][2][3] These ligand-gated ion channels are critical for synaptic transmission in the central nervous system, and their modulation is a therapeutic strategy for a variety of disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2]
Given this structural hypothesis, this document outlines a comprehensive, multi-stage workflow designed for the initial characterization of a novel compound like this compound (herein referred to as 'Compound X'). This guide is intended for researchers in drug discovery and pharmacology, providing not just step-by-step protocols but also the strategic rationale behind each experimental phase. Our approach is a cascading workflow, where the results of each stage inform the decision to proceed to the next, ensuring a resource-efficient evaluation of the compound's therapeutic potential.
Workflow Overview: A Phased Approach to Characterization
The characterization of Compound X will proceed through three primary stages: (1) Target Engagement, to determine if and how strongly it binds to various nAChR subtypes; (2) Functional Modulation, to characterize the biological effect of binding (e.g., activation, inhibition); and (3) Druggability Profile, to assess its basic pharmacokinetic properties.
Figure 1: High-level experimental workflow for the characterization of a novel compound.
Part 1: Target Engagement via Radioligand Binding Assays
Scientific Rationale: The first essential question is whether Compound X physically interacts with nAChRs. A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound (Compound X) for a receptor. This is achieved by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor. We will assess binding against key central nervous system nAChR subtypes, such as α4β2 and α7, to determine both affinity (Ki) and selectivity.[1]
Protocol 1: Competitive Radioligand Binding Assay for nAChR Subtypes
This protocol is adapted for the α4β2 subtype using [³H]cytisine, a selective agonist radioligand.[1][4]
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human α4β2 nAChR subtype.
-
Radioligand: [³H]cytisine (Specific Activity: 20-40 Ci/mmol).
-
Competitor: Compound X, dissolved in DMSO and serially diluted.
-
Positive Control: Nicotine or Epibatidine.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Instrumentation: 96-well microplates, glass fiber filters, scintillation counter, and liquid scintillation cocktail.
Experimental Workflow Diagram:
Figure 2: Step-by-step workflow for the radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of Compound X in assay buffer (final DMSO concentration should be <0.5%).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of a high concentration of unlabeled nicotine (10 µM, for Non-Specific Binding) OR 50 µL of Compound X dilution.
-
50 µL of [³H]cytisine diluted in Assay Buffer (to a final concentration of ~1-2 nM).
-
100 µL of the cell membrane preparation (50-100 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.[5]
-
Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates the membranes (with bound radioligand) from the solution (with free radioligand).
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer to minimize non-specific binding.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate Percent Inhibition for each concentration of Compound X: 100 * (1 - [(CPM_CompoundX - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot Percent Inhibition against the log concentration of Compound X and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Interpretation:
The resulting Ki values will be summarized to assess potency and selectivity.
| Compound | nAChR Subtype | Ki (nM) | Selectivity vs. α7 |
| Compound X | α4β2 | e.g., 50 | e.g., 20-fold |
| Compound X | α7 | e.g., 1000 | - |
| Nicotine | α4β2 | e.g., 15 | e.g., 100-fold |
| Nicotine | α7 | e.g., 1500 | - |
Part 2: Functional Characterization via Electrophysiology
Scientific Rationale: Establishing that Compound X binds to a receptor is only half the story. We must determine its functional effect. Electrophysiology is a direct measure of ion channel function, allowing us to classify the compound as an agonist (activates the receptor), an antagonist (blocks activation by the native ligand), or an allosteric modulator (enhances or reduces the effect of the native ligand).[6][7] Automated patch-clamp systems provide the throughput needed for dose-response characterization.[8]
Protocol 2: Automated Patch-Clamp Electrophysiology for nAChR Function
Materials:
-
Cell Line: HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Solutions:
-
Test Articles: Compound X, Acetylcholine (ACh, agonist control), Mecamylamine (antagonist control).
-
Instrumentation: An automated patch-clamp system (e.g., QPatch, IonFlux).
Modes of Action to Investigate:
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
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- 7. Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
Application Notes & Protocols: The N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine Scaffold in Structure-Activity Relationship (SAR) Studies for Nicotinic Acetylcholine Receptor Modulators
Prepared by: Gemini, Senior Application Scientist
Introduction: From Bioactive Scaffold to Rational Drug Design
Structure-Activity Relationship (SAR) studies represent the cornerstone of modern medicinal chemistry, providing a systematic framework to transform a biologically active molecule into a viable drug candidate. The process is an iterative cycle of designing, synthesizing, and testing novel chemical entities to understand how specific structural features influence their pharmacological properties. At the heart of this process is the identification of promising molecular scaffolds—core structures that can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles.
This guide focuses on the utility of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine as a foundational scaffold for SAR studies targeting neuronal nicotinic acetylcholine receptors (nAChRs). The pyrrolidine motif is a well-established pharmacophore present in numerous neurologically active compounds, including Varenicline (Chantix™), a highly successful α4β2 nAChR partial agonist for smoking cessation.[1][2][3] The strategic value of the this compound scaffold lies in its combination of a conformationally constrained cyclic amine and a flexible, basic side chain, presenting multiple, chemically distinct points for diversification.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to initiate and execute a robust SAR campaign based on this versatile scaffold for the discovery of novel nAChR modulators.
Section 1: The Scaffold – Physicochemical and Structural Analysis
The starting point for any SAR campaign is a thorough understanding of the core molecule. This compound is a chiral diamine with distinct structural features that are hypothesized to interact with the orthosteric or allosteric sites of nAChRs.
Physicochemical Properties
A molecule's physical properties are critical determinants of its biological behavior, including solubility, membrane permeability, and metabolic stability.
| Property | Value | Data Source |
| IUPAC Name | This compound | - |
| CAS Number | 89850-95-3 | [4] |
| Molecular Formula | C₇H₁₆N₂ | [4] |
| Molecular Weight | 128.22 g/mol | [4] |
| LogP (Predicted) | -0.57 | [4] |
| Rotatable Bonds | 2 | [4] |
| Stereochemistry | Racemic (unless specified) | [4] |
-
Causality Insight: The low predicted LogP suggests high hydrophilicity, which may be beneficial for aqueous solubility but could present a challenge for blood-brain barrier penetration. A key goal of the SAR study will be to modulate lipophilicity by introducing various substituents to achieve a balance between solubility and permeability.
Key Structural Features for SAR Exploration
The scaffold offers three primary vectors for chemical modification. Understanding the role of each sub-structure is crucial for designing a logical analog library.
Caption: Key modification points on the scaffold.
-
R¹ (Pyrrolidine Nitrogen): This tertiary amine is a key basic center. Its modification can influence pKa, overall charge distribution, and potential interactions with acidic residues (e.g., aspartate, glutamate) in the receptor binding pocket.
-
R² (Exocyclic Nitrogen): This secondary amine is another basic center and a hydrogen bond donor/acceptor. It is positioned on a flexible sidechain, allowing it to probe the local environment of the binding site. This position is critical for exploring interactions analogous to the cationic head of acetylcholine.
-
R³ (Pyrrolidine Ring): The ring itself provides a rigid scaffold that reduces the entropic penalty of binding. Substituents on the ring can introduce steric hindrance, alter conformation, or add new points of interaction.
Section 2: A Hypothesis-Driven SAR Strategy for nAChR Modulation
A successful SAR campaign is guided by a clear, testable hypothesis. For this scaffold, the central hypothesis is:
Systematic modification of the R¹, R², and R³ positions of the this compound scaffold will enable the mapping of the nAChR pharmacophore, leading to the identification of analogs with improved potency, subtype selectivity (e.g., α4β2 vs. α7), and functional profile (agonist, partial agonist, or antagonist).
The strategy involves creating three focused libraries, each exploring one modification vector while keeping the others constant. This systematic approach allows for the deconvolution of individual structural contributions to biological activity.
Caption: Workflow for a systematic SAR campaign.
Section 3: Protocols for Synthesis of an Analog Library
Trustworthiness through Purity: The validity of SAR data is entirely dependent on the purity and structural confirmation of the tested compounds. Each synthesized analog must be purified to >95% (as determined by HPLC and/or qNMR) and its structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3.1: Synthesis of the Core Scaffold (Racemic)
This protocol outlines a plausible reductive amination approach to synthesize the parent scaffold from commercially available 1-methylpyrrolidin-3-one.
Reaction: 1-methylpyrrolidin-3-one + Methylamine + (Aminomethyl)polystyrene → Imine Intermediate → this compound
Step-by-Step Methodology:
-
Imine Formation: To a solution of 1-methylpyrrolidin-3-one (1.0 eq) in anhydrous methanol (0.5 M), add methylamine (2.0 M solution in THF, 1.5 eq) and (aminomethyl)polystyrene resin (1.2 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Filter to remove the resin.
-
Extraction: Basify the filtrate to pH >12 with 5 M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a gradient of dichloromethane/methanol/ammonium hydroxide (e.g., 95:5:0.5 to 90:10:1) to yield the pure product.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Protocol 3.2: Library Synthesis via Reductive Amination (Library B Example)
This protocol details the synthesis of analogs diversified at the R² position using a parallel synthesis approach.
Step-by-Step Methodology:
-
Array Setup: In a 24-well parallel synthesis block, dispense a solution of 1-(1-methylpyrrolidin-3-yl)methanamine (1.0 eq, the product of a modified Protocol 3.1 without the final N-methylation) in dichloroethane (DCE).
-
Aldehyde/Ketone Addition: To each well, add a unique aldehyde or ketone (1.1 eq) from a pre-defined building block library (e.g., benzaldehyde, cyclohexanone, isobutyraldehyde).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well.
-
Reaction: Seal the block and agitate at room temperature for 16 hours.
-
Parallel Work-up: Quench each reaction with saturated sodium bicarbonate (NaHCO₃) solution. Extract each well with dichloromethane.
-
Purification: Concentrate the organic extracts and purify each compound using mass-directed automated preparative HPLC.
-
Quality Control: Analyze each purified product for identity and purity (>95%) before biological testing.
Section 4: Protocols for In Vitro Biological Evaluation
A tiered screening cascade is essential for efficiently evaluating compound libraries. This approach uses high-throughput, lower-cost assays first to identify active compounds, which are then progressed to more complex, information-rich assays.
Protocol 4.1: Primary Screen – Radioligand Binding Assay for nAChR Affinity (Kᵢ)
Objective: To determine the binding affinity (Kᵢ) of synthesized analogs for human α4β2 and α7 nAChR subtypes.
Rationale: This assay provides a direct measure of a compound's ability to interact with the receptor at the radioligand binding site. It is a robust and high-throughput method for initial hit identification.
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing either human α4β2 or α7 nAChRs.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer containing a fixed concentration of radioligand (e.g., [³H]-Epibatidine for α4β2; [¹²⁵I]-α-Bungarotoxin for α7) at its approximate Kₑ value.
-
25 µL of test compound solution (at 10-12 concentrations, e.g., 1 pM to 10 µM).
-
25 µL of cell membrane suspension.
-
Controls: Include wells for total binding (vehicle only) and non-specific binding (a high concentration of a known competitor, e.g., 10 µM Nicotine or 1 µM Varenicline).
-
-
Incubation: Incubate the plates for 2-4 hours at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate percent inhibition at each compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Protocol 4.2: Secondary Screen – Electrophysiology for Functional Activity (EC₅₀/IC₅₀, Eₘₐₓ)
Objective: To characterize the functional activity of hits from the binding assay as agonists, partial agonists, or antagonists.
Rationale: Electrophysiology provides the gold standard for functional characterization of ion channel modulators.[5] It measures the direct physiological consequence of compound binding—the flow of ions through the channel—allowing for precise determination of potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ).[5]
Step-by-Step Methodology (using Two-Electrode Voltage Clamp on Xenopus Oocytes):
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2, or α7). Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.[5]
-
Agonist Mode:
-
Establish a stable baseline current.
-
Apply the test compound at increasing concentrations (e.g., 1 nM to 100 µM) for a fixed duration (e.g., 10-20 seconds) followed by a washout period.
-
Record the peak inward current at each concentration.
-
At the end, apply a saturating concentration of a full agonist (e.g., 300 µM Acetylcholine or Nicotine) to determine the maximum possible response.
-
-
Antagonist Mode:
-
Pre-incubate the oocyte with the test compound for 2-5 minutes.
-
Co-apply the test compound with a fixed, sub-maximal concentration (EC₅₀) of a known agonist (e.g., Acetylcholine).
-
Record the peak inward current and calculate the percentage inhibition relative to the agonist-only response.
-
-
Data Analysis:
-
Agonist/Partial Agonist: Plot the peak current response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to the full agonist.
-
Antagonist: Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀.
-
Section 5: Data Interpretation and the Iterative Design Cycle
The ultimate goal of the initial SAR screen is to generate actionable insights for the next round of drug design. Data should be compiled into a master table to facilitate analysis.
Sample SAR Data Table
| Cmpd | R¹ | R² | Kᵢ (nM) α4β2 | EC₅₀ (nM) α4β2 | Eₘₐₓ (%) | Kᵢ (nM) α7 | Selectivity (α7/α4β2) |
| Scaffold | -CH₃ | -CH₃ | 550 | 1200 | 45 | >10,000 | >18 |
| A-1 | -C₂H₅ | -CH₃ | 480 | 1100 | 48 | >10,000 | >20 |
| A-2 | -Benzyl | -CH₃ | 85 | >10,000 | <5 (Antag) | 5,600 | 66 |
| B-1 | -CH₃ | -H | 980 | 2500 | 30 | >10,000 | >10 |
| B-2 | -CH₃ | -Ethyl | 250 | 600 | 55 | 8,500 | 34 |
-
SAR Interpretation (Hypothetical):
-
Comparing Scaffold to A-2 : Replacing the N-methyl (R¹) with a larger, aromatic benzyl group dramatically increases affinity for α4β2 but abolishes agonist activity, suggesting a switch to an antagonist profile. This indicates the R¹ pocket is sterically constrained and sensitive to aromatic interactions.
-
Comparing Scaffold to B-2 : Lengthening the R² alkyl chain from methyl to ethyl improves both binding affinity and agonist potency, suggesting a favorable hydrophobic interaction in this sub-pocket.
-
The Iterative Design Cycle
The insights gained from the initial libraries fuel the next design phase. Promising fragments are combined to create hybrid molecules with potentially superior properties.
Caption: The iterative cycle of drug design.
Conclusion
The this compound scaffold is a valuable starting point for the discovery of novel modulators of nicotinic acetylcholine receptors. Its structural simplicity, synthetic tractability, and presence in known nAChR ligands make it an ideal candidate for a hypothesis-driven SAR campaign. By employing the systematic synthetic and evaluation protocols detailed in this guide, research teams can efficiently explore the chemical space around this core, interpret the resulting SAR data to build a robust pharmacophore model, and iteratively design compounds with optimized potency, selectivity, and functional activity for potential therapeutic applications in neurological and psychiatric disorders.
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Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. Available at: [Link]
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Zhu, G., et al. (2018). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(7), 705-714. Available at: [Link]
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PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Geerts, H. (2016). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Current Alzheimer Research, 13(8), 882-888. Available at: [Link]
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Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Available at: [Link]
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Gao, Y., et al. (2015). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. ACS Chemical Neuroscience, 6(7), 1172–1182. Available at: [Link]
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Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 89(1), 1-11. Available at: [Link]
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Hajos, M., et al. (2006). Chapter 15. Identification of α7 Nicotinic Acetylcholine Receptor Agonists for their Assessment in Improving Cognition in Schizophrenia. Annual Reports in Medicinal Chemistry, 41, 251-266. Available at: [Link]
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O'Brien, E., et al. (2021). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Journal of Clinical Medicine, 10(16), 3528. Available at: [Link]
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Beijing Mairuida Technology Co., Ltd. (n.d.). N-methyl-1-pyrrolidin-3-yl-methanamine. Retrieved January 18, 2026, from [Link]
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Fagerström, K., & Hughes, J. (2008). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. CNS Drug Reviews, 14(1), 1-14. Available at: [Link]
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Nguyen, V. H., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Science and Technology, 54(2), 231-237. Available at: [Link]
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Cinciripini, P. M., et al. (2018). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. Therapeutic Advances in Respiratory Disease, 12. Available at: [Link]
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Fda, A., et al. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
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Crunelle, C. L., et al. (2016). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 11(5), 519-530. Available at: [Link]
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Pindjakova, D., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 22(16), 8489. Available at: [Link]
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PubChem. (n.d.). N-methyl-1-[methyl(methylamino)amino]methanamine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Pauk, K., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 26(11), 3326. Available at: [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]
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Khan, I., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Molecules, 21(11), 1581. Available at: [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. Retrieved January 18, 2026, from [Link]
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Applications of "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine" in neuropharmacology research
Application Notes & Protocols for Novel Pyrrolidine-Based Ligands in Neuropharmacology
A Guide to the Investigation of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine and Structurally Related Compounds
Introduction: The Pyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, saturated structure provides a three-dimensional framework ideal for creating stereochemically complex molecules that can interact with high specificity at protein binding sites.[1] While the specific compound this compound is not extensively documented in peer-reviewed neuropharmacology literature, its core structure—a 3-substituted N-methylpyrrolidine—is a hallmark of potent ligands for several critical central nervous system (CNS) targets.
This guide provides a strategic framework and detailed protocols for the neuropharmacological characterization of novel pyrrolidine derivatives like this compound. The methodologies are based on established procedures for analogous compounds targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are strongly implicated in cognitive processes, addiction, and neurodegenerative diseases.[2][3] The primary goal is to equip researchers with the tools to determine the binding affinity, functional activity (agonist vs. antagonist), and potential therapeutic effects of such novel chemical entities.
The N-methylpyrrolidine moiety is a key component of nicotine, the primary psychoactive compound in tobacco, which exerts its effects through nAChRs.[2][4] Consequently, this structural class is of high interest for developing novel therapeutics for smoking cessation, cognitive enhancement, and treating disorders like Alzheimer's disease and schizophrenia.[2][3][5] The substitution pattern on the pyrrolidine ring is critical for determining receptor subtype selectivity and functional outcome.[4][6]
Primary Target Hypothesis: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Based on its structural similarity to nicotine and other known nAChR ligands, the primary hypothesis is that this compound will interact with neuronal nAChRs. The most abundant nAChR subtypes in the brain are the α4β2 and α7 subtypes, which are key targets for drug discovery.[4][6][7]
-
α4β2 nAChRs: These receptors are widely distributed in the CNS and have a high affinity for nicotine.[8] They are strongly associated with the addictive properties of nicotine, as well as processes of learning, memory, and attention.[2][3] Ligands targeting this subtype can be full agonists, partial agonists (like the smoking cessation aid varenicline), or antagonists.[9][10]
-
α7 nAChRs: This subtype is characterized by high calcium permeability and rapid desensitization.[7] It is a significant target for compounds aimed at improving cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[11] Modulators for this receptor can be agonists or positive allosteric modulators (PAMs) that enhance the receptor's response to acetylcholine.[11]
The initial characterization of a novel pyrrolidine compound should therefore focus on determining its affinity and functional activity at these two key nAChR subtypes.
Rationale for Experimental Workflow
A logical, tiered approach is essential for efficiently characterizing a novel compound. The workflow should progress from broad, high-throughput screening to more complex, physiologically relevant assays.
Figure 1: A tiered workflow for neuropharmacological characterization.
Application Protocols: In Vitro Characterization
The foundational step in characterizing a novel ligand is to determine its binding properties and functional effects in controlled in vitro systems.
Protocol 1: Radioligand Competition Binding Assay for α4β2 nAChRs
Objective: To determine the binding affinity (Ki) of the test compound for the human α4β2 nAChR subtype.
Causality: This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the receptor. A lower Ki value indicates higher binding affinity. This is the first and most crucial step to confirm the compound interacts with the intended target.
Materials:
-
Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells).
-
Radioligand: [³H]-Cytisine or [³H]-Epibatidine (high-affinity α4β2 agonists).[8]
-
Non-specific binding control: Nicotine (10 µM).[8]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO, then diluted in buffer).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound, ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) or 10 µM Nicotine (for non-specific binding) or test compound dilution.
-
50 µL of radioligand at a final concentration near its Kd value (e.g., 0.6 nM [³H]-Cytisine).[8]
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 120 minutes at 4°C to reach equilibrium.[8]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Typical Value/Compound | Reference |
| Radioligand | [³H]-Cytisine | [8] |
| Radioligand Conc. | ~0.6 nM | [8] |
| Non-specific Ligand | Nicotine (10 µM) | [8] |
| Incubation Time | 120 min @ 4°C | [8] |
| Reference Data | IC₅₀ / Ki | |
| Nicotine | IC₅₀ ~5.9 nM | [8] |
| Epibatidine | Kd ~0.02 nM | [10] |
Table 1: Typical parameters for α4β2 nAChR binding assays.
Protocol 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)
Objective: To determine if the test compound is an agonist, partial agonist, or antagonist at α4β2 and α7 nAChRs, and to quantify its potency (EC₅₀) and efficacy (Iₘₐₓ).
Causality: While binding assays confirm interaction, they do not reveal the functional consequence. Electrophysiology directly measures the ion flow through the channel upon ligand binding, providing a definitive measure of receptor activation or inhibition.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human nAChR subunits (e.g., α4, β2, α7).
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording Solution (ND96).
-
Agonist control: Acetylcholine (ACh).
-
Antagonist control (for α4β2): Dihydro-β-erythroidine (DHβE).[10]
Procedure:
-
Oocyte Preparation: Inject prepared Xenopus oocytes with cRNA for the desired nAChR subunits. Incubate for 2-5 days to allow for receptor expression.
-
Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Mode Testing:
-
Perfuse the oocyte with the recording solution.
-
Apply increasing concentrations of the test compound (e.g., 1 nM to 100 µM) for a short duration (5-10 seconds) followed by a washout period.[2]
-
Record the peak inward current elicited at each concentration.
-
At the end, apply a saturating concentration of ACh (e.g., 1 mM) to determine the maximum possible response (Iₘₐₓ) for that oocyte.[2]
-
-
Antagonist Mode Testing:
-
Determine the EC₂₀ concentration of ACh (the concentration that gives 20% of the maximal response).
-
Apply the EC₂₀ concentration of ACh alone to get a baseline response.
-
Co-apply the EC₂₀ ACh with increasing concentrations of the test compound.
-
Measure the inhibition of the ACh-evoked current.
-
-
Data Analysis:
-
Agonist: Normalize the current responses to the maximal response from ACh. Plot the normalized current vs. log concentration of the test compound. Fit with a sigmoidal dose-response curve to determine EC₅₀ and efficacy (relative to ACh).
-
Antagonist: Plot the percent inhibition vs. log concentration of the test compound. Fit to determine the IC₅₀.
-
Figure 2: Simplified signaling pathways for nAChR modulators.
Application Protocols: In Vivo Characterization
If a compound shows promising in vitro potency and selectivity, the next step is to assess its effects in a living system. These protocols are designed to test for cognitive-enhancing properties, a common therapeutic goal for nAChR ligands.[12][13]
Protocol 3: Novel Object Recognition (NOR) Task
Objective: To assess the effect of the test compound on short-term recognition memory in rodents.
Causality: This task leverages the innate preference of rodents to explore novel objects over familiar ones.[11] A drug that enhances memory will lead to a greater preference for the novel object in the test phase, as the memory of the familiar object will be stronger. This is a widely accepted model for screening potential nootropic or cognitive-enhancing agents.[11][12]
Materials:
-
Rodents (rats or mice).
-
Open field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (e.g., small blocks, jars) and one set of novel objects.
-
Video tracking software.
-
Test compound and vehicle.
Procedure:
-
Habituation Phase (Day 1-2): Allow each animal to freely explore the empty arena for 10 minutes per day to reduce anxiety and novelty-induced behaviors.
-
Familiarization/Training Phase (Day 3):
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) 30 minutes before the trial.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the animal in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. An animal must explore for a minimum total time (e.g., 20 seconds) to be included.
-
-
Test Phase (Day 3, after delay):
-
Return the animal to its home cage for a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Replace one of the familiar objects with a novel object (e.g., A1 and B1).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (T_novel - T_familiar) / (T_novel + T_familiar) .
-
A DI significantly greater than zero indicates successful memory.
-
Compare the DI between the vehicle-treated group and the compound-treated group(s) using an appropriate statistical test (e.g., t-test or ANOVA). A significantly higher DI in the treated group suggests cognitive enhancement.
-
| Group | Treatment | Expected Discrimination Index (DI) | Interpretation |
| Control | Vehicle | > 0 | Normal Memory |
| Positive Control | Donepezil (0.5 mg/kg) | Higher than Vehicle | Known Cognitive Enhancer |
| Test Group | Compound X (Dose 1) | To be determined | Test for Enhancement |
| Test Group | Compound X (Dose 2) | To be determined | Dose-Response |
Table 2: Example experimental design for the Novel Object Recognition task.
Conclusion and Future Directions
The framework provided here offers a systematic path for the initial neuropharmacological evaluation of novel pyrrolidine-based compounds like this compound. By focusing on the high-probability target class of nAChRs, researchers can efficiently determine the compound's binding affinity, functional profile, and potential for in vivo efficacy. Positive results from these assays would warrant further investigation, including broader selectivity screening against other CNS receptors, pharmacokinetic studies to assess brain penetration, and evaluation in more complex animal models of neurological or psychiatric disorders.
References
-
Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. The University of Bath's Research Portal. Available at: [Link]
-
Arias, H. R., et al. (2020). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules. Available at: [Link]
-
Wallace, T. L., et al. (2021). Pharmacological Characterization of the Novel and Selective α7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator BNC375. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Kysil, E. V., et al. (2017). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology. Available at: [Link]
-
De Amici, M., et al. (2018). Novel ligands for neuronal nicotinic receptor subtypes: synthetic, pharmacological and molecular docking studies. AIR Unimi. Available at: [Link]
-
Ehlers, M. R., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience. Available at: [Link]
-
Zaveri, N., et al. (2007). Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. Discovery, Structure−Activity Studies, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Nielsen, S. F., et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry. Available at: [Link]
-
Olton, D. S., & Wenk, L. (1990). The development of behavioral tests to assess the effects of cognitive enhancers. Pharmacopsychiatry. Available at: [Link]
-
Kem, W. R., et al. (2016). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology. Available at: [Link]
-
Rincón-Restrepo, M., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. Available at: [Link]
-
Kem, W. R., et al. (2016). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology. Available at: [Link]
-
Piatkevich, K. D., et al. (2010). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Services. Available at: [Link]
-
Navarro, H. A., et al. (2010). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
G G, et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Available at: [Link]
-
Fadda, E., et al. (1989). Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Molecular Pharmacology. Available at: [Link]
-
Sarter, M., et al. (2005). Cognition Models and Drug Discovery. In Cognition: A Behavioral Neuroscience Approach. Available at: [Link]
-
Zulli, A. L., et al. (2012). Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Corazza, O., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry. Available at: [Link]
-
Fucile, S. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. Available at: [Link]
-
The Pharmaceutical Journal. (2010). Cognitive enhancers: what they are, how they work and what is in the pipeline. The Pharmaceutical Journal. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Psychonauts’ World of Cognitive Enhancers [frontiersin.org]
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- 13. The development of behavioral tests to assess the effects of cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Welcome to the technical support center for the synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this tertiary amine. The following sections are structured in a question-and-answer format to directly address specific experimental issues with in-depth, mechanistically-grounded advice.
Section 1: Reaction Initiation & Low Yield
A common synthetic route to the target molecule involves the N-methylation of the primary amine precursor, (1-methylpyrrolidin-3-yl)methanamine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] This reductive amination process is advantageous as it inherently prevents over-alkylation to form quaternary ammonium salts.[1][3]
FAQ 1: My reaction shows very low conversion of the starting primary amine. What are the likely causes?
Low conversion is a frequent issue in reductive aminations and can stem from several factors. A systematic diagnosis is crucial.
Answer:
Several factors can contribute to low conversion in the Eschweiler-Clarke methylation:
-
Suboptimal pH: The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[4] If the medium is too acidic, the starting amine will be fully protonated, rendering it non-nucleophilic and unable to react with formaldehyde. Conversely, if the medium is not sufficiently acidic, the formation of the iminium ion intermediate can be slow. The reaction is typically performed in an excess of formic acid, which acts as both a reagent and an acidic catalyst.[5]
-
Reagent Quality and Stoichiometry:
-
Formaldehyde: Use a fresh, high-quality source of formaldehyde. Polymeric formaldehyde (paraformaldehyde) can be used but may require more stringent conditions to depolymerize. Ensure at least two equivalents are used for the dimethylation of a primary amine.[4]
-
Formic Acid: An excess of formic acid is necessary to drive the reaction to completion. It serves as the hydride donor, and its decomposition to CO2 makes the reduction step irreversible.[1]
-
-
Temperature: The Eschweiler-Clarke reaction is often performed at elevated temperatures, typically near the boiling point of the aqueous solution (80-100 °C), to ensure a reasonable reaction rate.[3] Insufficient heat can lead to a sluggish or stalled reaction.
Troubleshooting Workflow:
Caption: Diagnostic workflow for low conversion issues.
Section 2: Impurity Profile & Side Reactions
Even with good conversion, the formation of impurities can complicate purification and reduce the final yield. Understanding the potential side reactions is key to mitigating them.
FAQ 2: I've formed the desired product, but my crude NMR shows significant impurities. What are the common byproducts?
Answer:
The primary advantage of the Eschweiler-Clarke reaction is its selectivity for the tertiary amine, which prevents the formation of quaternary ammonium salts.[1] However, other impurities can arise:
-
N-formyl Amide: If the hydride transfer from formic acid is inefficient, the iminium ion intermediate can be hydrolyzed back to the secondary amine, which can then be N-formylated by formic acid. This is more common if the reaction temperature is too low or the formic acid concentration is insufficient.
-
Unreacted Secondary Amine Intermediate: The reaction proceeds in two steps for a primary amine: methylation to the secondary amine, followed by a second methylation to the tertiary amine.[4] If the reaction is not allowed to proceed to completion, you may isolate the intermediate N-methyl-(1-methylpyrrolidin-3-yl)methanamine.
-
Byproducts from Alternative Reagents: If using other reductive amination methods, the impurity profile changes. For example, using sodium borohydride (NaBH4) can lead to the reduction of the starting aldehyde if it's added before imine formation is complete.[6][7] Milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred to avoid this.[6]
| Impurity | Potential Cause | Identification (TLC/MS) | Mitigation Strategy |
| N-methyl-(1-methylpyrrolidin-3-yl)methanamine (Secondary Amine) | Incomplete reaction (insufficient time, temperature, or reagents). | Different Rf value; Mass peak at [M-14] relative to product. | Increase reaction time/temperature; Ensure excess formaldehyde/formic acid. |
| N-formyl-N-methyl-(1-methylpyrrolidin-3-yl)methanamine | Inefficient reduction of the second iminium ion intermediate. | Different Rf value; Mass peak at [M+14] relative to product. | Ensure sufficient formic acid and adequate temperature. |
| Starting Primary Amine | Low conversion; poor reaction conditions. | Different Rf value; Mass peak at [M-28] relative to product. | See Section 1 troubleshooting. |
Section 3: Product Isolation and Purification
The basic nature of amines presents unique challenges and opportunities for purification. A well-designed workup is critical for isolating a pure product.
FAQ 3: I'm struggling to purify my final product. Standard silica gel chromatography gives poor separation and recovery. What's a better strategy?
Answer:
The basicity of your tertiary amine product causes strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and irreversible adsorption.[8]
Recommended Purification Strategy:
-
Acid-Base Extraction: This is the most powerful technique for purifying amines from non-basic impurities.[9]
-
Step 1: After the reaction is complete, cool the reaction mixture and carefully quench by adding it to a cold, concentrated NaOH or K₂CO₃ solution to reach a pH > 11. This deprotonates the amine product, making it soluble in organic solvents.
-
Step 2: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Step 3: Combine the organic layers and wash with brine to remove residual water.
-
Step 4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Specialized Chromatography: If chromatography is necessary to separate the tertiary amine from residual primary or secondary amines, standard silica is not ideal.
-
Amine-Treated Silica: Use a stationary phase that has been treated with an amine, such as triethylamine. This can be achieved by adding ~1% triethylamine to your mobile phase.[8] The competing base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.
-
Alumina Chromatography: Basic or neutral alumina can be an effective alternative to silica gel for the purification of basic compounds.[10]
-
Amine-Functionalized Columns: Pre-packed amine-functionalized silica columns (KP-NH) offer excellent performance for separating amines without needing a modified mobile phase.[8]
-
-
Distillation: As this compound is a relatively small molecule, vacuum distillation of the crude product after an initial acid-base workup can be a highly effective, scalable purification method.
Purification Workflow Diagram:
Caption: Post-reaction workup and purification decision tree.
Section 4: Analytical Characterization
Confirming the identity and purity of the final product is a non-negotiable step in any synthesis.
FAQ 4: How can I definitively confirm the structure and purity of my synthesized this compound?
Answer:
A combination of analytical techniques is recommended for unambiguous characterization.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural confirmation. You should expect to see distinct signals corresponding to the two N-methyl groups, the pyrrolidine ring protons, and the methylene bridge protons. The integration of these signals should match the number of protons in each environment.
-
¹³C NMR: This will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS: This technique will confirm the molecular weight of your product. The mass spectrum should show a clear molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated mass of C₆H₁₄N₂. It is also an excellent tool for identifying the mass of any minor impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is ideal for determining the purity of the sample with high sensitivity.[11] Using a suitable column (e.g., C18 reverse-phase) and method, you can quantify the area percentage of your main product peak relative to any impurity peaks.
-
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your purified product.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a clean NMR tube.
-
Internal Standard (for Quantitative NMR): For precise purity determination (qNMR), add a known quantity of an internal standard with a simple spectrum that does not overlap with your product signals (e.g., 1,3,5-trimethoxybenzene).[11]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all signals and compare the ratios to the expected structure. Chemical shifts should be referenced to the residual solvent peak or tetramethylsilane (TMS).
By following these troubleshooting guides and analytical protocols, researchers can more effectively navigate the synthesis of this compound, leading to higher yields and purer compounds.
References
-
Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
-
Li, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available from: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available from: [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]
-
Name-Reaction.com. Eschweiler-Clarke reaction. Available from: [Link]
- Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent.
- Google Patents. (1979). EP0007983A1 - Process for the purification of tertiary amines.
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. Available from: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available from: [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. Available from: [Link]
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. Available from: [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine Analogs
Welcome to the technical support center for the synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine and its analogs. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important scaffold. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic routes.
I. Overview of Synthetic Strategies & Common Pitfalls
The synthesis of this compound analogs typically involves the formation of the pyrrolidine ring, followed by the introduction and modification of the side chain at the 3-position. A common and efficient approach is through reductive amination. However, each step presents unique challenges that can lead to impurities and reduced yields.
Core Synthetic Pathway and Potential Issues
Caption: General synthetic workflow and potential side reactions.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Reductive Amination Issues
Q1: My reductive amination of 1-methylpyrrolidin-3-one with methylamine is giving a low yield of the desired secondary amine. What are the likely side reactions?
A1: Low yields in this reductive amination are often due to several competing reactions. The primary culprits are typically over-alkylation and the formation of stable intermediates that are resistant to reduction.
-
Over-alkylation: The newly formed secondary amine product is nucleophilic and can react with another molecule of the ketone, leading to a tertiary amine impurity. This is especially prevalent if the reaction conditions are not carefully controlled.
-
Enamine Formation: The ketone can react with the secondary amine product to form a stable enamine, which may be difficult to reduce under standard conditions.
-
Aldol Condensation: Under basic conditions, the ketone can undergo self-condensation, leading to undesired byproducts.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the primary imine.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) as it is milder and more selective for the reduction of imines in the presence of ketones.[1]
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting side reactions like aldol condensation.
-
Temperature: Run the reaction at a lower temperature (0 °C to room temperature) to minimize the rate of side reactions.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my LC-MS analysis after reductive amination. What could this be?
A2: A higher molecular weight byproduct often points to the formation of a tertiary amine through a second reductive amination event. The desired secondary amine product can react with another molecule of the starting ketone to form a new iminium ion, which is then reduced.
Caption: Pathway for over-alkylation side reaction.
Mitigation Strategy:
-
Slow Addition: Add the reducing agent slowly to the mixture of the ketone and methylamine. This keeps the concentration of the newly formed secondary amine low, reducing the likelihood of it reacting with the remaining ketone.
-
Use of a Large Excess of the Primary Amine: While not always practical, a large excess of methylamine can outcompete the secondary amine for reaction with the ketone.
N-Methylation Side Reactions
Q3: I am attempting to N-methylate a precursor secondary amine and am getting multiple products. How can I improve the selectivity for mono-methylation?
A3: N-methylation of secondary amines can be challenging due to the potential for over-methylation to form a quaternary ammonium salt. The choice of methylating agent and reaction conditions is crucial for achieving high selectivity.
-
Eschweiler-Clarke Reaction: This classical method uses formaldehyde and formic acid and is generally highly selective for methylation. The reaction proceeds through a reductive amination mechanism where the amine is less likely to undergo a second methylation.
-
Use of Hindered Methylating Agents: Reagents like methyl iodide can be too reactive and lead to quaternization. Consider using less reactive methylating agents such as dimethyl sulfate or methyl triflate under carefully controlled conditions.
-
Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to differentiate between multiple amine functionalities.
Q4: My N-methylation reaction is sluggish and incomplete, even after extended reaction times. What could be the issue?
A4: Incomplete N-methylation can be due to several factors:
-
Steric Hindrance: If the secondary amine is sterically hindered, the approach of the methylating agent can be impeded. In such cases, using a smaller and more reactive methylating agent might be necessary, though this increases the risk of over-methylation.[2]
-
Base Strength: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the secondary amine, leading to a slow reaction. A common choice is a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.
-
Solvent: The reaction should be carried out in an appropriate aprotic solvent, such as acetonitrile or DMF, to ensure all reagents are fully dissolved.[3]
Purification Challenges
Q5: My final product is difficult to purify, and I suspect the presence of amine impurities. What are the best methods for purification?
A5: Purifying polar amines can be challenging. Here are some effective strategies:
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a mixture of dichloromethane and methanol is often effective. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the amine product on the silica gel.
-
Acid-Base Extraction: This is a powerful technique for separating amines from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 1M NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
-
Ion-Exchange Chromatography: For particularly difficult separations, cation-exchange resins can be used to capture the amine product, which can then be eluted with a basic solution.[4]
Troubleshooting Purification
| Problem | Potential Cause | Suggested Solution |
| Product Streaking on TLC | Amine interacting strongly with acidic silica gel. | Add a small amount of triethylamine or ammonia to the eluent. |
| Poor Separation in Column Chromatography | Similar polarity of product and impurities. | Try a different solvent system or consider reverse-phase chromatography. |
| Low Recovery After Acid-Base Extraction | Incomplete extraction or emulsion formation. | Use a different solvent, adjust the pH carefully, or use brine to break emulsions. |
III. Experimental Protocols
Protocol 1: Reductive Amination of 1-methylpyrrolidin-3-one
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylpyrrolidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Amine: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine).
-
pH Adjustment (Optional): If starting with the hydrochloride salt, add a base to liberate the free amine. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Methylation using Eschweiler-Clarke Reaction
-
Reaction Setup: To a solution of the secondary amine precursor (1.0 eq) in formic acid (5-10 eq), add aqueous formaldehyde (37 wt. %, 3-5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C for 2-6 hours. Gas evolution (CO₂) will be observed. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography or distillation if necessary.
IV. References
-
BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
-
Benchchem. 1-Methylpyrrolidin-3-one hydrochloride.
-
ResearchGate. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
-
European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
-
PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.
-
Google Patents. Preparation method of 1-methyl-3-pyrrolidinol.
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
-
NIH. N-Dealkylation of Amines.
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE.
-
Benchchem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
-
Google Patents. Process for the preparation of 1-methylpyrrolidin-3-ol.
-
NIH. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
Organic Syntheses Procedure. After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B)..
Sources
Technical Support Center: Purification Strategies for N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. This molecule, a diamine containing both a secondary and a tertiary amine within a pyrrolidine scaffold, presents unique purification challenges due to its basicity, polarity, and potential for interaction with standard purification media. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable the consistent isolation of high-purity material.
Section 1: Understanding the Challenge: Impurity Profiling
Effective purification begins with understanding the potential impurities. The target compound is often synthesized via reductive amination or N-alkylation routes. Based on these pathways, a profile of likely impurities can be anticipated.[1][2]
| Impurity Class | Potential Species | Likely Origin | Recommended Primary Removal Method |
| Unreacted Starting Materials | 1-methylpyrrolidine-3-carbaldehyde; 1-(1-methylpyrrolidin-3-yl)methanamine; Methylamine | Incomplete reductive amination or alkylation reaction.[3][4] | Acid-Base Extraction, Flash Chromatography |
| Over-alkylation Byproducts | Quaternary ammonium salts | Excess alkylating agent or harsh reaction conditions.[5] | Acid-Base Extraction, Crystallization |
| Reducing Agent Residues | Borate salts (from NaBH₄, NaBH(OAc)₃); Cyanide salts (from NaBH₃CN) | Incomplete quenching or work-up of the reduction step.[2] | Aqueous Washes, Acid-Base Extraction |
| Solvent & Reagent Residues | Dichloromethane (DCM), Dichloroethane (DCE), Triethylamine (TEA), Acetic Acid | Reaction and work-up solvents/catalysts. | Vacuum Distillation, High-Vacuum Evaporation |
| Degradation Products | Ring-opened species, oxidation products (N-oxides) | Exposure to strong acids, heat, or atmospheric oxygen.[5] | Flash Chromatography, Distillation |
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude product is a dark brown oil. What causes this color and how can I remove it?
A: Dark coloration in amine products often results from minor, highly conjugated impurities formed through oxidation or degradation pathways, especially with prolonged exposure to heat or air.[5] While these may be present in trace amounts, they can be highly colored.
-
Decolorization Strategy: The first line of defense is an acid-base extraction work-up.[6][7] Many polar, colored impurities can be removed in the aqueous washes. If the color persists in the isolated free base, passing a solution of the product through a small plug of activated carbon followed by filtration can be effective, though you should monitor for product loss. For stubborn cases, vacuum distillation is often the most definitive method to separate the colorless amine from non-volatile colored impurities.[8]
Q2: My compound streaks badly on a standard silica gel TLC plate. How can I get clean spots and what does this mean for column chromatography?
A: This is a classic issue for basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and ionically interact with the basic amine, leading to irreversible binding or slow, tailing elution.[9][10] This results in significant streaking on TLC and will lead to poor separation, low recovery, and broad peaks during flash column chromatography.[10][11]
-
Solution: To obtain clean TLC spots and prepare for a successful column, you must neutralize the acidity of the silica. Add 1-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., 1% TEA in 90:10 DCM/Methanol).[12] This "competing base" neutralizes the acidic sites, allowing your compound to elute cleanly.[10] This modified eluent system should then be used for the corresponding flash column purification.
Q3: Can I purify my product by distillation? It seems to have a high boiling point.
A: Yes, vacuum distillation is an excellent and highly recommended technique for purifying this compound, especially on a larger scale. Amines can be susceptible to thermal decomposition at their high atmospheric boiling points.[13] By reducing the pressure, you significantly lower the boiling point, allowing for a safe and efficient distillation that effectively separates your product from non-volatile salts, baseline impurities, and colored degradation products.[8][14][15] A Kugelrohr or short-path distillation apparatus is ideal for lab-scale purifications.
Q4: I performed an acid-base extraction, but my yield is very low. Where did my product go?
A: Low yield after an acid-base extraction typically points to one of several issues:
-
Incomplete Extraction: The product may not have been fully extracted from one phase to another. This can happen if the pH was not sufficiently acidic (pH < 2) during the acid wash or not sufficiently basic (pH > 12) during the final extraction of the free base. Always check the pH of the aqueous layer with pH paper.
-
Emulsion Formation: Amines can sometimes act as surfactants, creating stable emulsions between the organic and aqueous layers that trap the product. To break emulsions, try adding brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.
-
Product Volatility: While this specific compound is not extremely volatile, some amine products can be lost during solvent removal (rotary evaporation), especially if a high vacuum and excessive heat are applied. Use a moderate water bath temperature (<40 °C).
-
Incomplete Basification: After acidifying, you must add a base (like NaOH or Na₂CO₃) to regenerate the free amine before extracting back into an organic solvent.[16] If you forget this step, your protonated amine salt will remain in the aqueous layer, leading to near-zero yield in the organic phase.[6][17]
Section 3: Troubleshooting & Purification Strategy Selection
Choosing the right purification strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a logical workflow for selecting the appropriate method.
Caption: Decision tree for selecting a purification strategy.
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol is designed to remove neutral and acidic impurities, as well as inorganic salts.[6][7]
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolve the crude product in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) at a concentration of ~50-100 mg/mL.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, remembering to vent frequently to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Crucial Check: Test the pH of this aqueous layer with pH paper to ensure it is strongly acidic (pH < 2). If not, add more HCl. Your product is now in this aqueous layer as a water-soluble ammonium salt.[17]
-
Repeat the acid wash on the organic layer one more time to ensure complete extraction of the amine. Combine the aqueous layers. The organic layer, containing neutral impurities, can now be discarded.
-
Place the combined aqueous layers in an ice bath to dissipate heat from the upcoming neutralization.
-
Slowly add 3M sodium hydroxide (NaOH) solution with swirling until the solution becomes cloudy (as the free base precipitates) and the pH is strongly basic (pH > 12).
-
Add a fresh portion of organic solvent (e.g., Ethyl Acetate) and extract the free amine back into the organic layer.
-
Separate the layers and repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Chromatography on a Modified Stationary Phase
This method is ideal for separating the target compound from closely related, non-polar, or less basic impurities.[10]
Column Preparation and Elution:
-
Prepare Treated Silica: Create a slurry of silica gel in your starting eluent (e.g., 100% Dichloromethane). For every 100 g of silica, add 1-2 mL of triethylamine (TEA).[12] Stir for 15 minutes, then pack the column as usual. This pre-treatment neutralizes acidic sites.[12]
-
Eluent System: Use a gradient system. A common starting point is Dichloromethane (Solvent A) and 10% Methanol in Dichloromethane (Solvent B). Crucially, add 1% TEA to both Solvent A and Solvent B to maintain a basic environment throughout the run.[5][10]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of treated silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run a gradient from 0% to 100% Solvent B over 10-15 column volumes. Collect fractions and analyze by TLC (using a TEA-modified eluent) to identify the pure product fractions.
Alternative Stationary Phases: If separation is still challenging, consider using commercially available amine-functionalized silica columns or basic alumina, which are specifically designed for purifying basic compounds.[9][11][18]
Section 5: Purity Assessment
Confirming the purity of the final product is a critical, self-validating step.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural confirmation and purity assessment.[19]
-
Look for the absence of impurity signals.
-
The N-methyl groups should appear as sharp singlets. The exocyclic N-CH₃ typically resonates around 2.2-2.6 δ.[20]
-
The N-H proton of the secondary amine may appear as a broad signal and can be confirmed by a D₂O exchange experiment, where the peak disappears.[20]
-
Integration of proton signals should match the expected ratios for the structure. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard.[19]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for assessing volatility and identifying trace impurities.[21]
-
Method: A typical method would use a standard capillary column (e.g., HP-5MS).[21] The presence of nitrogen means the molecular ion (M⁺) will have an odd mass, a key diagnostic feature in the mass spectrum.[22]
-
Fragmentation: Expect characteristic fragmentation patterns, such as cleavage of the bond beta to the nitrogen atoms.[22]
-
Purity: A pure sample should show a single, sharp peak in the gas chromatogram.
-
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
- The Dow Chemical Company. (1967). Process for the purification of amines. US3337630A. Google Patents.
-
Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. Available at: [Link]
-
Various authors. (2022). Amine workup. Reddit (r/Chempros). Available at: [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Biotage. Available at: [https://www.biotage.com/blog/when-should-i-use-an-amine-bonded-silica-for-flash-chromatography]([Link] silica-for-flash-chromatography)
-
Engineering Ideas Clinic. What is an Acid and Base Extraction? Confluence. Available at: [Link]
-
Sorbent Technologies, Inc. (2023). Amino Flash. Sorbent Technologies. Available at: [Link]
-
Gong, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
MH Chem. (2020). How to purify Amine? YouTube. Available at: [Link]
-
Perez-Fuertes, Y., et al. (2006). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Organic Letters. Available at: [Link]
-
Djossou, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]
-
ResearchGate. (2018). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Request PDF. Available at: [Link]
-
University of Rochester. Chromatography: The Solid Phase. Department of Chemistry, University of Rochester. Available at: [Link]
-
Perez-Fuertes, Y., et al. (2006). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. University of Bath's research portal. Available at: [Link]
-
Agilent. Analysis of primary, secondary and tertiary amines. Agilent Technologies, Inc. Available at: [Link]
-
MikeM1. (2012). Vacuum Distillation For Amine Regeneration. Cheresources.com Community. Available at: [Link]
-
Chromatography Forum. (2008). GC MS of underivatised amines. Available at: [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2013). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Request PDF. Available at: [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]
-
H.S. Martin. Vacuum Distillation System. H.S. Martin. Available at: [Link]
-
Busch. Vacuum Distillation. Busch. Available at: [Link]
-
Wikipedia contributors. (2023). Vacuum distillation. Wikipedia. Available at: [Link]
-
Baxter, E. W., et al. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]
-
PrepChem. Synthesis of N-methylpyrrolidine. PrepChem.com. Available at: [Link]
-
Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry. Available at: [Link]
-
Nguyen Van Hoa, et al. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM. Available at: [Link]
-
Gimeno, P., et al. (2007). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. Available at: [Link]
-
Shi, L., et al. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry. Available at: [Link]
-
Nguyen Van Hoa, et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. Available at: [Link]
-
Chupakhin, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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- 22. people.whitman.edu [people.whitman.edu]
Technical Support Center: Synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Welcome to the technical support center for the synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which typically proceeds via a reductive amination pathway. Here, we address common challenges encountered in the lab with evidence-based solutions and mechanistic insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Overall Yield
Q1: My overall yield for the synthesis of this compound is consistently low (<40%). What are the primary factors I should investigate?
A1: Low yield is a frequent challenge in multi-step syntheses and reductive aminations. The root cause can typically be traced to one of three areas: imine/iminium formation, the reduction step, or workup and purification.
Mechanistic Insight: The synthesis proceeds via the reaction of an amine (methylamine) with a carbonyl (1-methylpyrrolidin-3-carbaldehyde) to form an intermediate iminium ion, which is then reduced to the target secondary amine.[1] The efficiency of each step is critical.
Troubleshooting Steps:
-
Optimize Imine/Iminium Formation: This equilibrium-driven step is highly pH-sensitive.
-
pH Control: The reaction is favored under mildly acidic conditions (pH 4-6).[2] Acetic acid is a common and effective catalyst to facilitate the dehydration of the carbinolamine intermediate to the iminium ion.[1][3] If the medium is too acidic, the nucleophilic methylamine will be protonated and non-reactive. If too basic, the carbonyl group isn't activated for attack.[2]
-
Water Removal: Although not always necessary for one-pot reactions with hydride reagents, if you are using a two-step process, ensure the removal of water formed during imine formation to drive the equilibrium forward.
-
-
Evaluate the Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Selective Reagents are Key: Use a mild reducing agent that selectively reduces the iminium ion without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[2][3][4] Unlike stronger reagents like sodium borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde, which is a common cause of low yield.[2][4]
-
Reagent Quality: Hydride reagents, especially STAB, can be sensitive to moisture.[4] Use a freshly opened bottle or ensure your reagent has been stored under anhydrous conditions.
-
-
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred solvents for reactions using STAB.[3][4]
-
Temperature & Time: While many reductive aminations proceed well at room temperature, less reactive substrates may benefit from a modest increase in temperature or extended reaction time.[2] We recommend monitoring the reaction's progress by TLC or LC-MS to determine the optimal endpoint and avoid potential side-product formation.
-
Issue 2: Incomplete Reaction & Side Products
Q2: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted aldehyde and/or the formation of an unexpected tertiary amine.
A2: This points to a competition between reaction pathways and suboptimal reaction kinetics. The presence of starting material suggests incomplete iminium formation or reduction, while the tertiary amine indicates over-alkylation.
Troubleshooting Steps:
-
Addressing Unreacted Aldehyde:
-
Stoichiometry: Ensure the stoichiometry is correct. A slight excess (1.1-1.5 equivalents) of methylamine and the reducing agent can help drive the reaction to completion.
-
Order of Addition: For a one-pot procedure, mix the aldehyde, amine, and any acid catalyst first to allow for iminium ion formation before adding the reducing agent.[3]
-
-
Preventing Tertiary Amine Formation (Over-Alkylation):
-
Mechanism of Side Reaction: The desired secondary amine product is itself a nucleophile and can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.
-
Control Measures: While STAB is known to be slow in reducing the iminium ion formed from a secondary amine, this side reaction can still occur.[3] A stepwise procedure, where the imine is formed first and then reduced with NaBH₄, can sometimes offer better control, though it is less convenient.[3][5] For the one-pot method, avoiding a large excess of the aldehyde is critical.
-
Issue 3: Purification Challenges
Q3: I'm struggling to isolate a pure product. Acid-base extraction results in emulsions or poor recovery, and the product streaks on silica gel chromatography.
A3: The basic and polar nature of the target amine can make purification challenging.
Troubleshooting Steps:
-
Workup Procedure:
-
Quenching: After the reaction is complete, quench it carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid catalyst and decompose any remaining hydride reagent.
-
Extraction: Extract the product into an organic solvent like DCM or ethyl acetate. If emulsions form, adding brine (saturated NaCl solution) can help break them.
-
-
Acid-Base Extraction Refinement:
-
This technique is powerful for separating basic amines from neutral byproducts.
-
Acidification: Extract the organic layer with dilute HCl (e.g., 1 M) to protonate the amine, moving it to the aqueous layer.
-
Washing: Wash the acidic aqueous layer with an organic solvent (like ether or ethyl acetate) to remove any non-basic impurities.
-
Basification & Re-extraction: Carefully basify the aqueous layer with cold NaOH or Na₂CO₃ to a pH > 10 to deprotonate the amine. Then, extract the free amine back into an organic solvent (DCM is often effective). Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.
-
-
Chromatography:
-
Tailing on Silica: Amines often tail on standard silica gel due to interactions with acidic silanol groups.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 0.5-2% triethylamine (Et₃N) or ammonia in methanol, within your mobile phase (e.g., DCM/MeOH/Et₃N). This will cap the acidic sites and lead to much-improved peak shape.
-
Optimized Protocol & Data
Recommended Protocol: One-Pot Reductive Amination
This protocol is a robust starting point for the synthesis.
-
To a solution of 1-methylpyrrolidin-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.2 M), add a solution of methylamine (1.2 eq, e.g., as a solution in THF or EtOH) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material as described in the purification section above.
Table 1: Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Carbonyl | 1-methylpyrrolidin-3-carbaldehyde | Starting Material |
| Amine | Methylamine (1.1-1.2 eq) | Reactant; slight excess drives equilibrium |
| Reducing Agent | NaBH(OAc)₃ (1.4-1.6 eq) | Selective for iminium ion over aldehyde[2][3] |
| Catalyst | Acetic Acid (1.0-1.2 eq) | Catalyzes iminium ion formation[1] |
| Solvent | DCE or DCM[3] | Anhydrous, compatible with STAB[4] |
| Temperature | Room Temperature | Sufficient for most reductive aminations |
| pH | Mildly Acidic (4-6) | Optimal for iminium formation[2] |
Visual Guides
Reaction Workflow
Caption: One-pot reductive amination workflow.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- Technical Support Center: Reductive Amination for Secondary Amine Synthesis. (n.d.). Benchchem.
- Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Nanoshel.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.
- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Byproduct Analysis in the Synthesis of N-Alkyl-1-(pyrrolidin-3-yl)methanamine Derivatives
Welcome to the technical support center for the analysis of reaction byproducts in the synthesis of N-alkyl-1-(pyrrolidin-3-yl)methanamine derivatives, including the specific target molecule, "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine." This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of identifying and controlling impurities during synthesis. The pyrrolidine ring is a crucial structural motif in numerous natural alkaloids and a wide array of pharmaceutical drugs.[1][2] Therefore, ensuring the purity of pyrrolidine-containing compounds is paramount.
This resource provides in-depth, experience-based answers to common questions, detailed analytical protocols, and visual aids to clarify complex workflows and reaction pathways.
Section 1: Synthesis Pathways and Byproduct Formation (FAQs)
This section addresses frequently asked questions regarding the synthesis of N-alkylated pyrrolidine derivatives and the common byproducts encountered.
Q1: What are the most common synthetic routes to produce this compound and similar N-alkylated pyrrolidines?
There are several established methods for the synthesis of N-alkylated pyrrolidines. The choice of method often depends on the starting materials, desired scale, and stereochemical considerations.[2] The most prevalent routes include:
-
Reductive Amination: This is a widely used one-pot reaction that converts a carbonyl group and an amine into a more substituted amine.[3] For the target molecule, this would likely involve the reaction of 1-methylpyrrolidin-3-amine with formaldehyde in the presence of a reducing agent.[4][5] This method is popular in green chemistry due to its efficiency and mild reaction conditions.[3]
-
Direct N-Alkylation: This involves the reaction of a pyrrolidine derivative with an alkylating agent, such as an alkyl halide.[6] For instance, N-methyl-1-(pyrrolidin-3-yl)methanamine could be reacted with a methylating agent to yield the final product.
-
Ring-Opening and Cyclization Reactions: In some cases, acyclic precursors can be used to form the pyrrolidine ring.[2][7] For example, 1,4-butanediol can react with methylamine to form N-methylpyrrolidine.[8]
Q2: I'm performing a reductive amination to synthesize my N-alkylated pyrrolidine derivative and I'm seeing several unexpected peaks in my GC-MS. What are the likely byproducts?
Reductive amination, while efficient, can lead to several byproducts depending on the reaction conditions.[3] Common impurities include:
-
Over-methylation/Over-alkylation: If using a primary amine and an excess of the aldehyde and reducing agent, it's possible to form a tertiary amine instead of the desired secondary amine.[9][10]
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of the starting amine and carbonyl compounds.
-
Imines or Enamines: The intermediate imine or enamine may be present if the reduction step is not complete.[3]
-
Side reactions of the Carbonyl Compound: Aldehydes, especially formaldehyde, can undergo side reactions like the Cannizzaro reaction under certain conditions.
-
Degradation Products: The product itself may be unstable under the reaction or work-up conditions, leading to degradation.[11]
Q3: How can I minimize byproduct formation during the synthesis of N-alkylated pyrrolidines?
Controlling byproduct formation is crucial for achieving high purity. Here are some strategies:
-
Stoichiometry Control: Carefully control the molar ratios of the reactants. For reductive amination, using a slight excess of the amine can help to minimize over-alkylation.
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact the outcome. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for their selectivity in reducing the iminium ion over the carbonyl starting material.[3]
-
pH Control: The pH of the reaction is critical for imine formation. A weakly acidic medium is generally optimal.[4]
-
Temperature and Reaction Time: Optimize the reaction temperature and time to ensure complete conversion of the starting materials without promoting side reactions or degradation.
-
Inert Atmosphere: For sensitive reagents or products, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Section 2: Analytical Troubleshooting Guide (FAQs)
This section provides guidance on using analytical techniques to identify and quantify byproducts.
Q4: What are the best analytical techniques for identifying and quantifying byproducts in my N-alkylated pyrrolidine synthesis?
A combination of chromatographic and spectroscopic techniques is generally required for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile byproducts.[12] The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of each compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. It can be used to analyze the reaction mixture directly with minimal sample preparation.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation of both the desired product and any major byproducts.[14][15][16] Advanced NMR techniques can help to differentiate between isomers.[17]
-
Infrared (IR) Spectroscopy: IR can provide information about the functional groups present in the sample and can be useful for identifying certain types of byproducts.
Q5: I have a peak in my chromatogram with a similar mass to my product. How can I confirm if it's an isomer?
Distinguishing between isomers can be challenging. Here's a systematic approach:
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, which can help to confirm the elemental composition and rule out other possibilities.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, you can obtain a fragmentation pattern that may be unique to a specific isomer.
-
NMR Spectroscopy: NMR is often the definitive technique for distinguishing isomers.[17] Differences in the chemical shifts and coupling constants of the protons and carbons can reveal subtle structural differences.[14][15]
-
Chromatographic Separation: Optimizing your GC or LC method (e.g., changing the column, temperature gradient, or mobile phase) may allow you to separate the isomers.
Q6: My product seems to be degrading during the work-up. How can I troubleshoot this?
Product instability during work-up is a common issue. Consider the following:[11]
-
pH Sensitivity: Your product may be sensitive to acidic or basic conditions. Test the stability of your compound in different pH ranges before performing extractions.
-
Temperature Sensitivity: Avoid excessive heat during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature.
-
Oxidative Instability: If your compound is sensitive to air, perform the work-up under an inert atmosphere.
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer, leading to loss during extraction. Check the aqueous layer for your product.[11]
Section 3: Experimental Protocols & Data Presentation
General Protocol for GC-MS Analysis
This protocol provides a starting point for analyzing a reaction mixture containing N-alkylated pyrrolidine derivatives.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the same solvent.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms) is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Potential Byproduct Summary
The following table summarizes potential byproducts in the synthesis of this compound via reductive amination of 1-methylpyrrolidin-3-amine with formaldehyde.
| Potential Byproduct | Structure | Nominal Mass (m/z) | Key Analytical Signatures |
| Starting Amine | 1-methylpyrrolidin-3-amine | 100 | Distinct retention time from product; characteristic mass spectrum. |
| Over-methylated Product | N,N-dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | 156 | Higher molecular weight ion in MS; characteristic NMR shifts for two N-methyl groups. |
| Iminium Intermediate | N-(1-methylpyrrolidin-3-yl)methaniminium | 111 | May be observed in LC-MS; highly reactive and may not be stable for GC-MS. |
| N-formyl Derivative | N-(1-methylpyrrolidin-3-yl)-N-methylformamide | 142 | Presence of a carbonyl group in IR; characteristic NMR and MS fragmentation. |
Visualizations
Synthetic Pathway and Potential Byproducts
Caption: Reductive amination pathway and potential byproduct formation.
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for identifying unknown peaks in analytical data.
References
- Breton, G. W., & D'Accolti, L. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294–8301.
- Samankumara, L. P., Zeller, M., & Bruckner, C. (2010). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate.
- Reddy, R. P., & Kumar, V. P. (2011).
-
Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612–9617. [Link]
- Saito, K., & Akiba, T. (2012).
-
Chen, Y., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. [Link]
- Kumar, L., & Madan, A. K. (2021). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
-
Spino, C., & Beaulieu, C. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]
- Ungewiss, J., & Vietz, S. (2018). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
- Li, J., et al. (2018). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...
-
Chandrasekhar, S., & Reddy, C. R. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]
-
Grapp, M., et al. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. PubMed. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methylpyrrolidine. PrepChem.com. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
- Verardo, G., & Giumanini, A. G. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc.
-
ResearchGate. (2018). Reductive amination of amines with formaldehyde? ResearchGate. [Link]
-
VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM. [Link]
-
Gevorgyan, V., & Sromek, A. W. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]
-
Liu, S., et al. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
-
Kuwayama, K., et al. (2019). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). PubMed. [Link]
-
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
-
Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. [Link]
-
Filo. (2025). Reductive amination of excess formaldehyde with a primary amine leads t. Filo. [Link]
-
Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2016). (PDF) Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]
-
Li, J., & He, Y. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
ResearchGate. (2020). (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Reddit. (2018). Does anybody have tips/tricks for synthesis and retrosynthesis organic problems? Reddit. [Link]
-
YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. [Link]
-
YouTube. (2025). The 5-Step System That Cracks ANY Organic Synthesis Problem. YouTube. [Link]
-
YouTube. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! YouTube. [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
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- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. ojs.chimia.ch [ojs.chimia.ch]
- 10. Reductive amination of excess formaldehyde with a primary amine leads t\l.. [askfilo.com]
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- 14. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 17. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Scale-Up Synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
This guide is designed for researchers, chemists, and process development professionals tackling the challenges associated with the scale-up synthesis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. The content moves beyond simple protocols to address the underlying chemical principles, offering robust troubleshooting strategies and data-driven insights to ensure a successful, scalable, and reproducible process.
Overview of the Synthetic Strategy
This compound is a diamine featuring a tertiary amine within the pyrrolidine ring and a secondary amine on the side chain. While several synthetic routes are conceivable, a robust and highly scalable approach involves a two-stage process. This method allows for the isolation and purification of a key intermediate, which is critical for ensuring the final product's quality and simplifying downstream processing.
The recommended pathway proceeds via the synthesis of the primary amine precursor, (1-methylpyrrolidin-3-yl)methanamine, followed by a controlled N-methylation through reductive amination.
Caption: Decision tree for troubleshooting low conversion in the reductive amination step.
Q2: I'm struggling with product isolation. The workup is forming a persistent emulsion, and yields are low due to the product's water solubility.
Answer: This is a classic challenge when working with diamines, which can act as surfactants and are often highly water-soluble, especially in their protonated forms.
-
Cause A: Emulsion Formation
-
Explanation: The amphiphilic nature of the diamine product can stabilize oil-in-water or water-in-oil emulsions during the extractive workup.
-
Solution:
-
Increase Ionic Strength: After quenching the reaction, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, helping to break the emulsion and "salt out" the organic product.
-
pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or K₂CO₃. This deprotonates the amine nitrogens, making the product less water-soluble and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Filtration: If a solid-stabilized emulsion forms, filtering the entire mixture through a pad of Celite® can help break it.
-
-
-
Cause B: High Water Solubility
-
Explanation: The two basic nitrogen atoms readily form hydrogen bonds with water, leading to significant loss of product in the aqueous layer during extraction.
-
Solution:
-
Use a More Effective Extraction Solvent: Chloroform or a mixture of DCM/isopropanol can be more effective than ethyl acetate for extracting polar amines.
-
Perform Multiple Extractions: Instead of one large extraction, perform 3-5 extractions with smaller volumes of organic solvent to maximize recovery.
-
Back-Extraction (Optional): Combine all aqueous layers and perform one final back-extraction.
-
Purification via Salt Formation: An alternative to direct extraction is to acidify the aqueous layer with HCl to form the dihydrochloride salt. If the salt is crystalline, it may be isolated by filtration. If it is water-soluble, the water can be evaporated, and the resulting solid salt can be washed with a non-polar solvent like acetone or ether to remove organic impurities. The free base can then be liberated from the purified salt. [1]
-
-
Q3: My final product purity is low after distillation. What are the likely impurities?
Answer: Purity issues after distillation usually point to byproducts with boiling points close to that of your product or thermal decomposition.
-
Impurity A: Unreacted Starting Material ((1-methylpyrrolidin-3-yl)methanamine)
-
Explanation: Incomplete reaction. Its boiling point may be close enough to the product's to co-distill.
-
Solution: Ensure the reaction goes to completion using in-process controls (IPC) like GC or TLC. A slight excess of formaldehyde and reducing agent can help consume all the starting amine.
-
-
Impurity B: N-formyl Byproduct
-
Explanation: If the reduction step is slow or inefficient, the intermediate iminium ion can be hydrolyzed back to the amine and formaldehyde, or it can react with formic acid (a potential byproduct of some formaldehyde solutions or side reactions) to form a stable N-formyl amide.
-
Solution: This points to an issue with the reduction conditions. Ensure the reducing agent is added promptly after the imine formation phase and that it is sufficiently reactive.
-
-
Impurity C: Thermal Decomposition Products
-
Explanation: Amines can be susceptible to thermal degradation, especially at elevated temperatures during distillation.
-
Solution: Use a high-quality vacuum pump to lower the boiling point as much as possible. A short-path distillation apparatus can minimize the residence time of the compound at high temperatures.
-
Frequently Asked Questions (FAQs)
-
What is the most critical parameter to control during the reductive amination scale-up? Temperature control during the addition of the reducing agent is paramount. Borohydride reductions are exothermic, and a runaway reaction can lead to side products and pose a significant safety hazard. Ensure your reactor has adequate cooling capacity and add the reducing agent portion-wise or via a syringe pump to maintain the target temperature.
-
What analytical techniques are recommended for in-process control (IPC) and final release?
-
IPC: Gas Chromatography (GC) with a flame ionization detector (FID) is ideal for monitoring the disappearance of the starting amine and the appearance of the product. [2]A simple test run can establish retention times for all key components.
-
Final Product QC:
-
Purity: GC-FID for area% purity. [2] * Identity: ¹H and ¹³C NMR spectroscopy to confirm the structure and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight.
-
Water Content: Karl Fischer titration is essential, as residual water can affect product stability and molarity calculations.
-
-
-
Are there any specific safety precautions for this synthesis? Yes. Formaldehyde is a suspected carcinogen and sensitizer. Methylamine is a flammable and corrosive gas. [3]All operations should be conducted in a well-ventilated fume hood or an appropriate process enclosure. Hydrogenation reactions carry a risk of fire or explosion and must be performed in specialized equipment by trained personnel. Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
How should the final product, this compound, be stored? As a liquid amine, it is susceptible to oxidation and absorption of atmospheric CO₂ and water. It should be stored in an amber glass bottle under an inert atmosphere (nitrogen or argon) in a cool, dry place. [4]
Experimental Protocols and Data
Protocol 1: Scale-Up Reductive Amination
This protocol is a representative example and should be optimized for specific equipment and scale.
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel, charge (1-methylpyrrolidin-3-yl)methanamine (1.0 kg, 8.76 mol, 1.0 eq).
-
Solvent Addition: Add methanol (8.0 L) and stir until the amine is fully dissolved. Cool the reactor jacket to 10-15°C.
-
Aldehyde Addition: Charge aqueous formaldehyde (37 wt%, 0.78 kg, 9.63 mol, 1.1 eq) to the addition funnel and add it dropwise to the reactor over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
pH Adjustment & Imine Formation: After the addition is complete, add glacial acetic acid (approx. 50 mL) to adjust the pH to 6.0-6.5. Stir the mixture for 1 hour at 20°C to allow for iminium ion formation.
-
Reduction: In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (STAB) (2.4 kg, 11.4 mol, 1.3 eq) in methanol (2.0 L). Add this slurry to the reactor in portions over 2 hours, maintaining the internal temperature below 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Take an aliquot, quench with NaOH solution, extract with DCM, and analyze by GC to confirm the consumption of starting material (<1% remaining).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Cool the residue to 10°C and slowly add a 30% aqueous solution of NaOH until the pH is >12.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 4 L). Combine the organic layers, wash with brine (1 x 2 L), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil. Purify by vacuum distillation to afford this compound as a colorless liquid.
Data Tables
Table 1: Comparison of Common Reducing Agents for N-Methylation
| Reducing Agent | Pros | Cons | Scale-Up Recommendation |
| NaBH(OAc)₃ (STAB) | Mild, highly selective for imines/iminiums, tolerant of many functional groups. [5][6] | Relatively expensive, generates acetic acid waste. | Highly Recommended. Predictable and safe for large-scale operations. |
| NaBH₃CN | Selective for imines, effective. [6] | Highly toxic (releases HCN gas at acidic pH), requires careful pH control. | Not Recommended. Significant safety and environmental concerns. |
| H₂ / Pd-C or Raney Ni | "Green" reagent (byproduct is water), cost-effective at scale, high atom economy. | Requires specialized high-pressure equipment, potential for catalyst poisoning, fire hazard. | Recommended for facilities equipped for hydrogenation. |
| NaBH₄ | Inexpensive, readily available. | Non-selective (reduces aldehydes and ketones), can generate hydrogen gas upon quenching. [7] | Not Recommended. Low selectivity leads to byproducts and wasted reagent. |
Table 2: Typical Process Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Reactant Ratio (Amine:Formaldehyde) | 1 : 1.1 | A slight excess of the less expensive reagent drives the reaction to completion. |
| Reducing Agent Stoichiometry | 1.3 equivalents | Ensures complete reduction of the intermediate iminium ion. |
| Reaction Temperature | 20-30°C | Balances reaction rate with safety, minimizing side reactions. |
| Solvent | Methanol | Good solubility for reactants and STAB. Easily removed under vacuum. |
| Typical Crude Yield | 85-95% | |
| Typical Distilled Yield | 75-85% | |
| Final Purity (by GC) | > 99.5% |
References
-
PubChem - (1-methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. Link
-
Reductive Amination Overview. Organic Chemistry Portal. Link [5]3. Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link [5]4. Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Link [6]5. CN110590706B - Preparation method of N-methylpyrrolidine. Google Patents. Link [3]6. Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Link [7]7. Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
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Kim, T. L., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 14701-14708. Link [1]9. Sigma-Aldrich - (1-Methylpyrrolidin-3-yl)methanamine. Product Specification. Link [4]10. Reactions of Aldehydes and Ketones and their Derivatives. LibreTexts Chemistry. Link
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A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and its preparation. ResearchGate. Link [2]12. Reductive Amination. University of Rochester, Department of Chemistry. Link
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Biological Assays for Novel Nicotinic Acetylcholine Receptor Modulators
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for biological assays tailored to a class of compounds exemplified by "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine" derivatives. Given the structural homology of the pyrrolidinyl-methanamine scaffold to known cholinergic ligands, this document will proceed under the scientifically-grounded hypothesis that these derivatives are modulators of nicotinic acetylcholine receptors (nAChRs).
The validation of robust and reproducible biological assays is the bedrock of any successful drug discovery campaign. It ensures that the data generated—from initial hit identification to lead optimization—is reliable, comparable, and ultimately, predictive of a compound's potential therapeutic efficacy. This guide explains the causality behind experimental choices, outlines self-validating protocols, and compares key assay formats crucial for characterizing novel nAChR modulators.
The Pharmacological Landscape: Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands like nicotine, leads to a conformational change that opens a central pore, allowing the influx of cations such as Na⁺ and Ca²⁺. This ion flux depolarizes the cell membrane and triggers downstream signaling events.
The diverse assembly of different nAChR subunits (e.g., α4β2, α7) results in numerous receptor subtypes with distinct pharmacological profiles and physiological roles.[1][3] This diversity makes nAChRs significant therapeutic targets for a range of conditions including cognitive disorders, neuropathic pain, and addiction.[1][4] The α7 subtype, for instance, is characterized by its high permeability to calcium, implicating it in the direct activation of calcium-dependent intracellular pathways.[4]
The goal in assaying novel derivatives is twofold: to determine their affinity for specific nAChR subtypes and to characterize the functional consequences of that binding—be it agonism, antagonism, or allosteric modulation.
Foundational Assays: Quantifying Target Engagement
The first step in characterizing a novel compound is to confirm it binds to the intended target. Radioligand binding assays are the gold-standard method for quantifying the affinity of a test compound for a receptor.[1][5]
Competitive Radioligand Binding Assay
This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]Epibatidine, [³H]Cytisine) that has a known, high affinity for the nAChR subtype of interest.[1][3]
Causality Behind the Method: The principle is based on the law of mass action. By incubating a fixed concentration of radioligand and receptor-expressing membranes with increasing concentrations of the unlabeled test compound, a competition for the binding site ensues. A potent test compound will displace the radioligand at lower concentrations. The resulting data allows for the calculation of the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding), which can then be converted to the inhibition constant (Kᵢ), a true measure of binding affinity.[1]
Caption: Principle of the Two-Electrode Voltage Clamp (TEVC) system.
Experimental Protocol: TEVC in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject them with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes filled with KCl. [6]3. Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -60 mV to -70 mV. [7][6]4. Compound Application: Perfuse the chamber with known concentrations of the test compound.
-
Data Acquisition: Record the inward current elicited by compound application using software like pCLAMP. [6]Measure parameters such as peak current amplitude, activation rate, and desensitization rate.
-
Data Analysis: Generate concentration-response curves by plotting the peak current amplitude against the log concentration of the compound to determine EC₅₀ and Eₘₐₓ.
Comparison of Functional Assay Formats
The choice of functional assay depends on the stage of the drug discovery process.
| Assay Format | Principle | Advantages | Disadvantages | Best For |
| Calcium Flux Assay | Measures Ca²⁺ influx via a fluorescent dye. [8] | High-throughput; non-invasive; cost-effective. | Indirect measure of channel activity; susceptible to off-target effects on calcium signaling. | Primary screening (HTS); agonist/antagonist profiling. |
| Membrane Potential Assay | Measures changes in membrane voltage using a fluorescent dye. [9] | High-throughput; more sensitive than calcium assays for some subtypes; provides kinetic data. [9][10] | Indirect measure; can be less robust than electrophysiology. | HTS; confirming hits from primary screens. [10] |
| Two-Electrode Voltage Clamp (TEVC) | Direct measurement of ion current under controlled voltage. [11] | Gold standard for functional detail; high precision; allows detailed mechanistic studies (kinetics, desensitization). [12] | Very low throughput; requires specialized equipment and expertise; labor-intensive. | In-depth characterization of lead compounds; mechanism of action studies. |
Data Comparison and Validation Standards
A robust validation package compares the performance of a novel derivative against known reference compounds across multiple assays. The data should be reproducible and consistent.
Comparative Performance Data (Illustrative)
The following table presents a hypothetical but plausible dataset for a novel "N-methyl..." derivative compared to known nAChR modulators.
| Compound | Target Subtype | Binding Kᵢ (nM) (Filtration Assay) | Functional EC₅₀ (nM) (Calcium Flux) | Functional Efficacy (%) (vs. Acetylcholine) | Functional Mode |
| Acetylcholine | α7 nAChR | 1,200 | 1,500 | 100% | Full Agonist |
| Varenicline | α4β2 nAChR | 0.8 | 2.5 | 45% | Partial Agonist |
| Test Derivative 1 | α7 nAChR | 15 | 25 | 95% | Full Agonist |
| Test Derivative 1 | α4β2 nAChR | >10,000 | >10,000 | <5% | Inactive |
| Comparator Antagonist | α7 nAChR | 5 | (IC₅₀ = 10) | 0% | Antagonist |
Interpretation: In this example, "Test Derivative 1" demonstrates high potency and selectivity for the α7 nAChR as a full agonist. The close correlation between its binding affinity (Kᵢ) and functional potency (EC₅₀) provides a strong, self-validating data point. Its inactivity at the α4β2 subtype indicates a desirable selectivity profile.
Adherence to Regulatory Guidance
All assay validation must be conducted in the spirit of regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) guidance. [13][14]While early discovery assays do not require full GLP compliance, adhering to these principles ensures a smooth transition into later preclinical development. [15]Key validation parameters include:
-
Specificity: The assay's ability to assess the analyte unequivocally in the presence of other components. [15]* Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements. [15]* Range & Linearity: The concentration range over which the assay is precise and accurate. [15]* Robustness: The reliability of the assay with respect to small, deliberate variations in method parameters.
By rigorously validating each assay with appropriate reference compounds and controls, researchers can build a comprehensive and trustworthy pharmacological profile for novel compounds, ensuring that only the most promising candidates advance toward clinical development.
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Comparing the efficacy of "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine" analogs
An In-Depth Guide to the Comparative Efficacy of Nicotinic Acetylcholine Receptor Agonists: A Focus on Nicotine Analogs
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a critical class of ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, including cognition, reward, and muscle contraction, has established them as a significant target for drug discovery and development.[2][3] The prototypical agonist for these receptors is acetylcholine, but they are also famously activated by nicotine.[1]
The compound "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine" serves as a structural starting point for understanding more potent and selective nAChR modulators. While this specific molecule is not extensively documented in peer-reviewed literature, its core structure, featuring a methylated pyrrolidine ring, is analogous to that of nicotine. This guide, therefore, provides a comparative analysis of the efficacy of well-characterized nicotine analogs. We will delve into their structure-activity relationships (SAR), receptor subtype selectivity, and the downstream signaling consequences of their binding. This analysis is grounded in experimental data from binding affinity assays and functional electrophysiology, providing researchers and drug development professionals with a comprehensive overview of this important class of compounds.
The Target: Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are pentameric proteins, meaning they are composed of five subunits arranged around a central ion pore.[4] The specific combination of these subunits dictates the receptor's pharmacological and physiological properties.[1] In the central nervous system, the two most predominant subtypes are the heteromeric α4β2 receptors and the homomeric α7 receptors.[5]
-
α4β2 nAChRs: These receptors are widely expressed in the brain and are crucial for nicotine's addictive properties.[6] They can assemble in two different stoichiometries, (α4)₂(β2)₃ and (α4)₃(β2)₂, which exhibit distinct sensitivities to agonists.
-
α7 nAChRs: These are homopentamers (composed of five α7 subunits) and are characterized by their high permeability to calcium ions.[5] They are implicated in cognitive processes like memory and attention, and their dysfunction has been linked to neurological disorders.[2][5]
The binding site for acetylcholine and other agonists is located at the interface between subunits in the extracellular domain.[1] Agonist binding induces a conformational change that opens the ion channel, allowing cations such as Na⁺ and Ca²⁺ to flow into the cell, leading to depolarization.[4]
Comparative Efficacy of Nicotine Analogs
The efficacy of a nicotinic agonist is determined by two primary factors: its binding affinity for the receptor and its ability to induce the conformational change that opens the ion channel (i.e., its intrinsic activity). Analogs of nicotine have been synthesized and studied extensively to understand how chemical modifications influence these properties.
Structure-Activity Relationships (SAR)
Quantitative structure-activity relationship (QSAR) studies have revealed key insights into how the chemical structure of nicotine analogs affects their binding affinity. For instance, modifications to the pyrrolidine ring can be detrimental to binding. Large substituents at various positions on this ring tend to decrease affinity, highlighting the importance of a snug fit within the binding pocket.[7]
Quantitative Comparison of Key Analogs
The following table summarizes the efficacy of several key nicotinic agonists at the major neuronal nAChR subtypes. The data is derived from various experimental studies, primarily radioligand binding assays and electrophysiological recordings.
| Compound | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% of ACh response) |
| Acetylcholine (ACh) | α4β2 | ~100-200 | ~1,000 | 100% |
| α7 | ~10,000 | ~100,000 | 100% | |
| Nicotine | α4β2 | 0.1 - 5 | 180 | Partial Agonist (~35%)[8] |
| α7 | 50 - 200 | >10,000 | Partial Agonist | |
| Varenicline | α4β2 | <0.1 | 35 | Partial Agonist (~9%)[8] |
| α7 | ~500 | - | Antagonist | |
| Cytisine | α4β2 | ~0.2 | 18 | Partial Agonist (~6%)[8] |
| α7 | >10,000 | - | Weak Partial Agonist | |
| (+)-Anatoxin-a | α4β2 | 1 - 90 | - | Potent Agonist[9] |
| α7 | 1 - 90 | - | Potent Agonist[9] |
Note: Binding affinities and potencies can vary depending on the specific experimental conditions and assay used.
From this data, several key observations can be made:
-
Varenicline and Cytisine are also partial agonists at α4β2 receptors but with lower efficacy than nicotine.[8]
-
(+)-Anatoxin-a is a potent agonist at both α4β2 and α7 subtypes.[9]
-
Recently, synthetic nicotine analogs like 6-methyl nicotine have emerged, which appear to be more potent than nicotine itself, raising concerns about their addictive potential and toxicity.[10][11]
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are outlines of two common methodologies.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand of known affinity.
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize tissue or cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend them in a fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a known concentration of a high-affinity radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the functional activity of an agonist by recording the ion currents that flow through the receptor channel in response to its application.[12][13] It is often performed using Xenopus laevis oocytes that have been engineered to express a specific nAChR subtype.[14]
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrode Placement: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (typically -70 mV).
-
Agonist Application: Apply the test agonist at various concentrations to the oocyte via the perfusion system.
-
Current Recording: Record the inward current generated by the influx of cations through the opened nAChR channels.
-
Data Analysis: Plot the peak current response as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (Iₘₐₓ).
Caption: Workflow for a two-electrode voltage clamp experiment.
Downstream Signaling Pathways of nAChR Activation
While the primary function of nAChRs is to act as ion channels, their activation can also trigger a cascade of intracellular signaling events.[5] These pathways can lead to longer-term changes in cell function, including neuronal survival and gene expression.[5]
Ionotropic Signaling: The most direct signaling pathway is the influx of cations through the receptor's pore. The resulting membrane depolarization can activate voltage-gated ion channels, leading to the generation of an action potential and propagation of the nerve signal. The influx of Ca²⁺ is particularly important, as it can act as a second messenger to activate a variety of downstream enzymes.[5]
Metabotropic Signaling: There is growing evidence that nAChRs can also engage in metabotropic signaling, which is independent of their ion-conducting function.[15] This can occur through direct or indirect interactions with G-proteins or other signaling molecules. Key metabotropic pathways include:
-
PI3K/Akt Pathway: Activation of this pathway, particularly by α7 nAChRs, is strongly associated with neuroprotective effects and the promotion of cell survival.[5]
-
MAPK/ERK Pathway: This pathway is also activated by nAChR stimulation and is involved in processes such as cell proliferation and differentiation.[16][17]
-
JAK2/STAT3 Pathway: The α7 nAChR has been shown to be coupled to Janus kinase 2 (JAK2), which can then activate the STAT3 transcription factor, influencing gene expression.[15]
Caption: nAChR downstream signaling pathways.
Conclusion
The study of nicotine analogs has been instrumental in elucidating the structure-function relationships of nicotinic acetylcholine receptors. By systematically modifying the chemical structure of the parent compound, researchers have been able to develop ligands with varying degrees of affinity, efficacy, and subtype selectivity. This guide has provided an overview of the comparative efficacy of these analogs, grounded in quantitative experimental data and established protocols. A thorough understanding of how these compounds interact with different nAChR subtypes and modulate their downstream signaling pathways is essential for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders.
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A Comparative Guide to Pyrrolidine-Based Scaffolds in Drug Discovery: An In-Depth Analysis of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Ring as a Privileged Scaffold
In the landscape of medicinal chemistry, the five-membered pyrrolidine ring holds a distinguished status as a "privileged scaffold."[1][2] This designation is not arbitrary; it is earned due to the frequent appearance of this saturated heterocycle in a vast array of FDA-approved drugs and biologically active natural products.[1][3] The utility of the pyrrolidine core is rooted in its unique stereochemical and conformational properties. Its sp³-hybridized carbon atoms create a non-planar, three-dimensional (3D) structure that allows for a more effective and diverse exploration of pharmacophore space compared to flat, aromatic systems.[4][5] This non-planarity, characterized by a phenomenon known as "pseudorotation," provides an energetically favorable and flexible framework that can be finely tuned to achieve optimal interactions with biological targets.[3][5]
This guide provides a comparative analysis of various pyrrolidine-based scaffolds, with a specific focus on N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine as a representative building block. We will dissect its structural features and compare its potential with other key pyrrolidine archetypes, supported by experimental considerations and structure-activity relationship (SAR) insights.
Core Scaffold Analysis: this compound
This compound (CAS: 89850-95-3) represents a 3-substituted pyrrolidine derivative.[6] Its structure is characterized by two key features: an N-methylated pyrrolidine ring and a methylated aminomethyl substituent at the C3 position.
The N-methylation of the pyrrolidine ring significantly influences its basicity and lipophilicity, which can impact its pharmacokinetic profile, including absorption and blood-brain barrier penetration. The exocyclic aminomethyl group provides an additional site for interaction or further chemical modification. While extensive biological data on this specific molecule is not widely published, its structure is emblematic of fragments used to build more complex molecules, particularly in the development of central nervous system (CNS) agents and antibacterial compounds.[8][9]
Comparative Analysis of Pyrrolidine-Based Scaffolds
The true potential of a scaffold is revealed through comparison. The strategic choice of substitution patterns on the pyrrolidine ring can dramatically alter a molecule's biological activity and physicochemical properties.
Caption: Key Pyrrolidine Scaffold Variations
Prolinol Derivatives (2-Substituted)
Prolinol and its derivatives are perhaps the most widely used chiral building blocks in the pyrrolidine family. The substituent at the C2 position, adjacent to the nitrogen, creates a distinct stereochemical and electronic environment compared to the C3 substitution.
-
Structural Impact: The proximity of the C2 substituent to the ring nitrogen can influence the pKa and create specific steric hindrance that is crucial for chiral recognition by enzymes and receptors.
-
SAR Insights: In many classes of compounds, the stereochemistry at the C2 position is critical for activity. For example, in certain enzyme inhibitors, the (S)-configuration is active while the (R)-enantiomer is not.[5] This highlights the importance of stereocontrol in synthesis.[3]
-
Applications: Prolinol derivatives are integral to many catalysts for asymmetric synthesis and are found in numerous antiviral and anticancer agents.[3]
Pyrrolidin-2-ones (Lactams)
Introducing a carbonyl group to form a lactam, such as in pyrrolidin-2-one, fundamentally changes the scaffold's properties.
-
Structural Impact: The carbonyl group introduces a planar, polar amide bond, reducing the overall basicity of the ring nitrogen and increasing the molecule's hydrogen bonding capacity.
-
SAR Insights: The lactam ring is a common feature in nootropic drugs (e.g., Piracetam) and can serve as a rigid scaffold to orient substituents for optimal target binding. The amide can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Applications: This scaffold is prevalent in CNS drugs, anticonvulsants, and anti-inflammatory agents.[1]
Spiro-pyrrolidines
Spiro-pyrrolidines feature a carbon atom that is common to both the pyrrolidine ring and another ring system. This creates a highly rigid and three-dimensional structure.
-
Structural Impact: The spirocyclic fusion point dramatically increases the molecule's Fsp³ (fraction of sp³-hybridized carbons), a property often correlated with improved solubility and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]
-
SAR Insights: The rigid conformation of spiro-pyrrolidines can lock substituents into a specific orientation, which can lead to high binding affinity and selectivity by reducing the entropic penalty of binding. Spirooxindole-pyrrolidine hybrids, for example, have shown potent anticancer activity.[11]
-
Applications: Found in potent anticancer agents and compounds targeting complex protein-protein interactions.[11]
Physicochemical Property Comparison
The choice of scaffold directly impacts key drug-like properties. The following table provides an estimated comparison of these properties.
| Property | This compound | Prolinol | Pyrrolidin-2-one | Spiro-pyrrolidine (general) |
| Basicity (pKa) | High (two basic nitrogens) | Moderate-High | Very Low (Amide N) | Varies (typically one basic N) |
| Lipophilicity (logP) | Low | Low | Low (polar) | Moderate-High |
| 3D Complexity (Fsp³) | High | High | Moderate | Very High |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors | 1 Donor / 2 Acceptors | 1 Donor / 1 Acceptor | Varies (typically 1 Acceptor) |
| Key Advantage | Dual interaction sites | Chiral control | Polarity, H-bonding | Rigid 3D orientation |
Experimental Protocols & Methodologies
To evaluate and compare compounds based on these scaffolds, robust and reproducible experimental protocols are essential. Here, we outline a general workflow for assessing antibacterial activity and a common synthetic strategy.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for quantifying the in vitro antibacterial activity of new chemical entities. The causality is clear: the lowest concentration of a compound that prevents visible microbial growth is its MIC.
Objective: To determine the lowest concentration of a pyrrolidine-based compound required to inhibit the growth of a specific bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Positive control (e.g., Ampicillin)
-
Negative control (DMSO vehicle)
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate to cover a wide range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compound, positive control, and negative control. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD₆₀₀).
Caption: Workflow for MIC Determination
Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition
This method is a powerful and versatile strategy for constructing substituted pyrrolidine rings with high stereocontrol.
Objective: To synthesize a substituted pyrrolidine scaffold.
Rationale: The reaction involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile). The choice of starting materials (an amino acid and an aldehyde to form the ylide, and a substituted alkene) dictates the substitution pattern of the final pyrrolidine product. This method allows for the creation of complex pyrrolidines in a single, often stereoselective, step.[10]
General Procedure:
-
Formation of Azomethine Ylide: A mixture of an α-amino acid (e.g., sarcosine, for an N-methylpyrrolidine) and an aldehyde is heated in a suitable solvent (e.g., toluene) to generate the azomethine ylide in situ via decarboxylation.
-
Cycloaddition: The dipolarophile (e.g., an electron-deficient alkene like N-phenylmaleimide) is added to the reaction mixture.
-
Reaction: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the substituted pyrrolidine.
Caption: Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition
Conclusion
The pyrrolidine scaffold is a cornerstone of modern drug discovery, offering unparalleled versatility in its structural and stereochemical diversity.[4] While a simple building block like This compound provides a valuable starting point with defined basicity and substitution, the true power of the scaffold lies in its adaptability. By modifying the substitution position (e.g., prolinols), incorporating functional groups (e.g., pyrrolidin-2-ones), or altering the core topology (e.g., spiro-pyrrolidines), medicinal chemists can systematically tune physicochemical properties and biological activity.[12][13] The selection of the optimal pyrrolidine-based scaffold is therefore a critical decision in the design of new therapeutic agents, guided by a deep understanding of structure-activity relationships and supported by robust experimental validation.
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A Comparative Guide to the Structure-Activity Relationship of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine Analogs as Nicotinic Acetylcholine Receptor Ligands
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to present substituents in a defined three-dimensional space.[1] Within the vast landscape of pyrrolidine-based compounds, analogs of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine serve as a foundational fragment for developing potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a range of central nervous system (CNS) disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[2]
The α4β2 nAChR subtype, being the most abundant high-affinity nicotine binding site in the brain, is a particularly crucial target for therapeutic intervention.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the this compound scaffold, focusing on modifications that influence binding affinity, functional activity, and selectivity for the α4β2 nAChR. We will dissect the causal relationships behind experimental design choices and provide validated protocols for synthesis and evaluation, offering researchers a comprehensive resource for rational drug design.
Part I: Analysis of the Core Scaffold and Key Modifications
The parent scaffold, this compound, contains several key features that can be systematically modified to probe the topology of the nAChR binding site: the pyrrolidine ring nitrogen (N-1), the exocyclic amine nitrogen, and the carbon backbone of the pyrrolidine ring itself.
The Critical Role of N-Methyl Groups
The methylation state of the two nitrogen atoms is a primary determinant of activity at α4β2 nAChRs.
-
Pyrrolidine N-1 Methylation: This group is analogous to the N-1' methyl group of nicotine. Studies involving a "methyl scan" of nicotine have demonstrated that replacing this N-methyl group with an ethyl group, or adding a second methyl group (quaternization), significantly diminishes interaction with α4β2 receptors.[4] This suggests a tightly constrained pocket around the N-1 position where steric bulk is poorly tolerated. The N-H analog, while not always inactive, generally shows reduced potency, highlighting the importance of the N-methyl group for optimal binding, possibly through favorable hydrophobic interactions or by influencing the pKa of the amine.[5]
-
Exocyclic Amine (Methanamine) N-Methylation: The terminal amine is crucial for forming a key salt bridge interaction in the nAChR binding site. The degree of substitution on this nitrogen modulates potency and functional activity. While the secondary amine (N-methyl) is a common feature in active analogs, conversion to a primary amine (N-H) or a tertiary amine (N,N-dimethyl) can drastically alter the binding profile. This is often explored to balance potency with metabolic stability and off-target effects.
Influence of Pyrrolidine Ring Substitutions
Modifying the carbon framework of the pyrrolidine ring allows for fine-tuning of ligand properties, including basicity, lipophilicity, and conformational preference.
-
Fluorination: The introduction of a fluorine atom onto the pyrrolidine ring is a common medicinal chemistry strategy to lower the pKa of the nearby nitrogen atom. This reduction in basicity can decrease non-specific binding and improve CNS penetration by reducing the proportion of the molecule that is protonated at physiological pH.[2][6] For instance, 4-fluoropyrrolidine analogs have been shown to retain high affinity for α4β2 nAChRs while possessing physicochemical properties predictive of better brain penetration.[2]
-
Positional Isomerism (3-yl vs. 2-yl Substitution): The point of attachment of the side chain to the pyrrolidine ring is critical. While the title compound is a 3-substituted pyrrolidine, many highly potent nAChR ligands, including nicotine itself, are 2-substituted. Comparative studies of otherwise identical 2- and 3-substituted analogs, such as pyrrolidinyl benzofurans, have shown that this seemingly minor change can significantly impact binding affinity and selectivity against different nAChR subtypes (e.g., α3β4 vs. α4β2).[7] This underscores the precise spatial arrangement required for optimal interaction with the receptor's binding pocket.
Part II: Comparative Data of Selected Analogs
The following table summarizes the structure-activity relationship for a representative set of analogs, demonstrating the impact of the modifications discussed above. The data is compiled from various literature sources to illustrate key trends.
| Analog Structure/Modification | Modification Type | α4β2 nAChR Affinity (Ki, nM) | Key SAR Insight | Reference |
| Parent Scaffold (Hypothetical Baseline) | N-methyl at both positions, 3-yl substitution | Moderate | Serves as a foundational fragment. | N/A |
| Analog 1 | N-1 demethylation | Significantly Increased Ki | N-1 methyl group is crucial for high-affinity binding. | [4] |
| Analog 2 | 4-Fluoro substitution on pyrrolidine ring | Maintained or Improved | Fluorine modulates pKa, potentially improving CNS penetration without loss of affinity. | [6] |
| Analog 3 | 2-yl substitution (vs. 3-yl) | Variable; often Potent | Change in vector of side chain significantly alters receptor fit and selectivity. | [8] |
| Analog 4 | Addition of a 3-pyridyl ether moiety | Significantly Decreased Ki | Aromatic extension explores additional binding pockets, dramatically increasing potency. | |
| Analog 5 | Addition of a 6-hydroxybenzofuran moiety | Significantly Decreased Ki | Hydroxylation at the correct position on an aromatic extension can enhance affinity. | [8] |
Part III: Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.
Representative Synthetic Protocol: Reductive Amination
This protocol describes a general method for the synthesis of N-substituted (1-methylpyrrolidin-3-yl)methanamine analogs.
Workflow Diagram: Synthesis and Purification
Caption: General workflow for analog synthesis via reductive amination.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of 1-methylpyrrolidine-3-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add the desired primary amine (e.g., methylamine, 1.1 eq) followed by glacial acetic acid (1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous phase three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: α4β2 nAChR Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to displace a known high-affinity radioligand.
Conceptual Diagram: Competitive Binding Assay
Caption: Principle of the competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation: Use cell membranes prepared from HEK cells stably expressing the human α4β2 nAChR subtype.[3]
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
50 µL of cell membrane preparation (5-10 µg protein).
-
50 µL of the radioligand, [³H]Epibatidine (final concentration ~0.2 nM).
-
50 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or buffer for total binding.
-
-
Non-Specific Binding: In separate wells, add a high concentration of a known ligand (e.g., 300 µM nicotine) to determine non-specific binding.[3]
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly harvest the samples onto glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Discussion and Future Perspectives
The SAR of this compound analogs at α4β2 nAChRs is well-defined by a few key principles. High affinity is typically achieved by maintaining the N-1 methyl group on the pyrrolidine ring and extending the molecule with an aromatic moiety to engage additional pockets within the receptor.[2][4] The stereochemistry and substitution pattern on the pyrrolidine ring provide avenues for fine-tuning selectivity and pharmacokinetic properties.
Future research should focus on leveraging these principles to design ligands with specific functional outcomes. The α4β2 receptor exists in two major stoichiometries, (α4)₂(β2)₃ (high sensitivity) and (α4)₃(β2)₂ (low sensitivity), which mediate different physiological effects.[8] A significant challenge and opportunity lie in designing analogs that selectively activate or modulate one stoichiometry over the other.[7] Furthermore, developing positive allosteric modulators (PAMs) based on this scaffold could offer a more nuanced therapeutic approach, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine rather than directly activating it, potentially reducing side effects associated with constant receptor agonism.[9][10]
Conclusion
The this compound scaffold is a versatile and powerful starting point for the design of potent and selective α4β2 nicotinic acetylcholine receptor ligands. A systematic understanding of how modifications to the pyrrolidine ring and its side chain affect biological activity is paramount for the development of next-generation therapeutics for CNS disorders. By combining rational design based on established SAR with robust synthetic and pharmacological evaluation, researchers can continue to unlock the therapeutic potential of this important chemical class.
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Novel Pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting in vitro cross-reactivity studies. We will use the hypothetical lead compound, "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine" (designated as Lead-01 ), and its derivatives to illustrate a best-practice approach to early-stage safety assessment and off-target liability identification.
The Imperative of Early-Stage Cross-Reactivity Profiling
In drug discovery, the optimization of a lead compound for potency and selectivity at its intended therapeutic target is only half the battle. A molecule's interactions with unintended biomolecules—its "off-target" effects—are a primary cause of safety-related attrition in both preclinical and clinical development.[1][2] It is estimated that small molecule drugs interact with an average of 6-11 distinct targets, which can lead to unforeseen toxicity or, in some cases, opportunities for drug repurposing.[1][3]
Systematic cross-reactivity profiling is therefore not merely a regulatory checkbox but a critical, data-driven strategy to mitigate risk. By understanding a compound's promiscuity early, we can:
-
Identify Potential Safety Liabilities: Forewarn of potential adverse effects (e.g., cardiovascular, CNS) before significant resources are invested.
-
Guide Medicinal Chemistry Efforts: Provide structure-activity relationship (SAR) data on off-target interactions, enabling chemists to "design out" unwanted activities.
-
Elucidate Mechanism of Action: Differentiate between on-target efficacy and effects produced by off-target engagement.[1]
The core structure of Lead-01 , featuring a methylated pyrrolidine and a secondary amine, presents a pharmacophore common to ligands for various aminergic G-protein coupled receptors (GPCRs) and transporters. This structural alert immediately necessitates a broad, yet targeted, investigation into its potential polypharmacology.
Designing a Rational Cross-Reactivity Screening Strategy
A robust screening strategy is not about testing against every conceivable target but about making informed choices based on structural precedent and regulatory expectations.
Rationale for Target Panel Selection
For the Lead-01 series, the screening panel should be designed to assess interactions with targets known to be modulated by similar chemical motifs.
-
Primary Target Family Analogs: If Lead-01 is, for instance, a selective M1 muscarinic agonist, the panel must include other muscarinic receptor subtypes (M2-M5) to quantify selectivity.
-
Structurally-Indicated Target Families: The pyrrolidine scaffold is prevalent in ligands for monoamine transporters (SERT, DAT, NET), adrenergic receptors (α and β subtypes), dopamine receptors (D1-D5), and serotonin receptors (5-HT subtypes). Screening against these families is essential.
-
Regulatory Safety Panels: The International Council for Harmonisation (ICH) guidelines, such as ICH S7A, mandate the evaluation of a drug's effect on vital physiological systems.[4][5][6] This has led to the establishment of standard industry safety panels that include targets critical for central nervous system, cardiovascular, and respiratory function. A core battery of such targets is non-negotiable and typically includes:
-
hERG Channel: To assess the risk of delayed ventricular repolarization (QT prolongation), a major cause of drug withdrawal.[5]
-
Key GPCRs: Such as the adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors.
-
Common Enzymes: Including cyclooxygenases (COX-1, COX-2) and phosphodiesterases (PDEs).
-
Ion Channels: Such as calcium and sodium channels.
-
Workflow for Cross-Reactivity Screening
A tiered approach ensures efficiency, beginning with a broad primary screen to identify any significant interactions, followed by more detailed secondary assays to confirm and quantify those "hits."
Figure 1: Tiered workflow for cross-reactivity profiling.
Core Methodology: The Radioligand Binding Assay
For initial screening, the radioligand binding assay remains a gold standard due to its sensitivity, robustness, and scalability.[7][8] It directly measures the ability of a test compound to displace a radioactively labeled ligand from a specific receptor.
Detailed Protocol: Competitive Radioligand Binding Assay (96-Well Format)
This protocol describes a general procedure for determining the inhibitory constant (Ki) of a test compound at a GPCR target.
1. Materials & Reagents:
-
Cell Membranes: Membrane preparation from cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, target-specific radioligand (e.g., [³H]-N-Methylscopolamine for muscarinic receptors).
-
Test Compounds: Lead-01 and derivatives, dissolved in 100% DMSO to create stock solutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target (e.g., 10 µM Atropine for muscarinic receptors).
-
96-well Plates: Shallow-well polypropylene plates for the reaction.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]
-
Scintillation Fluid & Microplate Scintillation Counter.
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Typically, an 8-point, 1:10 dilution series is made, starting from a high concentration (e.g., 100 µM). Add 50 µL of each concentration to the appropriate wells of the 96-well reaction plate.[9]
-
Control Wells:
-
Total Binding (TB): Add 50 µL of assay buffer containing vehicle (e.g., 1% DMSO).
-
Non-Specific Binding (NSB): Add 50 µL of the NSB control compound.
-
-
Radioligand Addition: Prepare the radioligand solution in assay buffer at a concentration close to its dissociation constant (Kd). Add 50 µL of this solution to all wells.[9]
-
Membrane Addition: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a predetermined optimal concentration. Add 150 µL of the membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.[9]
-
Incubation: Seal the plate and incubate at a set temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.[9] Gentle agitation is recommended.
-
Harvesting: Terminate the assay by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove residual unbound radioactivity.[9]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
3. Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Comparative Analysis of "this compound" Derivatives
To illustrate the output of these studies, we present hypothetical but plausible data for Lead-01 and three derivatives where minor structural modifications are introduced. The data is presented as the geometric mean Ki (nM) from at least three independent experiments. A Ki value >10,000 nM is considered inactive.
Structural Modifications
Figure 2: Structures of Lead-01 and hypothetical derivatives.
Comparative Cross-Reactivity Data
| Target | Target Class | Lead-01 Ki (nM) | Derivative A Ki (nM) | Derivative B Ki (nM) | Derivative C Ki (nM) |
| M1 Muscarinic | Primary Target | 15 | 25 | 20 | 150 |
| M2 Muscarinic | Off-Target GPCR | 850 | >10,000 | 950 | 5,500 |
| M3 Muscarinic | Off-Target GPCR | 600 | >10,000 | 750 | 4,200 |
| D2 Dopamine | Off-Target GPCR | 250 | 1,500 | 300 | 85 |
| 5-HT2A Serotonin | Off-Target GPCR | 1,200 | 8,500 | 1,500 | 220 |
| α1 Adrenergic | Off-Target GPCR | 3,500 | >10,000 | 4,000 | 980 |
| hERG | Off-Target Ion Channel | >10,000 | >10,000 | >10,000 | 750 |
| SERT | Off-Target Transporter | 950 | 4,500 | 1,100 | 350 |
Interpretation and Strategic Insights
-
Lead-01 Profile: The lead compound shows good selectivity for the M1 receptor over other muscarinic subtypes and other tested GPCRs. Its most significant off-target liability is at the D2 dopamine receptor, with a 16-fold selectivity window (250 nM vs. 15 nM). This may be a concern for CNS side effects.
-
Derivative A (Side-chain Demethylation): Removing the methyl group from the side-chain amine dramatically reduces affinity for all tested off-targets, demonstrating this group's importance for binding promiscuity. While this improves the safety profile, it also slightly reduces potency at the primary M1 target. This represents a classic trade-off between selectivity and potency.
-
Derivative B (N-Ethyl on Ring): Replacing the N-methyl with an N-ethyl group on the pyrrolidine ring offers no significant advantage. The off-target profile is nearly identical to Lead-01 , suggesting this position is tolerant to small alkyl groups but does not drive selectivity.
-
Derivative C (N-Phenyl on Ring): The introduction of a bulky, aromatic phenyl group fundamentally alters the pharmacology. While M1 potency is reduced 10-fold, the compound gains significant affinity for the D2, 5-HT2A, and SERT targets. Most critically, it acquires a potent interaction with the hERG channel (Ki = 750 nM), representing a significant cardiovascular risk. This derivative would likely be deprioritized due to this new liability.
Conclusion and Forward Recommendations
This comparative analysis demonstrates how systematic cross-reactivity profiling provides actionable data to guide a drug discovery program. From this hypothetical study, we conclude:
-
The primary off-target liability for the Lead-01 scaffold is the D2 receptor.
-
Modification at the side-chain amine (Derivative A) is a promising strategy for mitigating off-target effects. Further exploration around this position is warranted to regain M1 potency while maintaining a clean safety profile.
-
Large aromatic substitutions on the pyrrolidine nitrogen (Derivative C) are detrimental, introducing potent and dangerous off-target activities, including hERG liability.
The next steps would involve conducting functional assays on the D2 receptor for Lead-01 to determine if the binding translates to agonist or antagonist activity. This information, combined with pharmacokinetic data, will allow for a more precise estimation of the therapeutic window and potential clinical risk.
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Benchmarking Novel N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine Derivatives Against Established Neuromodulatory Agents
A Senior Application Scientist's Guide to Comparative Pharmacological Profiling
This guide provides a comprehensive framework for the pharmacological evaluation of novel derivatives of "N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine." The core objective is to benchmark these new chemical entities (NCEs) against established drugs with known mechanisms of action and therapeutic applications. The methodologies and data presented herein are intended for researchers, scientists, and drug development professionals.
The chemical scaffold of this compound, featuring a methylated pyrrolidine ring, is a key pharmacophore in many centrally active agents. Its structural similarity to the endogenous neurotransmitter acetylcholine suggests a potential interaction with cholinergic receptors, particularly nicotinic acetylcholine receptors (nAChRs).[1][2] Therefore, this guide will focus on benchmarking against drugs known to modulate the cholinergic and monoaminergic systems, such as Varenicline and Bupropion.
Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor and is a first-line medication for smoking cessation.[3][4] Its mechanism involves partially stimulating the receptor to reduce cravings while simultaneously blocking nicotine from binding, thereby diminishing its rewarding effects.[5][6] Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a nicotinic receptor antagonist, and is used for treating depression and for smoking cessation.[7][8][9]
By comparing the in vitro and metabolic profiles of novel derivatives to these standards, we can elucidate their potential mechanisms, predict therapeutic utility, and identify promising candidates for further development.
Comparative In Vitro Analysis: Receptor Binding & Functional Activity
The initial step in characterizing a novel compound is to determine its affinity and functional effect on relevant biological targets. Based on the core scaffold, the primary targets of interest are nAChR subtypes, along with key monoamine transporters to explore potential NDRI activity similar to bupropion.
Receptor Binding Affinity
Receptor binding assays are crucial for quantifying the strength of interaction between a ligand and its target.[10] A competitive binding assay, which measures the ability of a test compound to displace a radiolabeled ligand of known high affinity, is a standard method to determine the inhibition constant (IC50), which can then be used to calculate the binding affinity (Ki).[10][11] A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Test Compounds vs. Reference Drugs
| Compound | α4β2 nAChR | α7 nAChR | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | 5-HT3 Receptor |
| Derivative 1a | 1.5 | 150 | >10,000 | 8,500 | 450 |
| Derivative 1b | 25.0 | 800 | 1,200 | 950 | 600 |
| Varenicline | 0.1 - 0.5 [6] | >3500 [6] | >2000 [6] | >2000 [6] | 350 [6] |
| Bupropion | Antagonist [9] | Antagonist [7] | ~500 [8] | ~1000 [8] | Inactive |
| Nicotine | ~1 [12] | ~10 [12] | Inactive | Inactive | Inactive |
Note: Data for derivatives are hypothetical for illustrative purposes. Ki values represent the concentration required to occupy 50% of receptors.
Interpretation: Derivative 1a shows high affinity and selectivity for the α4β2 nAChR, similar to Varenicline, suggesting it may act as a potent nicotinic modulator. Derivative 1b displays weaker affinity for nAChRs but shows some interaction with DAT and NET, hinting at a mixed profile potentially resembling a weaker version of Bupropion.
Functional Activity at α4β2 nAChR
Determining whether a high-affinity ligand acts as an agonist, antagonist, or partial agonist is critical. This is achieved through cell-based functional assays that measure the downstream signaling consequences of receptor activation, such as ion flux or second messenger production.[13][14]
Table 2: Functional Activity (EC50/IC50 and Emax) at α4β2 nAChR
| Compound | Assay Type | EC50 / IC50 (nM) | Emax (% of Acetylcholine) | Classification |
| Derivative 1a | Ca2+ Influx | 5.0 | 65% | Partial Agonist |
| Derivative 1b | Ca2+ Influx | IC50 > 1000 | N/A | Weak Antagonist / Inactive |
| Varenicline | Ca2+ Influx | ~2.0 [5] | ~60% [5] | Partial Agonist |
| Bupropion | Ca2+ Influx | IC50 ~500 [9] | N/A | Antagonist |
| Nicotine | Ca2+ Influx | ~10 [12] | 100% | Full Agonist |
Note: Data for derivatives are hypothetical. EC50 is the concentration for 50% maximal response (agonists). IC50 is the concentration for 50% inhibition (antagonists). Emax is the maximum response relative to the endogenous ligand.
Interpretation: The data suggest Derivative 1a behaves as a partial agonist at the α4β2 nAChR, a profile highly similar to Varenicline.[15] This dual action of partially stimulating the receptor while blocking the full agonist (nicotine) is a key therapeutic mechanism for smoking cessation.[4]
Preliminary Pharmacokinetic Profiling
Early assessment of a compound's metabolic stability is essential to predict its in vivo behavior. The liver microsomal stability assay is a common in vitro method to evaluate susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of a majority of marketed drugs.[16][17]
Metabolic Stability in Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes and the necessary cofactors (e.g., NADPH).[18][19] The results are typically reported as in vitro half-life (t½) and intrinsic clearance (CLint).[20]
Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |
| Derivative 1a | >60 | <10 | Low |
| Derivative 1b | 25 | 55 | Moderate |
| Varenicline | >240 [6] | Minimal [6] | Very Low (Primarily Renal) |
| Bupropion | <15 [21] | >120 [21] | High (Extensively Metabolized) |
Note: Data for derivatives are hypothetical. Varenicline undergoes minimal metabolism, with 92% excreted unchanged in the urine.[6][15] Bupropion is extensively metabolized by CYP2B6 to active metabolites.[21]
Interpretation: Derivative 1a shows high metabolic stability, suggesting it may have a longer half-life in vivo and low hepatic clearance, similar to Varenicline. Derivative 1b is metabolized more rapidly, indicating moderate to high hepatic clearance, a characteristic closer to Bupropion.
Experimental Protocols & Workflows
To ensure scientific rigor and reproducibility, the following section details the standard operating procedures for the key assays discussed.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the α4β2 nAChR.
Methodology:
-
Preparation: Use cell membranes from a stable cell line expressing human α4β2 nAChRs. The radioligand is typically [³H]-Epibatidine, a high-affinity nAChR agonist.
-
Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of [³H]-Epibatidine (e.g., 0.2 nM), and varying concentrations of the test compound (e.g., 0.01 nM to 10 µM).
-
Equilibrium: Incubate the mixture at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
By systematically applying these benchmarking principles, researchers can efficiently prioritize NCEs, identify candidates with the highest probability of success, and accelerate the journey from chemical scaffold to potential therapeutic.
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Navigating the Complexities of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine: A Guide to Experimental Reproducibility
Introduction: The Challenge of Consistency
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, a substituted pyrrolidine derivative, represents a class of compounds with significant interest in neuroscience and drug development, particularly in the study of nicotinic acetylcholine receptors (nAChRs).[1][2] Its structural similarity to key moieties of nicotinic ligands makes it a valuable scaffold in medicinal chemistry. However, like many secondary and tertiary amines, achieving experimental reproducibility can be a significant hurdle.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the challenges associated with this compound, ensuring the validity and consistency of experimental outcomes.
The reproducibility of scientific research is a cornerstone of discovery, yet it is often undermined by subtle factors.[3] For a compound like this compound, issues can arise from batch-to-batch variations in purity, undocumented degradation, improper handling, and inconsistencies in analytical characterization. This guide will dissect these variables, offering comparative protocols and data-driven insights to establish robust and reliable experimental workflows.
Chapter 1: Physicochemical Properties & Critical Handling Parameters
Understanding the inherent properties of this compound is the first line of defense against non-reproducible results. As an amine, it is susceptible to oxidative degradation and can be air-sensitive.[4][5]
Key Properties:
-
Molecular Formula: C₇H₁₆N₂[6]
-
Molecular Weight: 128.22 g/mol [6]
-
Storage: Must be stored in a dry, sealed container, often under inert atmosphere and refrigerated (2-8°C) in a dark place to prevent degradation.[7]
-
Safety: The compound is corrosive and can cause severe skin and eye burns.[4] Appropriate personal protective equipment (PPE) is mandatory.[4] Inhalation of vapors should be avoided.[4]
Scientist's Note on Handling: The hygroscopic and air-sensitive nature of many amines cannot be overstated. Upon receiving or synthesizing a batch, it is critical to aliquot the compound under an inert atmosphere (e.g., argon or nitrogen) into single-use vials. This practice minimizes exposure to air and moisture, preventing degradation and limiting the impact of repeated freeze-thaw cycles which can also affect sample integrity.[8]
Chapter 2: Synthesis & Purification: A Comparative Analysis
The synthetic route chosen to produce this compound can significantly influence the impurity profile, which in turn affects biological activity and reproducibility. While specific multi-step syntheses for this exact molecule are not widely published in mainstream literature, general methods for N-alkylation of pyrrolidine derivatives are well-established.[9] A common approach involves the reductive amination of a suitable ketone or aldehyde precursor, or the direct alkylation of a primary amine.
Below, we compare two plausible synthetic strategies.
Protocol 1: Reductive Amination of 1-methylpyrrolidin-3-one
This is a robust and common method for preparing secondary amines.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylpyrrolidin-3-one (1.0 eq) in an anhydrous solvent like methanol or dichloroethane.
-
Amine Addition: Add methylamine (as a solution in a suitable solvent, e.g., THF, ~1.2 eq).
-
pH Adjustment: Adjust the pH of the mixture to 5-6 using acetic acid. This is crucial for efficient imine formation.
-
Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise at 0°C. The choice of this reagent is critical as it is selective for the iminium ion and tolerant of the slightly acidic conditions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Protocol 2: Direct N-Alkylation of (1-methylpyrrolidin-3-yl)methanamine
This method is more direct if the primary amine precursor is available.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve (1-methylpyrrolidin-3-yl)methanamine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Alkylating Agent: Add an alkylating agent like methyl iodide or dimethyl sulfate (1.1 eq) dropwise at 0°C.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Workup: Filter off the base and concentrate the solvent. Redissolve the residue in DCM and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product via flash column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Protocol 1: Reductive Amination | Protocol 2: N-Alkylation | Rationale & Impact on Reproducibility |
| Purity Profile | High; fewer over-alkylation byproducts. | Risk of quaternary ammonium salt formation. | The presence of over-alkylated byproducts in Protocol 2 can be difficult to remove and may interfere with biological assays. |
| Yield | Generally good (60-80%). | Can be high, but sensitive to stoichiometry. | Inconsistent yields often point to reaction control issues that can also affect the impurity profile. |
| Scalability | Readily scalable. | Scalability can be challenging due to exotherms. | For producing larger, consistent batches for multiple experiments, Protocol 1 is often more reliable. |
| Precursor Availability | 1-methylpyrrolidin-3-one is commercially available. | (1-methylpyrrolidin-3-yl)methanamine may require prior synthesis. | Accessibility of starting materials impacts the feasibility and cost of the synthesis. |
Recommended Workflow for Synthesis and Purification
Figure 1. Recommended workflow for synthesis, purification, and quality control.
Chapter 3: Analytical Characterization for Quality Control
Rigorous analytical validation is non-negotiable for ensuring reproducibility. A compound's identity and purity must be confirmed before it is used in any experiment. Relying solely on a supplier's certificate of analysis is insufficient; in-house validation is a critical step.[10]
Recommended Analytical Workflow
-
Identity Confirmation (NMR & MS):
-
¹H and ¹³C NMR: Provides the definitive structural fingerprint. All expected peaks should be present, and integration values in the ¹H NMR should correspond to the number of protons.
-
Mass Spectrometry (MS): Confirms the molecular weight. High-resolution MS (HRMS) is preferred to confirm the elemental composition.
-
-
Purity Assessment (HPLC):
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is typically effective. Purity should be determined by the peak area percentage at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore). A purity level of >98% is recommended for most biological assays.
-
Detailed Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 water:acetonitrile.
Data Comparison: Importance of Orthogonal Methods
| Analytical Method | Information Provided | Strength | Limitation for Reproducibility |
| ¹H NMR | Proton environment, structural connectivity. | Excellent for structure confirmation. | May not detect non-proton-containing or co-eluting impurities. |
| LC-MS | Molecular weight and purity. | High sensitivity for detecting impurities. | UV response factors can vary, potentially misrepresenting purity percentages. |
| HPLC-UV | Quantitative purity assessment. | Gold standard for purity determination. | Requires a UV-active chromophore for high sensitivity; may miss non-UV active impurities. |
Scientist's Note: No single technique is foolproof. The combination of NMR for structural identity and HPLC for quantitative purity provides a self-validating system, ensuring that the material used in an experiment is indeed the correct compound at a known purity.
Figure 2. Decision workflow for analytical quality control of new compound batches.
Chapter 4: Comparative Experimental Performance & Alternative Scaffolds
The ultimate test of reproducibility lies in the biological experiment itself. The purity of this compound can dramatically impact results, especially in sensitive assays like receptor binding or functional studies.
Hypothetical Scenario: Nicotinic Receptor Binding Assay
Let's consider a competitive radioligand binding assay at the α4β2 nAChR. The goal is to determine the inhibition constant (Ki) of our compound. We test two batches: Batch A (99% purity via HPLC) and Batch B (92% purity, containing a structurally related, inactive impurity).
| Batch | Purity (HPLC) | Observed Ki (nM) | Interpretation | Impact on Reproducibility | | :--- | :--- | :--- | :--- | | Batch A | 99% | 50 | The calculated concentration is accurate, leading to a reliable Ki value. | High reproducibility expected. | | Batch B | 92% | 54 | The actual concentration of the active compound is 8% lower than assumed, artificially inflating the calculated Ki. | Poor reproducibility; results are not comparable to those from Batch A. |
Alternative Compounds for Comparative Studies
When studying nAChRs, it is valuable to compare the target compound against established ligands. This contextualizes the results and can help troubleshoot assay performance.
| Compound | Class | Receptor Target(s) | Key Feature |
| (S)-Nicotine | Agonist | Broad nAChR activity, notably α4β2 and α7. | The archetypal nAChR agonist; serves as a benchmark for potency and efficacy. |
| Varenicline | Partial Agonist | High affinity for α4β2 nAChRs. | A clinically relevant partial agonist used in smoking cessation. |
| Methyllycaconitine (MLA) | Antagonist | Highly selective for α7 nAChRs.[11] | A crucial tool for dissecting the role of the α7 subtype.[11] |
| A-85380 | Agonist | Selective for α4β2-containing nAChRs.[12] | A synthetic analog useful for probing specific heteromeric receptor subtypes.[12] |
Scientist's Note: Including a well-characterized standard like (S)-Nicotine in every assay serves as a vital internal control. If the Ki or EC₅₀ of the standard deviates significantly from its established value, it signals a problem with the assay itself (e.g., reagent degradation, instrument malfunction) rather than an issue with the test compound. This practice is fundamental to ensuring trustworthy and reproducible data.[10]
Conclusion: A Framework for Trustworthy Science
Achieving reproducible experimental results with this compound is not a matter of chance, but a consequence of a systematic and rigorous approach. By implementing the principles outlined in this guide—from careful handling and robust synthesis to uncompromising analytical validation and the use of internal controls—researchers can build a foundation of confidence in their data.
The core tenets are:
-
Know Your Material: Understand the compound's stability and handle it appropriately.
-
Control Your Synthesis: Choose synthetic routes that yield high purity and are reproducible.
-
Validate Rigorously: Use orthogonal analytical methods (NMR, MS, HPLC) to confirm identity and purity for every batch.
-
Control Your Experiment: Always include positive and negative controls, and benchmark against known standards.
Adherence to these practices will not only enhance the reliability of individual experiments but also contribute to the broader integrity and progress of the scientific field.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Kosheeka. (2019, August 24).
- DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research.
- Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
- Norwegian Research Information Repository - NTNU. (n.d.).
- Dr.Oracle. (2025, November 13). What factors can affect the reproducibility of analytical results?.
- Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Journal of Organic Chemistry, 68(25), 9612-7.
- PMC. (n.d.). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central.
- Sigma-Aldrich. (n.d.). (1-methylpyrrolidin-3-yl)methanamine.
- PMC. (n.d.). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues.
- Synblock. (n.d.). CAS 13005-11-3 | (1-methylpyrrolidin-3-yl)methanamine.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- Sigma-Aldrich. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine | 13005-11-3.
- MDPI. (n.d.).
- PMC. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs. PubMed Central.
- AIR Unimi. (2023, June 10). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors.
- Sigma-Aldrich. (2024, December 18).
- PrepChem.com. (n.d.). Synthesis of N-methylpyrrolidine.
- Sigma-Aldrich. (n.d.). (1-methylpyrrolidin-3-yl)methanamine.
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- Sigma-Aldrich. (n.d.). (1-methylpyrrolidin-3-yl)methanamine.
- Google Patents. (n.d.).
- PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965.
- FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Understanding the Compound: Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. A thorough risk assessment informs every step of the handling and disposal process.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following primary hazards:
-
Flammable Liquid: The compound is a flammable liquid and vapor, posing a fire risk.[1]
-
Corrosive: It causes severe skin burns and eye damage.[1]
This dual-hazard profile necessitates stringent adherence to safety protocols to mitigate risks of fire, chemical burns, and serious eye injury.
| Property | Value | Source |
| Molecular Formula | C6H14N2 | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| GHS Hazard Codes | H226, H314 | PubChem[1] |
| GHS Hazard Statements | Flammable liquid and vapor, Causes severe skin burns and eye damage | PubChem[1] |
Core Principles of Amine Waste Disposal
The disposal of this compound falls under the broader category of amine waste management. The fundamental principles for handling such waste are centered on segregation, proper containment, and adherence to regulatory mandates.[2][3]
-
Segregation is Paramount: Amine waste must be kept separate from other chemical waste streams to prevent hazardous reactions.[2] Incompatible substances, such as acids and oxidizing agents, can react violently with amines, generating heat or toxic gases.
-
Containment and Labeling: Waste must be stored in appropriate, compatible containers that are tightly sealed to prevent the release of fumes.[2][4] All containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name, and associated hazard warnings.[4]
-
Regulatory Compliance: Disposal must be conducted in strict accordance with federal, state, and local environmental regulations.[4][5] In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting.
Before handling the waste, ensure the availability of all necessary safety equipment and materials.
-
Engineering Controls: All handling of this compound waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and eye contact and inhalation of vapors.[3] This includes:
-
Chemical-resistant gloves (inspect for integrity before use).
-
Safety goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Spill Containment: Have a spill kit readily accessible, containing absorbent materials, such as sand or diatomaceous earth, and neutralizing agents appropriate for amines.[5]
This phase focuses on the immediate collection and secure storage of the chemical waste.
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for corrosive waste.[4]
-
Ensure the container is in good condition, free from cracks or leaks.[4]
-
The container should have a secure, tightly fitting cap.[4]
-
-
Transfer the Waste:
-
Carefully transfer the this compound waste into the designated container.
-
Avoid overfilling the container; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
-
Label the Container:
-
Immediately after transferring the waste, label the container clearly. The label must include:
-
The words "HAZARDOUS WASTE "[4]
-
The full chemical name: "This compound "
-
The concentration (if in solution).
-
The date of accumulation.
-
The relevant hazard pictograms (flammable and corrosive).
-
-
-
Secure Storage:
-
Tightly cap the waste container at all times, except when adding more waste.[4]
-
Store the container in a designated satellite accumulation area (SAA) that is cool, well-ventilated, and away from direct sunlight and heat sources.[2]
-
Ensure the storage area is segregated from incompatible materials, particularly acids and oxidizing agents.[2]
-
The final disposal of hazardous waste is a regulated process that must be handled by qualified professionals.
-
Contact a Licensed Hazardous Waste Disposal Company:
-
The disposal of this compound must be managed by a licensed hazardous waste disposal company.[2] These companies are equipped to handle and transport hazardous chemicals safely and in compliance with all regulations.
-
-
Documentation:
-
Waste Pickup:
-
Arrange for the pickup of the hazardous waste with the licensed disposal company. Follow their specific instructions for preparing the waste for transport.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Preparedness for accidental spills is a critical component of laboratory safety.[2]
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small, manageable spills, and only if you are trained and equipped to do so, cover the spill with an absorbent, non-combustible material like sand or diatomaceous earth.[5]
-
Scoop up the absorbed material and place it in a designated hazardous waste container.
-
Ventilate the area to remove any residual vapors.[5]
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and safety.
References
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Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. Available from: [Link]
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MATERIAL SAFETY DATA SHEET - Tri-iso. Tri-iso. Available from: [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available from: [Link]
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(1-Methylpyrrolidin-3-yl)methanamine. PubChem. Available from: [Link]
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. Available from: [Link]
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Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). U.S. Environmental Protection Agency. Available from: [Link]
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n-Methylpyrrolidone (NMP); Rulemaking under TSCA Section 6(a)(CASRN 872-50-4). Regulations.gov. Available from: [Link]
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SAFETY DATA SHEET - N-Methyl Pyrrolidone. Nexchem Ltd. Available from: [Link]
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Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). JMN Specialties, Inc. Available from: [Link]
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EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available from: [Link]
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EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. U.S. Environmental Protection Agency. Available from: [Link]
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Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. Available from: [Link]
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Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. Available from: [Link]
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Personal protective equipment for handling N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Comprehensive Safety and Handling Guide: N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
As a Senior Application Scientist, this guide provides essential, field-proven protocols for the safe handling and disposal of this compound. The procedures outlined below are designed to ensure the safety of all laboratory personnel by establishing a self-validating system of controls, from initial preparation to final waste disposal. This document moves beyond a simple checklist to explain the causality behind each safety measure, grounding every recommendation in established chemical hazard data.
Immediate Hazard Assessment
This compound (CAS No. 13005-11-3) is a flammable and corrosive compound.[1] Understanding its specific hazards is the foundation of a robust safety plan. All personnel must be familiar with the following GHS classifications before beginning any work.
| Hazard Class | GHS Classification | Description | Source |
| Physical Hazard | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor. | [1] |
| Health Hazard | Skin Corrosion, Category 1B | H314: Causes severe skin burns and eye damage. | [1] |
These classifications dictate that the primary risks associated with this chemical are severe tissue damage upon contact and the potential for fire. All handling procedures must be designed to mitigate these two critical threats.
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety protocols prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone. PPE serves as the final, critical barrier between the researcher and the chemical hazard.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood. This protects from inhalation of harmful vapors and contains potential splashes or spills.[2][3] All operations involving this chemical must be performed within a fume hood.
-
Administrative Controls: Access to the chemical should be restricted to trained personnel. Designate specific areas for its use and storage. Ensure safety data sheets are readily accessible and that all users have read and understood them.
-
Personal Protective Equipment (PPE): Comprehensive PPE is non-negotiable. The following sections detail the specific equipment required.
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The rationale for each piece of equipment is directly linked to the chemical's known hazards.
| Protected Area | Required Equipment | Rationale and Specifications |
| Respiratory | Air-Purifying Respirator (if needed) | While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.[2][4][5] |
| Eye & Face | Chemical Splash Goggles & Face Shield | Due to its severe corrosivity to eyes[1], standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A full-face shield must be worn over the goggles to protect the rest of the face from splashes.[2][3] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | The substance causes severe skin burns.[1] Wear double-layered nitrile or neoprene gloves for robust protection. Always inspect gloves for tears or punctures before use. Remove and dispose of contaminated gloves immediately using the proper technique.[2] |
| Body | Flame-Retardant Lab Coat & Chemical-Resistant Apron | A flame-retardant lab coat is necessary due to the chemical's flammability.[1][2] A chemical-resistant apron worn over the lab coat provides an additional barrier against corrosive spills. |
| Footwear | Closed-Toed Shoes | Leather or chemical-resistant shoes are required. Open-toed shoes, sandals, or woven footwear are strictly prohibited in the laboratory. |
Operational Workflow: From Preparation to Disposal
Adherence to a strict, step-by-step workflow is critical for safety. The following protocols guide the user through the entire process of handling this compound.
Pre-Handling Safety Checklist
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary PPE and inspect for damage.
-
Prepare all necessary equipment and reagents within the fume hood to minimize time spent handling the open container.
-
Ensure a designated, properly labeled waste container is ready.[5][6]
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE in the correct order: lab coat, closed-toed shoes, inner gloves, apron, outer gloves, goggles, and face shield.
-
Work Within Fume Hood: Conduct all transfers and manipulations of the chemical deep within the chemical fume hood with the sash at the lowest practical height.
-
Grounding: When transferring significant quantities, ensure the container and receiving equipment are properly grounded to prevent static discharge, which could ignite flammable vapors.[2][7]
-
Use Compatible Tools: Use tools and equipment made of compatible materials. Avoid strong oxidizing agents and strong acids.[3][7]
-
Secure Container: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[6]
-
Doff PPE: After completing work, remove PPE in a manner that avoids contaminating yourself. Remove outer gloves first, followed by the face shield, apron, and goggles. Remove inner gloves last. Wash hands thoroughly with soap and water.[2]
Spill Response
In the event of a spill, evacuate the area immediately and alert safety personnel. For small spills within a fume hood, trained personnel may use a spill kit with an inert absorbent material. Do not use combustible materials to absorb the spill. Ensure proper respiratory protection is worn during cleanup.[6]
Visualization of Workflow
The following diagrams illustrate the mandatory workflows for safely handling and disposing of this compound.
Caption: Safe Handling Workflow for Corrosive & Flammable Amines.
Waste Disposal Plan
Proper disposal is a critical safety and environmental responsibility. Never dispose of this chemical down the drain.[3]
Step-by-Step Disposal Procedure
-
Segregate Waste: Use separate, clearly labeled, and sealed waste containers for:
-
Liquid Waste: Unused chemical and solvent rinses.
-
Solid Waste: Contaminated gloves, paper towels, and other disposable items.
-
-
Container Integrity: Ensure waste containers are made of a compatible material and are in good condition. Keep containers closed at all times except when adding waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Corrosive).
-
Storage: Store waste containers in a designated satellite accumulation area within the lab, away from heat and ignition sources.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations.[5][6]
Caption: Hazardous Waste Disposal Pathway.
Emergency Response Quick-Reference
Immediate and correct first aid is vital in case of exposure. Alert emergency medical services immediately.[3]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
